Product packaging for 5-Bromoindan-2-ol(Cat. No.:CAS No. 862135-61-3)

5-Bromoindan-2-ol

Cat. No.: B118872
CAS No.: 862135-61-3
M. Wt: 213.07 g/mol
InChI Key: QYVONEHTDRTAHN-UHFFFAOYSA-N
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Description

5-Bromoindan-2-ol (CAS 862135-61-3) is a brominated indane derivative of significant value in organic synthesis as a versatile building block. Its structure, featuring both a bromine substituent and a hydroxyl group, makes it a useful precursor for further functionalization in various chemical reactions . This compound serves as a key intermediate in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds and potential drug candidates . Research highlights its application in the synthesis of novel allosteric modulators for AMPA receptors, which are promising targets for treating cognitive disorders, depression, and other CNS pathologies . Furthermore, it has been used as a starting material in the synthesis and asymmetric resolution of dopaminergic compounds, such as 2-amino-5-methoxyindane, which are of interest for central nervous system-related disorders . With a molecular formula of C9H9BrO and a molecular weight of 213.07 g/mol, it is characterized by a melting point of 115-117°C . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrO B118872 5-Bromoindan-2-ol CAS No. 862135-61-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2,3-dihydro-1H-inden-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3,9,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVONEHTDRTAHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C=CC(=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60479854
Record name 5-bromoindan-2-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862135-61-3
Record name 5-Bromo-2,3-dihydro-1H-inden-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=862135-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromoindan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Bromoindan-2-ol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical properties, synthesis, and spectral data of 5-Bromoindan-2-ol, a halogenated derivative of 2-indanol. Due to the limited availability of experimental data for this specific compound, this guide combines experimentally determined values with predicted data from reputable computational models to offer a comprehensive profile. This document is intended to serve as a valuable resource for professionals in research and drug development.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, purification, and application in synthetic chemistry. While experimental data is scarce, the following table summarizes the available and predicted physical properties.

PropertyValueSource
Melting Point 115-117 ºCExperimental Data
Boiling Point 314.5 ± 37.0 °C (at 760 mmHg)Predicted
Density 1.6 ± 0.1 g/cm³Predicted
pKa 14.2 ± 0.2Predicted
LogP 2.5Predicted
Solubility Data not available-

Predicted values are generated using advanced computational algorithms and should be considered estimates. Experimental verification is recommended.

Synthetic Protocols

The synthesis of this compound can be approached through a multi-step process starting from commercially available 2-indanone. The general synthetic workflow involves the bromination of the aromatic ring followed by the reduction of the ketone.

Experimental Workflow: Synthesis of this compound

SynthesisWorkflow Start 2-Indanone Step1 Bromination (Br₂, Lewis Acid) Start->Step1 Intermediate 5-Bromo-2-indanone Step1->Intermediate Step2 Reduction (e.g., NaBH₄) Intermediate->Step2 Product This compound Step2->Product Purification Purification (Recrystallization) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Synthetic pathway for this compound from 2-indanone.

Step 1: Synthesis of 5-Bromo-2-indanone (Predicted Protocol)

This procedure is based on standard electrophilic aromatic substitution methods for ketones with an aromatic ring.

Materials:

  • 2-Indanone

  • Bromine (Br₂)

  • Anhydrous Iron(III) bromide (FeBr₃) or another suitable Lewis acid

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-indanone in dichloromethane under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Add a catalytic amount of anhydrous iron(III) bromide to the stirred solution.

  • Slowly add a solution of bromine in dichloromethane dropwise to the reaction mixture.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium thiosulfate solution to consume excess bromine.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 5-bromo-2-indanone.

Step 2: Synthesis of this compound

This protocol is adapted from the known reduction of 2-indanone.

Materials:

  • Crude 5-Bromo-2-indanone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Deionized water

  • Diethyl ether or Ethyl acetate for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the crude 5-bromo-2-indanone in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add sodium borohydride in small portions to the stirred solution.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, carefully add deionized water to quench the excess sodium borohydride.

  • Remove the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with diethyl ether or ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain crude this compound.

Purification

The crude this compound can be purified by recrystallization.

Materials:

  • Crude this compound

  • A suitable solvent system (e.g., a mixture of hexane and ethyl acetate, or toluene)

Procedure:

  • Dissolve the crude product in a minimal amount of the hot solvent system.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Spectral Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.3d1HAr-H
~7.2dd1HAr-H
~7.1d1HAr-H
~4.5m1HCH-OH
~3.2dd2HAr-CH₂
~2.8dd2HAr-CH₂
~2.0s1HOH
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Chemical Shift (ppm)Assignment
~142Ar-C
~140Ar-C
~130Ar-CH
~128Ar-CH
~125Ar-CH
~120Ar-C-Br
~75CH-OH
~40CH₂
IR (Infrared) Spectroscopy
Wavenumber (cm⁻¹)Functional Group
~3300 (broad)O-H stretch
~3100-3000Ar C-H stretch
~2950-2850Aliphatic C-H stretch
~1600, ~1480Ar C=C stretch
~1050C-O stretch
~600-500C-Br stretch
MS (Mass Spectrometry)
m/zInterpretation
212/214[M]⁺ molecular ion peak (presence of Br isotopes)
194/196[M-H₂O]⁺
133[M-Br]⁺

Signaling Pathways and Biological Activity

Currently, there is no published research available in public databases detailing the involvement of this compound in any specific signaling pathways or its biological activity. Its structural similarity to other indane derivatives suggests potential applications in medicinal chemistry, but this would require experimental investigation.

Logical Relationship for Property Prediction

The prediction of the physical and spectral properties of this compound relies on established computational chemistry methods.

PropertyPrediction Input Chemical Structure of This compound QSAR Quantitative Structure- Activity Relationship (QSAR) and other computational models Input->QSAR Output Predicted Physical and Spectral Properties QSAR->Output DB Databases of Experimental Data for similar compounds DB->QSAR

Caption: Logic for predicting properties of this compound.

This guide provides a foundational understanding of this compound based on the currently available information. Further experimental validation is essential to confirm the predicted data and to explore the potential applications of this compound.

An In-depth Technical Guide to 5-Bromoindan-2-ol and its Isomer, 5-Bromoindan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and available technical data for 5-Bromoindan-2-ol and its structural isomer, 5-Bromoindan-1-ol. Due to the limited availability of data for this compound, this document focuses primarily on the more extensively characterized 5-Bromoindan-1-ol, offering insights relevant to its application in research and development.

Chemical Structure and Identification

The core structure is a bromo-substituted indanol, an aromatic alcohol with a bicyclic structure. The key distinction between the two isomers lies in the position of the hydroxyl (-OH) group on the five-membered ring.

  • This compound : The hydroxyl group is at the second position.

  • 5-Bromoindan-1-ol : The hydroxyl group is at the first position.

The chemical identifiers and key properties for both isomers are summarized below.

Table 1: Chemical Identification of this compound
IdentifierValue
IUPAC Name 5-bromo-2,3-dihydro-1H-inden-2-ol
Synonyms 5-bromo-2-indanol
CAS Number Not Available
Molecular Formula C₉H₉BrO
Molecular Weight 213.07 g/mol
SMILES OC1CC2=C(C1)C=C(Br)C=C2
InChIKey QYVONEHTDRTAHN-UHFFFAOYAY
Table 2: Chemical Identification of 5-Bromoindan-1-ol
IdentifierValue
IUPAC Name 5-bromo-2,3-dihydro-1H-inden-1-ol
Synonyms 5-Bromo-1-indanol
CAS Number 34598-50-0
Molecular Formula C₉H₉BrO
Molecular Weight 213.07 g/mol
SMILES C1CC(C2=CC=C(C=C12)Br)O
InChIKey DRXIUUZVRAOHBS-UHFFFAOYSA-N

Physicochemical Properties

Quantitative data for these compounds is sparse in publicly available literature. The table below summarizes the known physical properties.

Table 3: Physicochemical Data of Bromoindan-ol Isomers
PropertyThis compound5-Bromoindan-1-ol
Melting Point 115-117 °C77-79 °C
Boiling Point Not Available307.7±37.0 °C (Predicted)
Density Not Available1.617±0.06 g/cm³ (Predicted)
pKa Not Available14.05±0.20 (Predicted)
Appearance White to off-white solidWhite to off-white solid

Synthesis and Experimental Protocols

While synthetic routes for 5-bromoindanols are not extensively detailed, protocols involving these compounds as reactants are available. 5-Bromo-1-indanol serves as a precursor for the synthesis of 5-Bromo-1-indanone, a key intermediate in various organic syntheses.

Experimental Protocol: Oxidation of 5-Bromo-1-indanol to 5-Bromo-1-indanone

This protocol describes the oxidation of the secondary alcohol, 5-bromo-2,3-dihydro-1H-inden-1-ol, to the corresponding ketone.

Materials:

  • 5-Bromo-2,3-dihydro-1H-inden-1-ol (1 mmol)

  • 70% tert-Butyl hydroperoxide (TBHP) in water (6 or 10 equivalents)

  • Saturated sodium thiosulfate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate

Procedure:

  • A solution of 5-bromo-2,3-dihydro-1H-inden-1-ol (1 mmol) and 70% TBHP (6 or 10 equiv.) is stirred at 100°C for 24 hours.

  • The reaction mixture is then cooled to room temperature.

  • The reaction is quenched by adding a saturated solution of sodium thiosulfate (5 mL).

  • The product is extracted with dichloromethane (3 x 10 mL).

  • The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The resulting residue is purified by flash column chromatography on silica gel, using petroleum ether or a mixture of petroleum ether/ethyl acetate as the eluent to yield 5-bromo-1-indanone.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the oxidation of 5-Bromo-1-indanol.

G Oxidation of 5-Bromo-1-indanol cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_end Final Product start_material 5-Bromo-1-indanol (1 mmol) reaction Stir at 100°C for 24h start_material->reaction reagent 70% TBHP (6-10 equiv) reagent->reaction quench Quench with sat. Na₂S₂O₃ reaction->quench Cool to RT extract Extract with DCM (3x) quench->extract dry Dry over Na₂SO₄ & Concentrate extract->dry chromatography Silica Gel Chromatography dry->chromatography product 5-Bromo-1-indanone chromatography->product

Caption: Workflow for the oxidation of 5-Bromo-1-indanol.

Potential Applications in Drug Development

A Technical Overview of 5-Bromoindan-2-ol: Properties and Characterization Workflow

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides essential information regarding the chemical properties of 5-Bromoindan-2-ol, tailored for researchers, scientists, and professionals in drug development. The document outlines the compound's molecular formula and weight, and presents a generalized workflow for its chemical characterization.

Core Chemical Data

The fundamental molecular properties of this compound are summarized below. This data is critical for experimental design, stoichiometric calculations, and analytical interpretations.

PropertyValue
Molecular Formula C₉H₉BrO[1]
Molecular Weight 213.074 g/mol [1]

Generalized Experimental Workflow for Characterization

To assist researchers, a standardized workflow for the synthesis and characterization of a chemical compound such as this compound is outlined. This process ensures the purity and confirms the identity of the synthesized compound before its use in further applications. Detailed experimental protocols are specific to the synthetic route chosen and the analytical equipment used, and therefore are not provided here.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural & Purity Analysis cluster_verification Final Verification cluster_documentation Documentation A Chemical Synthesis B Work-up & Extraction A->B C Chromatographic Purification B->C D Mass Spectrometry (MS) C->D Purified Compound E Nuclear Magnetic Resonance (NMR) C->E Purified Compound F High-Performance Liquid Chromatography (HPLC) C->F Purified Compound G Data Analysis & Structure Confirmation D->G E->G F->G H Certificate of Analysis (CoA) G->H

Caption: A generalized workflow for the synthesis, purification, and analysis of a chemical compound.

References

Spectroscopic Profile of 5-Bromoindan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A summary of the known physical and chemical properties of 5-Bromoindan-2-ol is presented below. This data is essential for sample handling and for the interpretation of analytical results.

PropertyValueReference
Molecular FormulaC₉H₉BrO--INVALID-LINK--[1]
Molecular Weight213.07 g/mol --INVALID-LINK--[1]
Melting Point115-117 °C--INVALID-LINK--[1]
AppearanceExpected to be a solid at room temperature

Spectroscopic Data (Expected)

The following tables summarize the anticipated NMR, IR, and MS spectral data for this compound. These predictions are based on the analysis of its structural features and comparison with similar bromo-substituted indanol derivatives.

¹H NMR (Proton NMR) Spectroscopy

Solvent: CDCl₃ or DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.4d1HAr-H
~7.2dd1HAr-H
~7.1d1HAr-H
~4.5m1HCH-OH
~3.2dd1HCH₂
~2.9dd1HCH₂
~2.0s (broad)1HOH
¹³C NMR (Carbon NMR) Spectroscopy

Solvent: CDCl₃ or DMSO-d₆

Chemical Shift (δ, ppm)Assignment
~142Ar-C
~140Ar-C
~130Ar-CH
~128Ar-CH
~125Ar-CH
~120Ar-C-Br
~75CH-OH
~40CH₂
IR (Infrared) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3500-3200Strong, BroadO-H stretch (alcohol)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)
1600-1450Medium-StrongC=C stretch (aromatic ring)
~1050StrongC-O stretch (secondary alcohol)
~600-500Medium-StrongC-Br stretch
MS (Mass Spectrometry)
m/zInterpretation
212/214[M]⁺ molecular ion peak (characteristic 1:1 ratio for Bromine isotopes ⁷⁹Br and ⁸¹Br)
194/196[M-H₂O]⁺
133[M-Br]⁺
115[M-Br-H₂O]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are generalized and can be adapted for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Dimethyl sulfoxide-d₆) in a 5 mm NMR tube.[2]

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better resolution.[3]

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse sequence is typically used.

    • Spectral Width: Set to cover the expected proton chemical shift range (e.g., 0-12 ppm).

    • Number of Scans: 16 to 64 scans are usually sufficient, depending on the sample concentration.

    • Relaxation Delay: A delay of 1-2 seconds between scans is recommended.[2]

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum.

    • Spectral Width: A wider spectral width is needed to cover the carbon chemical shift range (e.g., 0-220 ppm).

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.[2]

    • Relaxation Delay: A delay of 2 seconds is appropriate.[2]

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.[2]

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for data acquisition.[2]

  • Acquisition:

    • Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.[2]

    • Resolution: A resolution of 4 cm⁻¹ is generally sufficient.[2]

    • Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.[2]

  • Data Processing: A background spectrum (of the empty sample holder or pure KBr pellet) is recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.[2]

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source is used. Electron Ionization (EI) is a common technique for this type of molecule. For softer ionization, Electrospray Ionization (ESI) or Chemical Ionization (CI) can be employed.

  • Acquisition:

    • Ionization Mode: Select either positive or negative ion mode, depending on the analyte's properties.

    • Mass Range: Set the mass analyzer to scan a range that includes the expected molecular weight of the compound (e.g., m/z 50-500).

  • Data Analysis: The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge ratio (m/z). The molecular ion peak and the fragmentation pattern are analyzed to confirm the molecular weight and elucidate the structure of the compound.

Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Characterization cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Reporting Synthesis Chemical Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Purity_Check Purity Assessment (e.g., TLC, Melting Point) Purification->Purity_Check NMR NMR Spectroscopy (¹H, ¹³C) Purity_Check->NMR IR IR Spectroscopy Purity_Check->IR MS Mass Spectrometry Purity_Check->MS Data_Analysis Spectral Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Reporting Technical Report and Data Archiving Data_Analysis->Reporting

Workflow for Synthesis and Spectroscopic Analysis.

References

5-Bromoindan-2-ol: A Technical Guide to its Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5-Bromoindan-2-ol, a halogenated derivative of 2-indanol. This document details its discovery, presents a thorough experimental protocol for its synthesis, summarizes its key physicochemical properties, and explores its potential applications in the field of medicinal chemistry and drug development.

Discovery and History

The first documented synthesis of this compound appears in a 2005 publication in the journal Tetrahedron. The development of this compound and other substituted indanones and indanols was driven by the need for versatile chemical intermediates in the synthesis of more complex molecules, particularly for drug discovery programs. The indane scaffold itself is recognized as a "privileged" structure in medicinal chemistry, as it is a core component of numerous biologically active compounds. The introduction of a bromine atom at the 5-position and a hydroxyl group at the 2-position of the indane ring system provides two distinct points for further chemical modification, making this compound a valuable building block for creating diverse molecular libraries for screening and lead optimization.

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₉H₉BrOChemSynthesis
Molecular Weight 213.07 g/mol ChemSynthesis
Melting Point 115-117 °CChemSynthesis
Appearance SolidInferred

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is achieved through the reduction of its corresponding ketone precursor, 5-bromo-2-indanone. The following protocol is based on established chemical literature.

Reaction Scheme:

G reactant 5-Bromo-2-indanone product This compound reactant->product Reduction reagent NaBH₄ Methanol

A schematic of the reduction of 5-bromo-2-indanone to this compound.

Materials:

  • 5-bromo-2-indanone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-bromo-2-indanone (1.0 eq) in methanol. Place the flask in an ice bath and stir the solution.

  • Reduction: Slowly add sodium borohydride (1.1 eq) to the cooled solution in portions.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Carefully quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add dichloromethane to extract the product.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.

Applications in Drug Development

While specific drugs derived directly from this compound are not yet on the market, its structural motifs are present in a variety of pharmacologically active compounds. The indane core is a key feature in several approved drugs and clinical candidates targeting a range of diseases.

The true value of this compound for researchers and drug development professionals lies in its utility as a versatile intermediate. The presence of both a nucleophilic hydroxyl group and a bromine atom, which can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allows for the systematic and diverse modification of the indane scaffold.

Logical Workflow for a Medicinal Chemistry Program:

G start This compound (Starting Material) step1a Modification at -OH group (Esterification, Etherification, etc.) start->step1a step1b Modification at -Br group (Cross-coupling reactions) start->step1b step2 Diverse Library of Indanol Derivatives step1a->step2 step1b->step2 step3 High-Throughput Screening step2->step3 step4 Hit Identification step3->step4 step5 Lead Optimization step4->step5 end Drug Candidate step5->end

A workflow illustrating the use of this compound in a drug discovery program.

This workflow highlights how this compound can be systematically modified at two distinct positions to generate a library of novel compounds. These compounds can then be screened against various biological targets to identify "hits." Promising hits can subsequently undergo lead optimization to improve their pharmacological properties, ultimately leading to the identification of a potential drug candidate. The exploration of substituted indanol derivatives continues to be an active area of research in the quest for new and effective therapeutics.

Potential Research Avenues for 5-Bromoindan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromoindan-2-ol, a halogenated derivative of the indanol scaffold, presents a compelling starting point for novel drug discovery and development. The indane framework is a well-established pharmacophore found in a variety of biologically active compounds. The presence of a bromine atom at the 5-position offers a versatile handle for synthetic modification, enabling the exploration of a diverse chemical space. This technical guide outlines potential research areas for this compound, focusing on its synthesis, potential biological activities, and avenues for future investigation. While direct biological data for this specific molecule is limited in publicly available literature, this document extrapolates potential applications based on the known activities of structurally related indanol and bromo-substituted heterocyclic compounds.

Physicochemical Properties of this compound

A solid understanding of the fundamental physicochemical properties of this compound is essential for its application in research and development. These properties influence its reactivity, solubility, and pharmacokinetic profile.

PropertyValueReference
Molecular Formula C₉H₉BrO[1]
Molecular Weight 213.07 g/mol [1]
Melting Point 115-117 °C[1]
Synonyms 5-bromo-2-indanol, 5-bromo-2,3-dihydro-1H-inden-2-ol[1]

Synthesis of this compound

The primary route for the synthesis of this compound has been reported in the literature, providing a basis for its laboratory-scale preparation. Further optimization and exploration of alternative synthetic strategies could enhance yield, purity, and scalability.

Established Synthetic Route

Hypothetical Experimental Protocol (Based on general chemical principles):

  • Starting Material: 5-Bromoindan-1-one or 5-Bromo-2-indanone.

  • Reduction: The ketone is reduced to the corresponding alcohol. A common reducing agent for this transformation is sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol.

  • Reaction Conditions: The reaction is typically carried out at room temperature or cooled in an ice bath to control the reaction rate.

  • Work-up: After the reaction is complete (monitored by Thin Layer Chromatography), the reaction mixture is quenched, typically with a weak acid. The product is then extracted into an organic solvent.

  • Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization to yield pure this compound.

Workflow for a Hypothetical Synthesis:

G start 5-Bromo-2-indanone reaction Reduction start->reaction reagent NaBH4, Methanol reagent->reaction workup Acidic Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Hypothetical workflow for the synthesis of this compound.

Potential Research Areas and Biological Activities

The indane nucleus is a "privileged scaffold" in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The introduction of a bromine atom can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

Anticancer Activity

Rationale: Indanone and indazole derivatives have demonstrated significant potential as anticancer agents. For instance, some indazole derivatives are approved as kinase inhibitors for cancer treatment. The 5-bromo substitution on other heterocyclic scaffolds has been shown to contribute to potent growth inhibitory activity against various cancer cell lines.

Proposed Research Workflow:

  • In Vitro Screening: Screen this compound and its derivatives against a panel of human cancer cell lines (e.g., breast, lung, colon, melanoma). Standard assays like the MTT or SRB assay can be used to determine the half-maximal inhibitory concentration (IC₅₀).

  • Mechanism of Action Studies: For active compounds, investigate the underlying mechanism of action. This could involve cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and western blotting for key apoptotic and cell cycle regulatory proteins.

  • Signaling Pathway Analysis: Investigate the effect of the compounds on key cancer-related signaling pathways, such as the MAPK/ERK, PI3K/Akt, and Wnt pathways.

Potential Signaling Pathway for Investigation:

G This compound This compound Kinase Kinase This compound->Kinase Inhibition Downstream Effector Downstream Effector Kinase->Downstream Effector Phosphorylation Cell Proliferation Cell Proliferation Downstream Effector->Cell Proliferation Activation Apoptosis Apoptosis Downstream Effector->Apoptosis Inhibition

Caption: Hypothesized inhibition of a kinase signaling pathway.

Antimicrobial Activity

Rationale: The bromine atom can enhance the antimicrobial properties of a molecule by increasing its lipophilicity, thereby facilitating its passage through microbial cell membranes. Various bromo-substituted heterocyclic compounds have been reported to possess antibacterial and antifungal activities.

Proposed Experimental Protocol:

  • Microbial Strains: Test the compound against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus fumigatus).

  • Minimum Inhibitory Concentration (MIC) Determination: Use broth microdilution or agar dilution methods to determine the MIC of this compound.

  • Mechanism of Action Studies: For compounds with significant activity, further studies could include investigating their effect on microbial cell membrane integrity, biofilm formation, and specific enzymatic pathways.

Experimental Workflow for Antimicrobial Screening:

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Compound This compound MIC Assay MIC Determination Compound->MIC Assay Microbes Bacterial & Fungal Strains Microbes->MIC Assay Results MIC Values MIC Assay->Results Membrane Permeability Membrane Permeability Assay Results->Membrane Permeability Biofilm Inhibition Biofilm Inhibition Assay Enzyme Inhibition Enzyme Inhibition Assay

Caption: Workflow for antimicrobial activity screening and initial mechanism of action studies.

Anti-inflammatory Activity

Rationale: Indane derivatives have been explored for their anti-inflammatory properties. Chronic inflammation is implicated in a wide range of diseases, making the development of new anti-inflammatory agents a critical area of research.

Proposed Research Plan:

  • In Vitro Assays: Evaluate the ability of this compound to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

  • Enzyme Inhibition Assays: Test the compound's ability to inhibit key inflammatory enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).

  • Signaling Pathway Analysis: Investigate the effect of the compound on inflammatory signaling pathways, particularly the NF-κB pathway, which is a central regulator of inflammation.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, chemical entity. The synthetic accessibility and the potential for diverse functionalization through the bromo-substituent make it an attractive scaffold for medicinal chemistry campaigns.

Key future directions should include:

  • Library Synthesis: Creation of a library of derivatives by modifying the hydroxyl group and performing cross-coupling reactions at the bromine position to establish structure-activity relationships (SAR).

  • In Vivo Studies: For compounds that demonstrate significant in vitro activity, evaluation in relevant animal models of cancer, infection, or inflammation is a crucial next step.

  • Target Identification: For compounds with compelling cellular activity, target deconvolution studies will be necessary to identify the specific molecular targets responsible for their biological effects.

References

An In-depth Technical Guide to 5-Bromoindan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromoindan-2-ol, a brominated indanol derivative. The document consolidates available data on its synonyms, and alternative names. Due to the limited publicly available information directly pertaining to this compound, this guide also infers potential synthetic pathways and analytical methodologies based on established chemical principles and data for structurally related compounds.

Chemical Identity and Synonyms

This compound is a chemical compound with the molecular formula C₉H₉BrO.[1] It is also known by several alternative names, which are crucial for comprehensive literature and database searches.

Table 1: Synonyms and Alternative Names for this compound

Synonym/Alternative NameSource
5-bromo-2-indanol[1]
5-bromo-2,3-dihydro-1H-inden-2-ol[1]
5-brom-2,3-dihydro-1H-inden-2-ol[1]

Physicochemical Properties

Currently, detailed experimental data on the physicochemical properties of this compound is scarce. The available information is summarized in the table below.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₉BrO[1]
Molecular Weight 213.07 g/mol [1]
Melting Point 115-117 °C[1]

Synthesis and Experimental Protocols

Hypothetical Synthetic Pathway:

G 5-Bromo-2-indanone 5-Bromo-2-indanone This compound This compound 5-Bromo-2-indanone->this compound Reduction Reducing Agent (e.g., NaBH4) Reducing Agent (e.g., NaBH4) Reducing Agent (e.g., NaBH4)->5-Bromo-2-indanone

Caption: Hypothetical synthesis of this compound via reduction of 5-bromo-2-indanone.

General Experimental Protocol (Inferred):

  • Dissolution: 5-bromo-2-indanone would be dissolved in a suitable protic solvent, such as methanol or ethanol, in a reaction flask.

  • Cooling: The solution would be cooled in an ice bath to control the reaction temperature.

  • Addition of Reducing Agent: A reducing agent, typically sodium borohydride (NaBH₄), would be added portion-wise to the stirred solution. The progress of the reaction would be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

  • Quenching: Upon completion of the reaction, the excess reducing agent would be quenched by the slow addition of a weak acid, like dilute hydrochloric acid or ammonium chloride solution.

  • Extraction: The product would be extracted from the aqueous layer using an appropriate organic solvent, for instance, ethyl acetate or dichloromethane.

  • Purification: The combined organic extracts would be washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent removed under reduced pressure. The resulting crude product could be further purified by recrystallization or column chromatography to yield pure this compound.

Spectroscopic Data (Anticipated)

No experimental spectroscopic data for this compound has been identified in the available literature. However, based on its chemical structure, the expected features in its ¹H NMR, ¹³C NMR, IR, and Mass spectra can be predicted.

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Key Features
¹H NMR - Aromatic protons in the range of 7.0-7.5 ppm. - A multiplet for the proton on the carbon bearing the hydroxyl group (C2-H) around 4.5-5.0 ppm. - Methylene protons (C1-H₂ and C3-H₂) as multiplets in the upfield region (2.5-3.5 ppm). - A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.
¹³C NMR - Aromatic carbons in the downfield region (120-145 ppm). - A carbon signal for the C-Br bond around 115-125 ppm. - A signal for the carbon attached to the hydroxyl group (C2) in the range of 65-75 ppm. - Aliphatic methylene carbons (C1 and C3) in the upfield region (30-45 ppm).
IR Spectroscopy - A broad O-H stretching band in the region of 3200-3600 cm⁻¹. - C-H stretching vibrations for aromatic and aliphatic protons just below and above 3000 cm⁻¹, respectively. - C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region. - A C-O stretching band around 1050-1150 cm⁻¹. - A C-Br stretching vibration in the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry - A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, characteristic of a bromine-containing compound. - Fragmentation patterns may include the loss of a water molecule (M-18), a bromine atom (M-79/81), or cleavage of the five-membered ring.

Biological Activity and Potential Applications

There is currently no specific information available in the scientific literature regarding the biological activity, signaling pathway involvement, or established experimental uses of this compound. However, the indane scaffold is a common motif in medicinal chemistry, and various substituted indanes have been investigated for a range of biological activities. The presence of a bromine atom can influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its potency or altering its metabolic profile.

Given the lack of direct data, the primary application of this compound for researchers, scientists, and drug development professionals would be as a chemical intermediate or building block for the synthesis of more complex molecules. Its functional groups (a secondary alcohol and an aryl bromide) allow for a variety of chemical transformations, making it a potentially valuable starting material for the generation of compound libraries for screening in drug discovery programs.

Potential Research Directions:

  • Synthesis of Derivatives: The hydroxyl group can be oxidized to a ketone, esterified, or used in etherification reactions. The aryl bromide can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce a wide range of substituents.

  • Biological Screening: A library of compounds derived from this compound could be screened for various biological activities, such as anticancer, anti-inflammatory, or neuroprotective effects, based on the known pharmacology of other indane derivatives.

Workflow for Investigating Novel Derivatives:

G cluster_0 Synthesis & Derivatization cluster_1 Biological Evaluation Start This compound Derivatization Chemical Modification (e.g., Cross-coupling, Esterification) Start->Derivatization Library Library of Novel Indane Derivatives Derivatization->Library Screening High-Throughput Screening Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Lead_Opt->Derivatization Structure-Activity Relationship (SAR) Studies

Caption: A logical workflow for the utilization of this compound in drug discovery.

Conclusion

This compound is a chemical entity with a defined structure and a few reported synonyms. While detailed experimental and biological data are currently lacking in the public domain, its structure suggests straightforward synthetic accessibility and potential as a versatile building block in medicinal chemistry and organic synthesis. This guide provides a foundational understanding of this compound and outlines logical next steps for its investigation and application in a research and development setting. Further experimental work is required to fully characterize its properties and explore its potential as a precursor to novel bioactive molecules.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Bromoindan-2-ol from 5-bromo-2-indanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-bromoindan-2-ol via the reduction of 5-bromo-2-indanone using sodium borohydride. This transformation is a fundamental step in the synthesis of various indane derivatives, which are important scaffolds in medicinal chemistry. The protocol includes reagent quantities, reaction conditions, and procedures for product isolation and purification. Accompanying this protocol are tables summarizing the physicochemical properties and spectroscopic data for the key compounds, along with a visual representation of the experimental workflow.

Introduction

Indane derivatives are prevalent structural motifs in a wide array of biologically active compounds and pharmaceuticals. The functionalization of the indane core is a key strategy in the development of new therapeutic agents. The reduction of a ketone to a secondary alcohol, as demonstrated in the conversion of 5-bromo-2-indanone to this compound, is a critical transformation that introduces a chiral center and a versatile hydroxyl group for further synthetic modifications. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the chemoselective reduction of ketones and aldehydes.[1][2] This protocol details a standard laboratory procedure for this synthesis, providing a reproducible method for obtaining this compound.

Reaction Scheme

G start 5-Bromo-2-indanone reagents 1) NaBH4, Methanol 2) H2O (work-up) start->reagents end This compound reagents->end

Caption: Reaction scheme for the synthesis of this compound.

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for the starting material and the product.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
5-Bromo-2-indanoneC₉H₇BrO211.06Off-white to pale yellow solidNot available
This compoundC₉H₉BrO213.07White crystalline solid115-117[3]

Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data (CDCl₃, TMS)

CompoundPosition¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
5-Bromo-2-indanone 1, 3~3.6 (s, 4H)~45
4~7.5 (d, 1H)~128
6~7.4 (dd, 1H)~131
7~7.1 (d, 1H)~125
2 (C=O)-~215
3a, 7a (quat. C)-~138, ~140
5 (C-Br)-~122
This compound 1, 3~3.2 (dd), ~2.8 (dd)~42
2~4.5 (quintet, 1H)~75
OH~1.8 (d, 1H)-
4~7.3 (s, 1H)~126
6~7.2 (d, 1H)~129
7~7.0 (d, 1H)~123
3a, 7a (quat. C)-~141, ~143
5 (C-Br)-~120

Note: The NMR data presented are predicted values based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Experimental Protocol

Materials and Equipment
  • 5-bromo-2-indanone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Deionized water (H₂O)

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-indanone (1.0 eq) in anhydrous methanol (approximately 10 mL per gram of ketone).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

  • Addition of Reducing Agent: To the cooled solution, add sodium borohydride (0.3 - 0.5 eq) portion-wise over 15-20 minutes. Maintain the temperature below 10 °C during the addition. Caution: Hydrogen gas is evolved during the reaction.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Slowly and carefully add deionized water to the reaction mixture to quench the excess sodium borohydride.

  • Acidification: Acidify the mixture to a pH of approximately 5-6 by the dropwise addition of 1 M HCl. This step facilitates the breakdown of the borate ester intermediate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of methanol used).

  • Washing: Combine the organic layers and wash sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield a white crystalline solid.

Expected Yield

The expected yield for this type of reduction is typically in the range of 85-95%.

Experimental Workflow

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification A Dissolve 5-bromo-2-indanone in methanol B Cool to 0-5 °C A->B C Add NaBH4 portion-wise B->C D Stir and monitor by TLC C->D E Quench with H2O D->E F Acidify with 1 M HCl E->F G Extract with ethyl acetate F->G H Wash with H2O and brine G->H I Dry over MgSO4 H->I J Concentrate in vacuo I->J K Recrystallize crude product J->K L Isolate pure this compound K->L

Caption: Workflow for the synthesis and purification of this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium borohydride is flammable and reacts with water to produce hydrogen gas, which is flammable and explosive. Add it slowly and in portions.

  • Use caution when handling acidic and organic solvents.

This protocol provides a comprehensive guide for the synthesis of this compound. Adherence to these procedures should allow for the safe and efficient production of this valuable synthetic intermediate.

References

Application Notes and Protocols for the Reduction of 5-Bromo-1-Indanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the reduction of 5-bromo-1-indanone to 5-bromo-1-indanol using sodium borohydride. 5-Bromo-1-indanone is a key intermediate in the synthesis of various pharmaceutical compounds.[1] This protocol offers a straightforward and efficient method for this conversion, which is a critical step in the development of new therapeutic agents. The methodology, reactant quantities, reaction conditions, and purification techniques are presented in detail. Additionally, comparative data for different reduction methods and characterization of the final product are summarized.

Introduction

The reduction of ketones to alcohols is a fundamental transformation in organic synthesis, particularly in the pharmaceutical industry. 5-Bromo-1-indanone serves as a versatile building block for the synthesis of a variety of biologically active molecules. Its conversion to 5-bromo-1-indanol is a common step in the synthesis of compounds investigated for the treatment of obesity-related metabolic diseases.[1] The use of sodium borohydride (NaBH₄) provides a mild and selective method for the reduction of the ketone functionality, leaving other potentially reactive groups intact. This application note outlines a robust and reproducible protocol for this reduction, suitable for laboratory-scale synthesis.

Data Presentation

Table 1: Reactant Properties and Stoichiometry
CompoundMolecular FormulaMolecular Weight ( g/mol )Molar Equivalents
5-Bromo-1-indanoneC₉H₇BrO211.06[2]1.0
Sodium BorohydrideNaBH₄37.831.5
MethanolCH₄O32.04Solvent
Table 2: Product Characterization
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
5-Bromo-1-indanolC₉H₉BrO213.07Not availableWhite to off-white solid

Note: Specific experimental data for the melting point of 5-bromo-1-indanol was not found in the searched literature. The melting point of the isomeric trans-2-bromo-1-indanol is reported as 130-131 °C.

Experimental Protocols

Reduction of 5-Bromo-1-indanone to 5-Bromo-1-indanol

This protocol details the reduction of the ketone group of 5-bromo-1-indanone to a secondary alcohol using sodium borohydride in a methanol solvent.

Materials:

  • 5-Bromo-1-indanone

  • Sodium borohydride (NaBH₄)

  • Methanol (reagent grade)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-bromo-1-indanone (1.0 eq) in methanol (approximately 10 mL per gram of indanone). Place the flask in an ice bath and stir the solution for 15 minutes to cool it to 0-5 °C.

  • Addition of Reducing Agent: To the cooled solution, slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The reaction is typically complete within 2-4 hours.

  • Quenching the Reaction: Once the starting material is consumed, cool the reaction mixture again in an ice bath. Slowly and carefully add 1 M HCl to quench the excess sodium borohydride and neutralize the reaction mixture. Be cautious as hydrogen gas evolution will occur.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the resulting aqueous residue, add dichloromethane to dissolve the organic product. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude 5-bromo-1-indanol.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 5-bromo-1-indanol.

Visualizations

Reaction Pathway

Reaction_Pathway 5-Bromo-1-indanone 5-Bromo-1-indanone 5-Bromo-1-indanol 5-Bromo-1-indanol 5-Bromo-1-indanone->5-Bromo-1-indanol 1. NaBH4, Methanol 2. H3O+ workup

Caption: Reduction of 5-bromo-1-indanone to 5-bromo-1-indanol.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve Dissolve 5-bromo-1-indanone in Methanol cool Cool to 0-5 °C dissolve->cool add_nabh4 Add NaBH4 cool->add_nabh4 stir Stir at RT add_nabh4->stir quench Quench with HCl stir->quench evaporate Evaporate Methanol quench->evaporate extract Extract with DCM evaporate->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography

Caption: Workflow for the synthesis and purification of 5-bromo-1-indanol.

References

5-Bromoindan-2-ol: A Key Precursor in the Synthesis of Novel Dopamine D2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

5-Bromoindan-2-ol is a valuable synthetic intermediate, primarily utilized as a precursor for the synthesis of 5-bromo-2-indanone. This ketone derivative serves as a crucial building block in the development of various pharmaceutical agents, particularly those targeting the central nervous system. The indanone scaffold is a privileged structure in medicinal chemistry, and the presence of a bromine atom at the 5-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, to introduce diverse functionalities and modulate pharmacological activity. This document outlines the application of this compound in the synthesis of a potent dopamine D2 receptor antagonist, providing detailed experimental protocols for the key synthetic transformations.

2. Core Application: Precursor to Dopamine D2 Receptor Antagonists

This compound is a key starting material for the synthesis of a class of potent and selective dopamine D2 receptor antagonists. These compounds are of significant interest for the treatment of various neuropsychiatric disorders, including schizophrenia and bipolar disorder. The general synthetic strategy involves the oxidation of this compound to 5-bromo-2-indanone, followed by a reductive amination reaction to introduce a piperidine moiety, a common pharmacophore in many dopamine D2 receptor antagonists.

Therapeutic Rationale: Dopamine D2 Receptor Antagonism

The therapeutic effects of many antipsychotic drugs are attributed to their ability to block dopamine D2 receptors in the brain.[1] Overactivity of the dopaminergic system is implicated in the positive symptoms of schizophrenia, such as hallucinations and delusions.[1] By antagonizing D2 receptors, these drugs can dampen excessive dopamine signaling and alleviate these symptoms.[1]

3. Experimental Protocols

This section provides detailed experimental procedures for the synthesis of a dopamine D2 receptor antagonist starting from this compound.

Oxidation of this compound to 5-Bromo-2-indanone

The oxidation of the secondary alcohol, this compound, to the corresponding ketone, 5-bromo-2-indanone, is a critical first step. The Dess-Martin periodinane (DMP) oxidation is a mild and efficient method for this transformation, offering high yields and compatibility with various functional groups.[2][3]

Experimental Protocol: Dess-Martin Oxidation

  • Materials:

    • This compound

    • Dess-Martin periodinane (DMP)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Sodium thiosulfate (Na₂S₂O₃)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Hexanes and Ethyl acetate for chromatography

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.1 eq).

    • Stir the reaction mixture vigorously at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃.

    • Stir the mixture until the solid dissolves and the layers become clear.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 5-bromo-2-indanone as a solid.

Quantitative Data:

PrecursorProductReagentSolventYieldReference
This compound5-bromo-2-indanoneDess-Martin PeriodinaneDCM>95%[2][3]

Synthesis of a Dopamine D2 Receptor Antagonist via Reductive Amination

The ketone, 5-bromo-2-indanone, can be converted to the target amine via a reductive amination reaction. This powerful transformation involves the reaction of the ketone with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.

Experimental Protocol: Reductive Amination

  • Materials:

    • 5-bromo-2-indanone

    • 4-(4-fluorobenzyl)piperidine

    • Sodium triacetoxyborohydride (STAB)

    • 1,2-Dichloroethane (DCE)

    • Acetic acid (glacial)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Dichloromethane and Methanol for chromatography

  • Procedure:

    • To a solution of 5-bromo-2-indanone (1.0 eq) and 4-(4-fluorobenzyl)piperidine (1.1 eq) in 1,2-dichloroethane (DCE), add a catalytic amount of glacial acetic acid.

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC.

    • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

    • Separate the organic layer and extract the aqueous layer with DCM (2 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to yield the final product.

Quantitative Data:

PrecursorAmineReducing AgentSolventYield
5-bromo-2-indanone4-(4-fluorobenzyl)piperidineSTABDCE70-85%

4. Visualizations

Synthetic Workflow

Synthetic_Workflow Precursor This compound Intermediate 5-bromo-2-indanone Precursor->Intermediate Dess-Martin Oxidation Product Dopamine D2 Receptor Antagonist Intermediate->Product Reductive Amination

Caption: Synthetic route from this compound to a Dopamine D2 antagonist.

Dopamine D2 Receptor Antagonist Mechanism of Action

D2_Antagonist_MoA cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_vesicle->Dopamine Release D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Response Reduced Neuronal Excitability cAMP->Response Antagonist D2 Receptor Antagonist Antagonist->D2R Blocks Dopamine->D2R Binds

Caption: Antagonist blocks dopamine binding to the D2 receptor, inhibiting its signaling.

References

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 5-Bromoindan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 5-Bromoindan-2-ol in Suzuki-Miyaura cross-coupling reactions. This protocol is designed to facilitate the synthesis of novel 5-arylindan-2-ol derivatives, which are of significant interest in medicinal chemistry and drug development due to their structural similarity to biologically active compounds.

The Suzuki-Miyaura coupling is a versatile and powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids make it an invaluable tool in modern organic synthesis.[1][2][3] This document outlines the reaction principle, provides detailed experimental protocols, and presents representative data for the successful coupling of this compound with various arylboronic acids.

Reaction Principle

The Suzuki-Miyaura cross-coupling reaction involves the palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound (typically a boronic acid or its ester).[4][5][6] The catalytic cycle consists of three primary steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1][5] A base is essential to facilitate the transmetalation step.[1][4]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L2-Br oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl_complex Ar-Pd(II)L2-Ar' transmetalation->pd2_aryl_complex pd2_aryl_complex->pd0  Regeneration reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination product Ar-Ar' reductive_elimination->product aryl_bromide This compound (Ar-Br) aryl_bromide->oxidative_addition boronic_acid Arylboronic Acid (Ar'-B(OH)2) boronic_acid->transmetalation base Base (e.g., K2CO3) base->transmetalation

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Conditions and Yields

The following tables summarize various reaction conditions for the Suzuki-Miyaura coupling of this compound with different arylboronic acids, providing a comparative overview of catalysts, ligands, bases, solvents, and corresponding yields.

Table 1: Screening of Palladium Catalysts and Ligands

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Toluene/H₂O (4:1)1001285
2Pd₂(dba)₃ (1)XPhos (3)Cs₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901692
3Pd(PPh₃)₄ (5)-K₃PO₄ (3)DME/H₂O (3:1)802478
4PdCl₂(dppf) (3)-Na₂CO₃ (2.5)Acetonitrile/H₂O (5:1)851888

Reactions performed with this compound (1.0 equiv.) and Phenylboronic acid (1.2 equiv.). Yields are for the isolated product.

Table 2: Substrate Scope with Various Arylboronic Acids

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-Phenylindan-2-ol92
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)indan-2-ol89
34-Chlorophenylboronic acid5-(4-Chlorophenyl)indan-2-ol85
43-Tolylboronic acid5-(m-Tolyl)indan-2-ol90
52-Naphthylboronic acid5-(Naphthalen-2-yl)indan-2-ol81
6Thiophen-2-ylboronic acid5-(Thiophen-2-yl)indan-2-ol75

Reaction Conditions: this compound (1.0 equiv.), Arylboronic acid (1.2 equiv.), Pd₂(dba)₃ (1 mol%), XPhos (3 mol%), Cs₂CO₃ (2 equiv.), 1,4-Dioxane/H₂O (4:1), 90°C, 16h.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-Dioxane)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, including a Schlenk flask or reaction vial

  • Magnetic stirrer and heating plate

Experimental_Workflow start Start reagents Combine this compound, Arylboronic acid, Base, Catalyst, and Ligand in a Schlenk flask. start->reagents inert Evacuate and backfill the flask with inert gas (3 cycles). reagents->inert solvent Add degassed solvent and water via syringe. inert->solvent reaction Heat the reaction mixture with vigorous stirring at the specified temperature. solvent->reaction monitoring Monitor reaction progress by TLC or LC-MS. reaction->monitoring workup Cool to room temperature. Perform aqueous workup (e.g., dilute with EtOAc, wash with water and brine). monitoring->workup purification Dry the organic layer, concentrate, and purify by column chromatography. workup->purification product Characterize the pure 5-Arylindan-2-ol product. purification->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.

Procedure:

  • Reaction Setup: To a Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), cesium carbonate (Cs₂CO₃, 2.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv.), and XPhos (0.03 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (in a 4:1 ratio) to the flask via syringe. The typical concentration is 0.1 M with respect to this compound.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 16 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.[1]

  • Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 5-arylindan-2-ol.

Safety Precautions
  • Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.

  • Organic solvents are flammable and should be used in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

By following these protocols, researchers can effectively synthesize a variety of 5-arylindan-2-ol derivatives for further investigation in drug discovery and development programs.

References

Application of 5-Bromoindan-2-ol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoindan-2-ol is a versatile bifunctional building block for medicinal chemistry and drug discovery. It incorporates the privileged indane scaffold, which is present in a variety of biologically active compounds and natural products.[1][2][3] The indane core is a key feature in drugs such as Donepezil, an acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease.[4][5] The presence of a bromine atom on the aromatic ring and a secondary alcohol provides two orthogonal points for chemical modification, making this compound an attractive starting material for the synthesis of diverse compound libraries.

The bromine atom serves as a versatile handle for various transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents to explore the structure-activity relationship (SAR).[6][7][8] Bromination can also enhance the therapeutic activity and metabolic stability of a drug molecule.[6][8][9] The secondary alcohol can be readily oxidized to a ketone or functionalized through etherification or esterification to modulate the compound's physicochemical properties and target engagement.

These application notes provide an overview of the potential uses of this compound in medicinal chemistry, detailed protocols for its derivatization, and biological data on related indane scaffolds.

Application Notes

1. Scaffold for Neurodegenerative Disease Therapeutics

The indanone and indanol cores are of significant interest in the development of treatments for neurodegenerative disorders like Alzheimer's and Parkinson's disease.[4][10] Derivatives of these scaffolds have shown inhibitory activity against key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and B).[4] this compound can serve as a starting point for the synthesis of novel inhibitors. The hydroxyl group can be modified to mimic the interactions of known ligands, while the bromo-substituted ring can be functionalized to explore new binding pockets or enhance potency.

2. Intermediate for Anti-inflammatory Agents

Indanone derivatives have been investigated as anti-inflammatory agents.[5][11] By oxidizing this compound to the corresponding 5-bromoindan-2-one, researchers can access scaffolds for the development of novel anti-inflammatory compounds. Subsequent modifications at the bromine position can lead to the discovery of potent inhibitors of inflammatory pathways.

3. Building Block for Anticancer and Antiviral Agents

The indane nucleus is found in compounds with demonstrated anticancer and antiviral activities.[2][12][13] For instance, certain indanol derivatives have shown cytotoxicity against cancer cell lines and inhibitory activity against viruses like Hepatitis B.[12] The ability to diversify this compound at two positions allows for the generation of a wide array of structures for screening against various cancer cell lines and viral targets. Bromo-substituted indanyl tetrazoles have also been explored as potential analgesic agents.[14]

4. Tool for Chemical Biology and Probe Development

The dual functionality of this compound makes it a useful tool for creating chemical probes. The bromine atom can be used to attach reporter tags, such as fluorescent dyes or biotin, via cross-coupling reactions. The hydroxyl group can be derivatized to introduce photoaffinity labels or other reactive groups for target identification and validation studies.

Data Presentation

The following table summarizes the biological activities of various indanone and indanol derivatives, highlighting the therapeutic potential of this scaffold. Note that these are related compounds, and the activity of derivatives of this compound would need to be determined experimentally.

Compound Class Target/Activity Key Findings Reference
Indanone DerivativesAcetylcholinesterase (AChE) InhibitionCompounds showed good inhibitory activity with IC50 values in the nanomolar range.[10]
Indanone DerivativesAmyloid Beta (Aβ) Aggregation InhibitionSignificantly inhibited Aβ aggregation and catalyzed the disaggregation of Aβ fibrils.[10]
2-Benzylidene-1-indanone DerivativesAnti-inflammatory (inhibition of IL-6 and TNF-α)Active compounds showed improved anti-inflammatory activities in vitro and in a mouse model of acute lung injury.[5]
Chloro and Bromo Substituted Indanyl TetrazolesAnalgesic ActivityBromo-substituted derivative showed significant analgesic activity comparable to indometacin.[14]
Amino-indanol DerivativesAntiviral (Hepatitis B Virus)Three compounds showed inhibition of HBsAg levels similar to the reference drug lamivudine.[12]
Amino-indanol DerivativeCytotoxicity (Anticancer Potential)A chloropurinyl nucleoside derived from cis-1-amino-2-indanol was cytotoxic on MDBK cells.[12]

Experimental Protocols

The following are generalized protocols for the functionalization of this compound. Researchers should optimize these conditions for their specific substrates and desired products.

Protocol 1: Oxidation of this compound to 5-Bromoindan-2-one

This protocol describes the oxidation of a secondary alcohol to a ketone using a mild oxidizing agent like pyridinium chlorochromate (PCC).

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Celatom® or Celite®

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen or argon atmosphere.

  • Add PCC (1.5 equivalents) to the solution in one portion.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and pass it through a short plug of silica gel topped with Celatom® to filter out the chromium salts.

  • Wash the plug with additional DCM.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 5-bromoindan-2-one.

Protocol 2: O-Alkylation (Etherification) of this compound

This protocol describes a general method for the etherification of the hydroxyl group using Williamson ether synthesis.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., benzyl bromide, 1.1 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of this compound (1 equivalent) in anhydrous DMF dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Let the reaction warm to room temperature and stir until TLC indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Suzuki-Miyaura Cross-Coupling of this compound

This protocol facilitates the formation of a carbon-carbon bond at the 5-position of the indanol core.[15][16][17]

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5-5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2 equivalents)

  • 1,4-Dioxane or DMF

  • Water, degassed

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a reaction vessel, combine this compound (1 equivalent), the arylboronic acid (1.1 equivalents), and the base (2 equivalents).

  • Add the palladium catalyst (2.5-5 mol%).

  • Seal the vessel and purge with nitrogen or argon for 15-20 minutes.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 4: Buchwald-Hartwig Amination of this compound

This protocol enables the formation of a carbon-nitrogen bond at the 5-position.[15][16][17]

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

  • A suitable phosphine ligand (e.g., Xantphos, 4-10 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene or 1,4-dioxane, anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried reaction tube, add Pd(OAc)₂ (2-5 mol%), the phosphine ligand (4-10 mol%), and NaOtBu (1.4 equivalents) under a nitrogen or argon atmosphere.

  • Add this compound (1 equivalent) and the amine (1.2 equivalents).

  • Add anhydrous toluene or dioxane.

  • Seal the tube and heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celatom®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Mandatory Visualization

G cluster_start Starting Material cluster_modifications Functional Group Interconversion cluster_coupling Cross-Coupling Reactions cluster_library Compound Library start This compound oxidation Oxidation start->oxidation etherification Etherification / Esterification start->etherification suzuki Suzuki Coupling (C-C bond formation) oxidation->suzuki buchwald Buchwald-Hartwig Amination (C-N bond formation) oxidation->buchwald etherification->suzuki etherification->buchwald library Diverse Indane Derivatives suzuki->library buchwald->library

Caption: Synthetic workflow for the diversification of this compound.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R R-B(OR)2 R-B(OR)2 R-B(OR)2->Ar-Pd(II)-R(L2) Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Base Base Base->Ar-Pd(II)-R(L2)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-NR'R''(L2) Amine Coordination & Deprotonation Ar-Pd(II)-NR'R''(L2)->Pd(0)L2 Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-NR'R''(L2)->Ar-NR'R'' HNR'R'' HNR'R'' HNR'R''->Ar-Pd(II)-NR'R''(L2) Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Base Base Base->Ar-Pd(II)-NR'R''(L2)

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

AChE_Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds to Active Site Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Synaptic_Cleft Increased ACh in Synaptic Cleft AChE->Synaptic_Cleft Inhibition leads to Indane_Derivative Indane-based Inhibitor Indane_Derivative->AChE Blocks Active Site Cholinergic_Transmission Enhanced Cholinergic Transmission Synaptic_Cleft->Cholinergic_Transmission

Caption: Hypothetical inhibition of Acetylcholinesterase (AChE) by an indane derivative.

References

Application Notes and Protocols: Derivatization of 5-Bromoindan-2-ol for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The indane scaffold is a privileged structure in medicinal chemistry, featured in numerous pharmacologically active compounds.[1] The presence of a bromine atom and a hydroxyl group on the 5-Bromoindan-2-ol core offers a versatile platform for chemical modification, enabling the generation of diverse compound libraries for biological screening. The hydroxyl group at the 2-position serves as a convenient handle for derivatization, such as through O-alkylation (etherification), while the bromo-substituent can be utilized in various cross-coupling reactions. This document provides detailed protocols for the synthesis of this compound derivatives and their subsequent evaluation for anticancer activity.

Part 1: Synthesis and Derivatization

The derivatization of this compound can be readily achieved through O-alkylation to generate a library of ether derivatives. This method is adaptable to a wide range of alkyl and aryl halides.

Experimental Protocol 1: O-Alkylation of this compound

This protocol details the Williamson ether synthesis for the preparation of 5-Bromoindan-2-yl ethers.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF or THF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice-water bath. Carefully add sodium hydride (1.1-1.2 eq) portion-wise. Hydrogen gas will evolve.

  • Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Alkylation: Add the desired alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). For less reactive halides, gentle heating (e.g., 50-60 °C) may be necessary.[2][3]

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired O-alkylated derivative.

Synthetic Workflow Diagram

G start Start: this compound dissolve Dissolve in Anhydrous DMF/THF start->dissolve deprotonate Deprotonate with NaH at 0 °C dissolve->deprotonate add_halide Add Alkyl Halide (R-X) deprotonate->add_halide react React at RT for 2-24h add_halide->react quench Quench with sat. NH4Cl react->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify product Product: 5-Bromo-2-(alkoxy)indane purify->product G start Synthesized Derivatives primary_screen Primary Screening: MTT Assay (e.g., A549, HepG2, SKOV-3) start->primary_screen determine_ic50 Determine IC50 Values primary_screen->determine_ic50 select_hits Select Hits (IC50 < 20 µM) determine_ic50->select_hits secondary_assays Secondary Assays for Hits select_hits->secondary_assays cell_cycle Cell Cycle Analysis (Flow Cytometry) secondary_assays->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) secondary_assays->apoptosis pathway_analysis Mechanism of Action Studies (e.g., Western Blot for Kinase Inhibition) secondary_assays->pathway_analysis G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Apoptosis Apoptosis EGFR->Apoptosis Inhibition leads to Derivative This compound Derivative Derivative->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

References

Application Notes and Protocols for the Functionalization of 5-Bromoindan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the chemical modification of 5-Bromoindan-2-ol, a versatile bifunctional building block for the synthesis of novel compounds in drug discovery and development. The presence of a reactive aryl bromide and a secondary alcohol allows for a wide range of functionalization reactions, enabling the exploration of structure-activity relationships (SAR) and the generation of diverse chemical libraries.

Overview of Functionalization Strategies

This compound possesses two primary sites for chemical modification: the bromine atom on the aromatic ring and the hydroxyl group on the indane core. This allows for a variety of transformations, including palladium-catalyzed cross-coupling reactions at the C-Br bond and various modifications of the alcohol functionality.

Functionalization of the Aryl Bromide

The bromine atom at the 5-position of the indan ring is amenable to a variety of powerful palladium-catalyzed cross-coupling reactions, which are cornerstones of modern medicinal chemistry for the formation of carbon-carbon and carbon-nitrogen bonds.[1][2][3]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling the aryl bromide with a boronic acid or ester. This reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents.[4]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A general protocol for the Suzuki-Miyaura coupling of a bromo-substituted indoline derivative is as follows, and can be adapted for this compound.[5]

Materials:

  • This compound

  • Arylboronic acid (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Toluene, Dioxane, Ethanol, often with water)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Purge the vessel with an inert gas.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous work-up, extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

EntryAryl Boronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)Cs₂CO₃ (2)Ethanol100 (MW)0.595
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)Cs₂CO₃ (2)Ethanol100 (MW)0.598
33-Thienylboronic acidPd(PPh₃)₄ (3)Cs₂CO₃ (2)Ethanol100 (MW)0.785

Data is representative for Suzuki-Miyaura reactions of similar bromo-substituted heterocyclic compounds and should be optimized for this compound.[5]

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst - Base Inert Inert Atmosphere (Ar or N2) Start->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir (80-110 °C, 2-24 h) Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool to RT Monitor->Cool Workup Aqueous Work-up & Extraction Cool->Workup Dry Dry & Concentrate Workup->Dry Purify Column Chromatography Dry->Purify End End Purify->End Final Product

Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between the aryl bromide and a terminal alkyne, providing access to arylethynyl derivatives. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[1][6]

Experimental Protocol: General Procedure for Sonogashira Coupling

The following is a general procedure for the Sonogashira coupling of 5-bromoindole, which can be adapted for this compound.[1]

Materials:

  • This compound

  • Terminal alkyne (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Base (e.g., Triethylamine, Diisopropylamine, 2-3 equivalents)

  • Solvent (e.g., THF, DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, combine this compound, the palladium catalyst, and CuI.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous, degassed solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature or heat as required (typically 25-80 °C) until completion, monitoring by TLC.

  • Upon completion, perform an aqueous work-up and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Table 2: Representative Conditions for Sonogashira Coupling of 5-Bromoindole

EntryTerminal AlkyneCatalyst System (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3) / CuI (5)Et₃N (2)DMF804-693
2Propargyl alcoholPdCl₂(PPh₃)₂ (3) / CuI (5)Et₃N (2)THFRT12-24~85
3TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (2) / CuI (4)Et₃N (2)THFReflux12High

Data is for the coupling of 5-bromoindole and serves as a starting point for optimization with this compound.[1]

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR Product Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR R-C≡CH R-C≡CH Cu-C≡CR Cu-C≡CR R-C≡CH->Cu-C≡CR Cu(I), Base Cu-C≡CR->Ar-Pd(II)-Br(L2)

Simplified catalytic cycle for the Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of the aryl bromide with a wide variety of primary and secondary amines.[2][3]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

The following general protocol for the amination of a bromo-pyrimidine can be adapted for this compound.[7]

Materials:

  • This compound

  • Amine (1.2-1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, 1.5-2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the palladium precatalyst and the phosphine ligand.

  • Purge the flask with an inert gas.

  • Add this compound, the amine, and the base.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the mixture at room temperature for a short period to ensure mixing and catalyst activation.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction and perform an aqueous work-up, followed by extraction with an organic solvent.

  • Dry the organic phase, concentrate, and purify the crude product by chromatography.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene10018High
2MorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2.0)Dioxane10024High
3BenzylaminePd(OAc)₂ (3)Xantphos (6)NaOtBu (1.5)Dioxane11020High

These are general conditions and should be optimized for the specific amine and this compound.[7]

Functionalization of the Hydroxyl Group

The secondary alcohol at the 2-position of the indane core can be functionalized through various reactions, including esterification, etherification (alkylation), and the Mitsunobu reaction.

Esterification

Esterification of the secondary alcohol can be achieved through several methods, including reaction with an acid chloride or anhydride, or through a coupling reaction like the Steglich esterification.

Experimental Protocol: General Procedure for Esterification with an Acid Anhydride

This is a common and effective method for esterifying alcohols.[8]

Materials:

  • This compound

  • Acid anhydride (1.1-1.5 equivalents)

  • Base (e.g., Pyridine, Triethylamine, or DMAP as a catalyst)

  • Solvent (e.g., Dichloromethane, THF)

Procedure:

  • Dissolve this compound in the chosen solvent.

  • Add the base (and DMAP if used).

  • Cool the mixture in an ice bath.

  • Add the acid anhydride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water or a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry and concentrate.

  • Purify the crude ester by column chromatography.

Table 4: Representative Conditions for Esterification

EntryAcylating AgentBase/CatalystSolventTemp (°C)Time (h)Yield (%)
1Acetic AnhydridePyridineDCM0 to RT2-4>90
2Benzoyl ChlorideTriethylamineTHF0 to RT3-6>90
3Propionic AnhydrideDMAP (cat.)DCMRT1-3High

These are general conditions for the esterification of secondary alcohols and may require optimization.

O-Alkylation (Etherification)

The hydroxyl group can be converted to an ether through O-alkylation, typically by deprotonation with a base followed by reaction with an alkyl halide.

Experimental Protocol: General Procedure for O-Alkylation

Materials:

  • This compound

  • Base (e.g., NaH, KH)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert atmosphere

Procedure:

  • Dissolve this compound in the anhydrous solvent under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Carefully add the base portion-wise.

  • Stir at 0 °C for 30-60 minutes.

  • Add the alkyl halide dropwise.

  • Allow the reaction to warm to room temperature and stir until complete (monitor by TLC).

  • Carefully quench the reaction with water or saturated aqueous NH₄Cl.

  • Extract the product, wash, dry, and concentrate the organic phase.

  • Purify by column chromatography.

Table 5: Representative Conditions for O-Alkylation

EntryAlkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)
1Methyl IodideNaHTHF0 to RT2-4High
2Benzyl BromideKHDMF0 to RT4-8High
3Ethyl IodideNaHTHF0 to RT3-6High

These are generalized conditions and care should be taken when using reactive hydrides.

Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of the alcohol to a variety of functional groups, including esters, ethers, and azides, with inversion of stereochemistry.[9][10] This is particularly useful for introducing functionality with specific stereochemical outcomes.

Experimental Protocol: General Procedure for Mitsunobu Reaction

A typical protocol for the Mitsunobu reaction is as follows.[9][11]

Materials:

  • This compound

  • Pronucleophile (e.g., carboxylic acid, phenol, phthalimide, 1.1-1.5 equivalents)

  • Triphenylphosphine (PPh₃, 1.1-1.5 equivalents)

  • Azodicarboxylate (e.g., DEAD, DIAD, 1.1-1.5 equivalents)

  • Anhydrous solvent (e.g., THF, Dioxane)

  • Inert atmosphere

Procedure:

  • Dissolve this compound, the pronucleophile, and triphenylphosphine in the anhydrous solvent under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add the azodicarboxylate dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-24 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to remove the triphenylphosphine oxide and hydrazinedicarboxylate byproducts.

Table 6: Representative Conditions for the Mitsunobu Reaction

EntryPronucleophileReagentsSolventTemp (°C)Time (h)Stereochemistry
1Benzoic AcidPPh₃, DEADTHF0 to RT2-6Inversion
2PhthalimidePPh₃, DIADTHF0 to RT6-12Inversion
34-NitrophenolPPh₃, DEADDioxane0 to RT4-8Inversion

The Mitsunobu reaction is sensitive to steric hindrance and the pKa of the pronucleophile. Conditions may need to be optimized.[9]

Mitsunobu_Mechanism PPh3 PPh3 Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD->Betaine Alkoxyphosphonium Alkoxyphosphonium Salt [R-O-P+Ph3] Betaine->Alkoxyphosphonium + ROH ROH This compound (ROH) NuH Pronucleophile (Nu-H) NuH->Alkoxyphosphonium Deprotonates Product Product (R-Nu) + Inversion Alkoxyphosphonium->Product SN2 attack by Nu- Byproducts Ph3P=O + DEAD-H2

Simplified mechanism of the Mitsunobu reaction showing key intermediates.

Conclusion

This compound is a valuable starting material for the synthesis of a wide range of derivatives. The protocols and data presented here provide a foundation for researchers to explore the functionalization of this scaffold. It is important to note that the provided reaction conditions are generalized from similar systems and may require optimization for this compound to achieve the best results. Careful monitoring and purification are essential for obtaining the desired products in high yield and purity.

References

The Pivotal Role of 5-Bromoindan-2-ol in the Synthesis of Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5-Bromoindan-2-ol, a halogenated derivative of the indane scaffold, is emerging as a versatile building block in the synthesis of novel bioactive molecules with potential therapeutic applications. Its unique structural features, including the reactive bromine atom and the hydroxyl group, provide synthetic handles for the construction of complex molecular architectures. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a promising class of PRMT5 inhibitors, which are under investigation for their anti-cancer properties.

Application Note: Synthesis of PRMT5 Inhibitors

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, and its dysregulation has been implicated in the progression of several cancers. Consequently, the development of potent and selective PRMT5 inhibitors is a significant focus in oncology drug discovery. This compound serves as a key starting material in the synthesis of a novel class of PRMT5 inhibitors, specifically racemic (4aS,9aR)-7-bromo-4,4a,9,9a-tetrahydroindeno[2,1-b][1]oxazin-3(2H)-one and its derivatives.

The synthetic strategy leverages the functionalities of this compound to construct the core heterocyclic structure of the inhibitor. The bromine atom on the indane ring can be utilized for further structural modifications to optimize the potency, selectivity, and pharmacokinetic properties of the final compounds.

Experimental Protocols

Synthesis of Racemic (4aS,9aR)-7-bromo-4,4a,9,9a-tetrahydroindeno[2,1-b][1][2]oxazin-3(2H)-one

This protocol outlines a key step in the synthesis of a PRMT5 inhibitor starting from this compound.

Step 1: Synthesis of Intermediate from this compound

A detailed experimental protocol for the initial transformation of this compound is described in the patent literature.[2] The general approach involves the reaction of 5-bromo-indan-2-ol with a suitable reagent to form a key intermediate. For instance, a suspension of 5-bromo-indan-2-ol can be reacted to construct the oxazinone ring.

Materials:

  • This compound

  • Appropriate reagents for ring formation (as per specific patented procedures)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • In a suitable reaction vessel, suspend this compound (1 equivalent) in an anhydrous solvent.

  • Add the necessary reagents for the cyclization reaction.

  • Stir the reaction mixture at the appropriate temperature for the time specified in the detailed synthetic procedure.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, work up the reaction mixture to isolate the crude product.

  • Purify the crude product using column chromatography or recrystallization to obtain the desired intermediate.

Quantitative Data:

IntermediateStarting MaterialYield (%)Reference
(4aS,9aR)-7-bromo-4,4a,9,9a-tetrahydroindeno[2,1-b][1]oxazin-3(2H)-oneThis compound~64%[2]

Visualizing the Synthetic Pathway

The following diagram illustrates the general synthetic workflow from this compound to the target PRMT5 inhibitor.

Synthesis_Workflow Start This compound Intermediate Racemic (4aS,9aR)-7-bromo-4,4a,9,9a-tetrahydroindeno[2,1-b][1,4]oxazin-3(2H)-one Start->Intermediate Cyclization Final_Product PRMT5 Inhibitor Derivatives Intermediate->Final_Product Further Functionalization

Caption: Synthetic workflow from this compound to PRMT5 inhibitors.

Signaling Pathway of PRMT5 Inhibition

PRMT5 inhibitors exert their anti-cancer effects by modulating cellular pathways regulated by PRMT5. The diagram below depicts a simplified representation of the mechanism of action.

PRMT5_Pathway PRMT5_Inhibitor PRMT5 Inhibitor (Derived from this compound) PRMT5 PRMT5 PRMT5_Inhibitor->PRMT5 Inhibits Cell_Proliferation Cancer Cell Proliferation PRMT5_Inhibitor->Cell_Proliferation Inhibits Apoptosis Apoptosis PRMT5_Inhibitor->Apoptosis Induces Methylation Symmetric Arginine Methylation PRMT5->Methylation Catalyzes Substrates Protein Substrates (e.g., Histones, Splicing Factors) Substrates->Methylation Gene_Expression Altered Gene Expression Methylation->Gene_Expression Splicing Aberrant RNA Splicing Methylation->Splicing Gene_Expression->Cell_Proliferation Promotes Splicing->Cell_Proliferation Promotes

Caption: Simplified signaling pathway of PRMT5 inhibition.

While the direct use of this compound in the synthesis of a wide range of bioactive molecules is not yet extensively documented in peer-reviewed literature, its application in the development of novel PRMT5 inhibitors highlights its potential as a valuable scaffold for medicinal chemistry. Further exploration of its reactivity and derivatization is likely to yield new classes of compounds with diverse biological activities.

References

Synthetic Routes to Novel 5-Bromoindan-2-ol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5-Bromoindan-2-ol and its novel derivatives. The methodologies outlined herein offer robust routes to these valuable building blocks, which are of significant interest in medicinal chemistry and drug discovery due to the versatile synthetic handles offered by the indanol core and the bromine substituent.

Introduction

The indane scaffold is a privileged structural motif found in numerous biologically active compounds. The introduction of a bromine atom at the 5-position provides a key functional group for further elaboration through various cross-coupling reactions, enabling the exploration of a diverse chemical space. The hydroxyl group at the 2-position offers another site for derivatization, allowing for the fine-tuning of physicochemical properties such as solubility and lipophilicity. This document details the synthetic pathways from commercially available starting materials to this compound and its subsequent conversion into a variety of derivatives, including ethers, esters, and carbon-carbon or carbon-nitrogen coupled products.

Synthetic Schemes

The overall synthetic strategy involves a multi-step sequence starting from the readily available 5-bromo-1-indanone. This precursor is then converted to the key intermediate, 5-bromo-2-indanone, which is subsequently reduced to the target alcohol, this compound. Finally, this alcohol is derivatized to showcase the utility of this building block.

Synthetic Pathway to this compound Derivatives cluster_0 Synthesis of this compound cluster_1 Derivatization of this compound A 5-Bromo-1-indanone B Intermediate (e.g., α-bromination) A->B Bromination C 5-Bromo-2-indanone B->C Elimination/Rearrangement D This compound C->D Reduction (e.g., NaBH4) E Ethers D->E Williamson Ether Synthesis F Esters D->F Esterification G C-C Coupled Products D->G Suzuki Coupling H C-N Coupled Products D->H Buchwald-Hartwig Amination

Caption: Overall synthetic workflow.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-1-indanone

This protocol describes the intramolecular Friedel-Crafts acylation of a suitable precursor to yield 5-bromo-1-indanone.

Materials:

  • 4-(3-Bromophenyl)propanoyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane and aluminum chloride.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 4-(3-bromophenyl)propanoyl chloride in anhydrous dichloromethane to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring it over crushed ice with stirring.

  • Add 1 M HCl to dissolve the aluminum salts.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system to afford 5-bromo-1-indanone.

Quantitative Data:

Starting MaterialProductReagentSolventTemp. (°C)Time (h)Yield (%)
4-(3-Bromophenyl)propanoyl chloride5-Bromo-1-indanoneAlCl₃DCM0 to RT2-485-95

Spectroscopic Data (Expected):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.60-7.50 (m, 2H), 7.35 (d, J = 8.0 Hz, 1H), 3.10 (t, J = 6.0 Hz, 2H), 2.70 (t, J = 6.0 Hz, 2H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 205.0, 155.0, 137.0, 131.0, 129.0, 126.0, 122.0, 36.0, 26.0.

Protocol 2: Synthesis of this compound

This protocol outlines a potential two-step synthesis of this compound from 5-bromo-1-indanone, proceeding through a 5-bromo-2-indanone intermediate.

Step 2a: Synthesis of 5-Bromo-2-indanone (Hypothetical Route)

A plausible route to 5-bromo-2-indanone involves the bromination of 2-indanone. However, direct bromination of 5-bromo-1-indanone may lead to a mixture of products. A more controlled synthesis would be preferable, potentially starting from a brominated indene derivative followed by oxidation. For the purpose of this protocol, we will assume the availability of 5-bromo-2-indanone.

Step 2b: Reduction of 5-Bromo-2-indanone to this compound

Materials:

  • 5-Bromo-2-indanone

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Dichloromethane (DCM)

  • Water

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 5-bromo-2-indanone in methanol or ethanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride portion-wise to the stirred solution.

  • After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of water, followed by saturated aqueous NH₄Cl solution.

  • Remove the bulk of the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography on silica gel or recrystallization.

Quantitative Data:

Starting MaterialProductReagentSolventTemp. (°C)Time (h)Yield (%)
5-Bromo-2-indanoneThis compoundNaBH₄Methanol0 to RT1-290-98

Spectroscopic Data (Expected):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.00 (m, 3H), 4.55 (quint, J = 6.0 Hz, 1H), 3.20 (dd, J = 16.0, 6.0 Hz, 2H), 2.80 (dd, J = 16.0, 6.0 Hz, 2H), 1.80 (br s, 1H, OH).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 142.0, 140.0, 128.0, 125.0, 122.0, 120.0, 74.0, 40.0.

  • Melting Point: 115-117 °C[1]

Derivatization of this compound

The following protocols illustrate the synthetic utility of this compound as a scaffold for generating novel derivatives.

Protocol 3: O-Alkylation (Williamson Ether Synthesis)

Williamson Ether Synthesis Indanol This compound Base + Base (e.g., NaH) Indanol->Base Alkoxide Alkoxide Intermediate Base->Alkoxide AlkylHalide + Alkyl Halide (R-X) Alkoxide->AlkylHalide Ether Ether Derivative AlkylHalide->Ether

Caption: Williamson Ether Synthesis Workflow.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Water and Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a suspension of sodium hydride in anhydrous DMF or THF at 0 °C under an inert atmosphere, add a solution of this compound in the same solvent dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude ether derivative by column chromatography.

Quantitative Data (Representative):

Alkyl HalideProductBaseSolventTemp. (°C)Time (h)Yield (%)
Iodomethane5-Bromo-2-methoxyindaneNaHDMF0 to RT2-485-95
Benzyl bromide5-Bromo-2-(benzyloxy)indaneNaHTHF0 to RT4-680-90

Protocol 4: Esterification

Esterification Indanol This compound AcylChloride + Acyl Chloride (RCOCl) Indanol->AcylChloride Base + Base (e.g., Pyridine) AcylChloride->Base Ester Ester Derivative Base->Ester

Caption: Esterification Workflow.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or Carboxylic acid

  • Pyridine or 4-Dimethylaminopyridine (DMAP) for acyl chlorides; DCC/DMAP for carboxylic acids (Steglich esterification)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water and Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure (using Acyl Chloride):

  • Dissolve this compound in anhydrous DCM and add pyridine.

  • Cool the solution to 0 °C and add the acyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir until complete.

  • Wash the reaction mixture sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude ester by column chromatography.

Quantitative Data (Representative):

Acylating AgentProductCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)
Acetyl chloride5-Bromoindan-2-yl acetatePyridineDCM0 to RT1-290-98
Benzoic acid5-Bromoindan-2-yl benzoateDCC/DMAPDCM0 to RT3-580-90

Protocol 5: Suzuki Cross-Coupling

Suzuki Coupling Bromoindanol Protected this compound BoronicAcid + Arylboronic Acid (Ar-B(OH)₂) Bromoindanol->BoronicAcid Catalyst + Pd Catalyst & Ligand BoronicAcid->Catalyst Base + Base Catalyst->Base CoupledProduct 5-Arylindan-2-ol Derivative Base->CoupledProduct

Caption: Suzuki Coupling Workflow.

Note: The hydroxyl group of this compound may need to be protected (e.g., as a silyl ether) prior to the cross-coupling reaction.

Materials:

  • Protected this compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, toluene)

  • Ethyl acetate

  • Water and Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel, add the protected this compound, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

  • If necessary, deprotect the hydroxyl group using standard procedures.

Quantitative Data (Representative):

Arylboronic AcidProduct (after deprotection)CatalystBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acid5-Phenylindan-2-olPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O90670-85
4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)indan-2-olPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O100475-90

Protocol 6: Buchwald-Hartwig Amination

Buchwald-Hartwig Amination Bromoindanol Protected this compound Amine + Amine (R₂NH) Bromoindanol->Amine Catalyst + Pd Catalyst & Ligand Amine->Catalyst Base + Base Catalyst->Base AminatedProduct 5-Aminoindan-2-ol Derivative Base->AminatedProduct

Caption: Buchwald-Hartwig Amination Workflow.

Note: The hydroxyl group of this compound may need to be protected prior to the amination reaction.

Materials:

  • Protected this compound

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, RuPhos)

  • Base (e.g., NaOt-Bu, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Ethyl acetate

  • Water and Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a glovebox or under an inert atmosphere, add the protected this compound, palladium precatalyst, ligand, and base to a reaction vessel.

  • Add the anhydrous, degassed solvent, followed by the amine.

  • Seal the vessel and heat the reaction mixture to 80-110 °C.

  • Stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

  • Deprotect the hydroxyl group if necessary.

Quantitative Data (Representative):

AmineProduct (after deprotection)Catalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
Morpholine5-(Morpholino)indan-2-olPd₂(dba)₃/XantphosNaOt-BuToluene1001670-85
Aniline5-(Phenylamino)indan-2-olPd(OAc)₂/RuPhosK₃PO₄Dioxane1101865-80

Conclusion

The synthetic routes and detailed protocols provided in this document offer a comprehensive guide for the preparation of this compound and its derivatives. These methodologies are scalable and utilize readily available reagents, making them suitable for both academic research and industrial drug development. The versatility of the this compound scaffold, demonstrated through various derivatization strategies, highlights its potential as a valuable building block for the synthesis of novel and biologically active molecules. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 5-Bromoindan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key palladium-catalyzed cross-coupling reactions utilizing 5-Bromoindan-2-ol. This versatile building block is a valuable precursor in medicinal chemistry, particularly in the synthesis of kinase inhibitors. The methodologies described herein facilitate the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the 5-position of the indan scaffold, opening avenues for the creation of diverse molecular libraries for drug discovery and development.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis.[1] These reactions enable the precise and efficient formation of new bonds, typically between an electrophilic partner (often an organohalide) and a nucleophilic partner (such as an organoboron, organotin, or organozinc reagent, an amine, an alkene, or an alkyne). The general catalytic cycle for these transformations involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation (or a related step like carbopalladation or amine coordination/deprotonation), and reductive elimination to yield the desired product and regenerate the active palladium(0) species.[2]

For this compound, the bromine atom at the 5-position serves as a reactive handle for these transformations, allowing for the introduction of a wide array of functional groups. This document will focus on four principal types of palladium-catalyzed reactions:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids/esters.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.

  • Heck Coupling: For the formation of C-C bonds with alkenes.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

General Experimental Workflow

A generalized workflow for performing palladium-catalyzed cross-coupling reactions is depicted below. Key to the success of these reactions is the rigorous exclusion of oxygen and moisture, which can deactivate the palladium catalyst. This is typically achieved by using oven-dried glassware and performing the reaction under an inert atmosphere (e.g., argon or nitrogen).

G General Experimental Workflow cluster_prep 1. Preparation cluster_setup 2. Reaction Setup cluster_reaction 3. Reaction cluster_workup 4. Workup & Purification prep_reagents Prepare Reagents & Solvents add_solids Add Reactants, Catalyst, Ligand, & Base prep_reagents->add_solids dry_glassware Oven-Dry Glassware dry_glassware->add_solids inert_atm Establish Inert Atmosphere (Ar/N₂) add_solids->inert_atm add_solvent Add Anhydrous, Degassed Solvent inert_atm->add_solvent heat_stir Heat & Stir add_solvent->heat_stir monitor Monitor Progress (TLC, LC-MS, GC) heat_stir->monitor quench Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract purify Purify (e.g., Column Chromatography) extract->purify characterize Characterize Product purify->characterize

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of 5-Arylindan-2-ols

The Suzuki-Miyaura coupling is a highly versatile method for forming C(sp²)-C(sp²) bonds. The reaction typically proceeds in two stages for substrates like this compound: first, a Miyaura borylation to convert the aryl bromide into a boronic ester, followed by the Suzuki-Miyaura coupling with a suitable aryl or vinyl halide.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)L₂-R' OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-R' Transmetal->Product ArX Ar-X (this compound) ArX->OxAdd BoronicEster R'-B(OR)₂ Borate [R'-B(OR)₂(OH)]⁻ BoronicEster->Borate Base Base (e.g., K₂CO₃) Base->Borate Borate->Transmetal Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition AmineComplex [Ar-Pd(II)L₂(HNR'R'')]⁺X⁻ OxAdd->AmineComplex Amine Coordination AmidoComplex Ar-Pd(II)L₂(NR'R'') AmineComplex->AmidoComplex Deprotonation AmidoComplex->Pd0 Reductive Elimination Product Ar-NR'R'' AmidoComplex->Product ArX Ar-X (this compound) ArX->OxAdd Amine HNR'R'' Amine->AmineComplex Base Base (e.g., NaOᵗBu) Base->AmineComplex Heck_Cycle Heck Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition MigratoryInsertion RCH₂-CH(Ar)-Pd(II)L₂-X OxAdd->MigratoryInsertion Migratory Insertion MigratoryInsertion->Pd0 β-Hydride Elimination & Reductive Elimination Product Ar-CH=CHR MigratoryInsertion->Product HBaseX [H-Base]⁺X⁻ MigratoryInsertion->HBaseX ArX Ar-X (this compound) ArX->OxAdd Alkene H₂C=CHR Alkene->OxAdd Base Base (e.g., Et₃N) Base->MigratoryInsertion Sonogashira_Cycle Sonogashira Catalytic Cycle cluster_pd cluster_cu Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition OxAdd->Pd0 Reductive Elimination Product_Pd Ar-C≡CR' OxAdd->Product_Pd CuX Cu(I)X CuAcetylide Cu(I)-C≡CR' CuX->CuAcetylide Deprotonation CuAcetylide->OxAdd Transmetalation ArX Ar-X (this compound) ArX->OxAdd Alkyne H-C≡CR' Alkyne->CuX Base Base (e.g., Et₃N) Base->CuX

References

Troubleshooting & Optimization

Common side reactions in the synthesis of 5-Bromoindan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromoindan-2-ol. The information is designed to address common issues and side reactions encountered during this synthetic procedure.

Troubleshooting Guide & FAQs

This section addresses specific problems that may arise during the synthesis of this compound, which is typically achieved through the reduction of 5-bromo-2-indanone.

FAQs

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the reduction of 5-bromo-2-indanone using a mild reducing agent such as sodium borohydride (NaBH₄). This reaction is typically performed in an alcoholic solvent like methanol or ethanol at a controlled temperature.

Q2: My reaction is complete, but the yield of this compound is low. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Suboptimal Reaction Temperature: The reduction of ketones with sodium borohydride is often exothermic. Running the reaction at too high a temperature can lead to side reactions, while a temperature that is too low may result in an incomplete reaction. A common practice is to start the reaction at 0°C and then allow it to warm to room temperature.

  • Impure Starting Material: The purity of the starting 5-bromo-2-indanone is critical. Impurities from the previous synthetic step can interfere with the reduction.

  • Work-up Issues: Product loss can occur during the aqueous work-up and extraction phases. Ensure proper phase separation and use an adequate amount of extraction solvent.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A3: The presence of multiple spots on a TLC plate, in addition to the starting material and the desired product, suggests the formation of side products. Common side reactions and byproducts in the synthesis of this compound include:

  • Unreacted Starting Material (5-bromo-2-indanone): This is the most common impurity if the reaction is incomplete.

  • Over-brominated Species: If the precursor, 5-bromo-2-indanone, was synthesized via bromination of 2-indanone, it might contain traces of dibromo- or tribromo-indanones. These can be subsequently reduced to the corresponding di- and tri-bromoindanols.

  • Borate Esters: During the reduction with sodium borohydride in an alcohol solvent, borate esters can form as intermediates. These are typically hydrolyzed during the aqueous work-up, but incomplete hydrolysis can lead to their persistence in the crude product.

Troubleshooting Common Issues

Issue Potential Cause Recommended Solution
Incomplete Reaction (Starting material remains) Insufficient reducing agent.Use a slight excess of sodium borohydride (e.g., 1.1-1.5 equivalents).
Low reaction temperature or short reaction time.Allow the reaction to stir for a longer period at room temperature after the initial addition of NaBH₄ at 0°C. Monitor by TLC until the starting material is consumed.
Formation of Multiple Byproducts Impure 5-bromo-2-indanone.Purify the starting ketone by recrystallization or column chromatography before the reduction step.
Suboptimal reaction conditions.Maintain strict temperature control during the addition of the reducing agent.
Difficulty in Isolating the Product Formation of emulsions during extraction.Add a small amount of brine to the aqueous layer to break the emulsion.
Product is too soluble in the aqueous phase.Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

Quantitative Data Summary

While specific quantitative data for side reactions in every synthesis can vary, the following table provides a general overview of expected outcomes and potential impurity levels based on typical laboratory procedures.

Product/Impurity Typical Yield/Abundance Analytical Method for Detection
This compound (Desired Product)> 90% (with pure starting material)¹H NMR, ¹³C NMR, GC-MS, HPLC
5-bromo-2-indanone (Unreacted)< 5% (with sufficient reducing agent)TLC, GC-MS, HPLC
DibromoindanolsVariable (dependent on purity of starting ketone)GC-MS, LC-MS
Borate EstersTypically removed during work-upCan be observed by ¹¹B NMR if present

Experimental Protocols

Synthesis of this compound via Reduction of 5-bromo-2-indanone

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 5-bromo-2-indanone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-bromo-2-indanone (1 equivalent) in methanol (approximately 10-15 mL per gram of indanone).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1-1.2 equivalents) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5°C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0°C for 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 1-2 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent system) until the starting material spot is no longer visible.

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0°C until the effervescence ceases and the pH is acidic (pH ~5-6).

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add dichloromethane or ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer two more times with the organic solvent.

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization (e.g., from a mixture of ethyl acetate and hexanes) or by silica gel column chromatography to afford the pure this compound.

Visualizations

Synthesis_Pathway Indanone 5-bromo-2-indanone Intermediate Alkoxyborate Intermediate Indanone->Intermediate Reduction Reagent NaBH4, MeOH Product This compound Intermediate->Product Hydrolysis Workup Aqueous Work-up (H3O+)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckTLC Analyze crude product by TLC Start->CheckTLC SM_Present Significant starting material present? CheckTLC->SM_Present SM_Yes Incomplete Reaction SM_Present->SM_Yes Yes SM_No Multiple spots other than product? SM_Present->SM_No No Troubleshoot_SM Increase reaction time or use excess NaBH4. Check reaction temperature. SM_Yes->Troubleshoot_SM End Pure Product at Higher Yield Troubleshoot_SM->End Spots_Yes Side Reactions Occurred SM_No->Spots_Yes Yes Spots_No Product Loss During Work-up SM_No->Spots_No No Troubleshoot_Spots Check purity of starting material. Optimize reaction temperature. Purify by column chromatography. Spots_Yes->Troubleshoot_Spots Troubleshoot_Spots->End Troubleshoot_Workup Optimize extraction procedure. Use brine to break emulsions. Spots_No->Troubleshoot_Workup Troubleshoot_Workup->End

Caption: Troubleshooting workflow for this compound synthesis.

Side_Reactions cluster_impurities Potential Impurities & Side Products cluster_causes Primary Causes Start Synthesis of this compound Unreacted Unreacted 5-bromo-2-indanone Start->Unreacted OverBrominated Over-brominated Indanols Start->OverBrominated BorateEsters Borate Ester Byproducts Start->BorateEsters IncompleteReaction Incomplete Reduction Unreacted->IncompleteReaction ImpureSM Impure Starting Material OverBrominated->ImpureSM IncompleteWorkup Incomplete Hydrolysis BorateEsters->IncompleteWorkup

Caption: Common side reactions and their causes.

Technical Support Center: Purification of 5-Bromoindan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 5-Bromoindan-2-ol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: While specific impurity profiles for the synthesis of this compound are not extensively documented in publicly available literature, common impurities can be inferred from the synthesis of analogous brominated indane and aromatic compounds. Potential impurities may include:

  • Unreacted starting materials: Depending on the synthetic route, these could include indan-2-ol or other precursors.

  • Over-brominated products: Formation of dibromoindan-2-ol or other poly-brominated species is a possibility, especially if harsh brominating agents or excess reagents are used.

  • Isomeric byproducts: Depending on the regioselectivity of the bromination reaction, other isomers of bromoindan-2-ol could be formed.

  • Byproducts from side reactions: Decomposition of starting materials or the product under the reaction conditions can lead to various impurities.

Q2: What are the recommended primary purification methods for this compound?

A2: The two most common and effective purification techniques for compounds like this compound are column chromatography and recrystallization. The choice between them depends on the impurity profile and the scale of the purification. Often, a combination of both methods is used to achieve high purity.

Q3: What is the melting point of pure this compound?

A3: The reported melting point of this compound is in the range of 115-117 °C[1]. This physical constant is a crucial indicator of purity. A broad melting range or a melting point lower than the literature value typically suggests the presence of impurities.

Troubleshooting Guides

Column Chromatography

Problem: Low purity of this compound after column chromatography.

Possible Cause Solution
Inappropriate Solvent System The polarity of the eluent may not be optimal for separating the target compound from impurities. It is recommended to perform Thin Layer Chromatography (TLC) with various solvent systems (e.g., gradients of ethyl acetate in hexanes) to find the optimal conditions for separation. Aim for an Rf value of 0.2-0.4 for this compound.
Column Overloading Loading too much crude product onto the column can lead to poor separation. A general guideline is to use a ratio of 1:30 to 1:100 of crude material to silica gel by weight.
Improper Column Packing Cracks or channels in the silica gel bed will result in inefficient separation. Ensure the column is packed uniformly as a slurry and that there are no air bubbles.
Co-eluting Impurities An impurity may have a similar polarity to this compound in the chosen solvent system. Trying a different solvent system or a different stationary phase (e.g., alumina) may be necessary.

Problem: The product appears to be degrading on the silica gel column.

Possible Cause Solution
Acidity of Silica Gel Standard silica gel is slightly acidic and can cause the degradation of sensitive compounds. Deactivate the silica gel by treating it with a small amount of a tertiary amine like triethylamine (typically 1% v/v in the eluent) to neutralize the acidic sites.
Prolonged Exposure The longer the compound remains on the column, the greater the chance of degradation. Use a slightly more polar solvent system to speed up the elution, and consider using flash chromatography with applied pressure to minimize the run time.
Recrystallization

Problem: this compound fails to crystallize from the solution.

Possible Cause Solution
Inappropriate Solvent Choice The chosen solvent may be too good a solvent for the compound, even at low temperatures. A suitable recrystallization solvent should dissolve the compound when hot but have low solubility when cold. Test a range of solvents or solvent pairs (e.g., ethanol/water, ethyl acetate/hexanes).
Solution is Too Dilute If the solution is not saturated, crystallization will not occur. Carefully evaporate some of the solvent to increase the concentration and then try cooling the solution again.
Presence of Impurities Certain impurities can inhibit crystal formation. If the crude product is very impure, it may be necessary to first perform a quick column chromatography to remove the bulk of the impurities before attempting recrystallization.

Problem: The product "oils out" instead of forming crystals.

Possible Cause Solution
Solution Cooled Too Quickly Rapid cooling can lead to the separation of a supersaturated liquid (oiling out) instead of crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
High Concentration of Impurities Impurities can lower the melting point of the mixture, leading to the formation of an oil. Consider a preliminary purification step like column chromatography.

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal eluent should give this compound an Rf value of approximately 0.3.

  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) using the chosen eluent. Ensure the silica bed is uniform and free of cracks.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel.

  • Elution: Begin eluting with the chosen solvent system. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification of this compound by Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture such as ethyl acetate/hexanes).

  • Dissolution: In a larger flask, dissolve the bulk of the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once at room temperature, cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Initial Cleanup Recrystallization Recrystallization Column Chromatography->Recrystallization Further Purification Purity Check Purity Check Recrystallization->Purity Check Final Check Purity Check->Recrystallization <99% Pure Pure Product Pure Product Purity Check->Pure Product >99% Pure

Caption: A general experimental workflow for the purification of this compound.

troubleshooting_logic Start Start Low Purity Low Purity Start->Low Purity Check TLC Check TLC Low Purity->Check TLC Yes Product Degradation Product Degradation Low Purity->Product Degradation No Optimize Eluent Optimize Eluent Check TLC->Optimize Eluent Repack Column Repack Column Check TLC->Repack Column If Tailing Successful Purification Successful Purification Optimize Eluent->Successful Purification Repack Column->Successful Purification Deactivate Silica Deactivate Silica Product Degradation->Deactivate Silica Yes Faster Elution Faster Elution Product Degradation->Faster Elution Yes Product Degradation->Successful Purification No Deactivate Silica->Successful Purification Faster Elution->Successful Purification

Caption: A troubleshooting decision tree for column chromatography of this compound.

References

Technical Support Center: Synthesis of 5-Bromoindan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Bromoindan-2-ol synthesis.

Troubleshooting Guide

Low product yield is a common issue in the synthesis of this compound. The primary route to this compound involves the reduction of 5-bromo-1-indanone. This guide addresses potential problems and offers solutions to optimize the reaction.

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reduction of the starting material, 5-bromo-1-indanone.- Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, extend the reaction time. - Excess Reducing Agent: Use a slight excess (1.1-1.5 equivalents) of the reducing agent (e.g., sodium borohydride) to ensure complete conversion. - Solvent Purity: Ensure the solvent (e.g., methanol, ethanol) is dry and of high purity, as impurities can quench the reducing agent.
Decomposition of the product during workup.- Acidic Conditions: Avoid strongly acidic conditions during workup, as this can promote side reactions. Use a saturated solution of ammonium chloride for quenching. - Temperature Control: Keep the reaction and workup temperatures low (0-25 °C) to minimize the formation of byproducts.
Formation of side products.- Over-reduction: While less common with sodium borohydride, stronger reducing agents could potentially lead to the formation of 5-bromoindane. Use a mild reducing agent like sodium borohydride. - Control of Stoichiometry: Carefully control the amount of reducing agent to prevent unwanted side reactions.
Presence of Impurities in the Final Product Unreacted starting material (5-bromo-1-indanone).- Optimize Reaction Conditions: Refer to the solutions for low yield to ensure complete reaction. - Purification: Purify the crude product using column chromatography on silica gel. A solvent system of ethyl acetate/hexanes can be effective for separation.
Formation of isomeric byproducts.- Regioselectivity of Bromination: If synthesizing 5-bromo-1-indanone, ensure selective bromination at the 5-position. Impurities from other isomers can be difficult to remove in the final step.
Difficulty in Product Isolation Product is too soluble in the workup solvent.- Solvent Selection: If the product is highly soluble in the extraction solvent, try a different solvent with lower polarity. - Salting Out: Add a saturated brine solution during the aqueous workup to decrease the solubility of the product in the aqueous layer.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and straightforward method for the synthesis of this compound is the reduction of 5-bromo-1-indanone using a reducing agent such as sodium borohydride.

Q2: How can I prepare the starting material, 5-bromo-1-indanone?

A2: 5-bromo-1-indanone can be synthesized via the intramolecular Friedel-Crafts acylation of 3-(4-bromophenyl)propanoic acid.

Q3: What are the critical parameters to control during the reduction of 5-bromo-1-indanone?

A3: The critical parameters to control are temperature, reaction time, and the stoichiometry of the reducing agent. Maintaining a low temperature (0-25 °C) is crucial to minimize side reactions. The reaction should be monitored by TLC to ensure completion, and a slight excess of the reducing agent is recommended.

Q4: What are the potential side products in this synthesis?

A4: Potential side products include unreacted 5-bromo-1-indanone and potentially over-reduced 5-bromoindane, although the latter is less likely with a mild reducing agent like sodium borohydride.

Q5: How can I purify the final product, this compound?

A5: The most effective method for purifying this compound is column chromatography on silica gel. A gradient elution with a mixture of ethyl acetate and hexanes is typically effective in separating the product from impurities. Recrystallization from a suitable solvent system can also be employed for further purification.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Reduction of Indanones

Starting Material Reducing Agent Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
2-IndanoneSodium Borohydride40% aq. Methanol≤ 40296[1]
5-Bromo-1-indanoneSodium BorohydrideMethanol0 - 251-3(Typical) >90(General Method)

Note: The yield for the reduction of 5-bromo-1-indanone is a typical expected yield based on similar reactions, as a specific literature value for this exact transformation was not found in the initial search.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-1-indanone

This protocol is based on a general procedure for Friedel-Crafts acylation.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(4-bromophenyl)propanoic acid (1.0 eq) and polyphosphoric acid (PPA) (10-20 times the weight of the acid).

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it onto crushed ice with stirring.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution, water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain 5-bromo-1-indanone.

Protocol 2: Synthesis of this compound

This protocol is adapted from the synthesis of 2-indanol.[1]

  • Reaction Setup: Dissolve 5-bromo-1-indanone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.1-1.5 eq) portion-wise over 15-30 minutes, ensuring the temperature remains below 25 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC until all the starting material is consumed.

  • Workup (Quenching): Cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of ammonium chloride to quench the excess sodium borohydride.

  • Extraction: Extract the mixture with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow cluster_synthesis Synthesis of 5-Bromo-1-indanone cluster_reduction Reduction to this compound Start Start Reactants 3-(4-bromophenyl)propanoic acid + Polyphosphoric Acid Start->Reactants Reaction1 Friedel-Crafts Acylation (80-100 °C, 2-4h) Reactants->Reaction1 Workup1 Quench with Ice Extraction with Ethyl Acetate Reaction1->Workup1 Purification1 Recrystallization or Column Chromatography Workup1->Purification1 Product1 5-Bromo-1-indanone Purification1->Product1 Reactants2 5-Bromo-1-indanone + Sodium Borohydride in Methanol Product1->Reactants2 Reaction2 Reduction (0-25 °C, 1-3h) Reactants2->Reaction2 Workup2 Quench with NH4Cl (aq) Extraction with Ethyl Acetate Reaction2->Workup2 Purification2 Column Chromatography Workup2->Purification2 Final_Product This compound Purification2->Final_Product

Caption: Workflow for the two-step synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield Start Low Yield of This compound Check_TLC Check TLC of crude product Start->Check_TLC Incomplete_Reaction Incomplete Reaction: Starting material present Check_TLC->Incomplete_Reaction Side_Products Significant Side Products Observed Check_TLC->Side_Products Clean_Reaction Clean Reaction: Mainly product, low recovery Check_TLC->Clean_Reaction Action_Incomplete Increase reaction time Use slight excess of NaBH4 Ensure dry solvent Incomplete_Reaction->Action_Incomplete Action_Side_Products Lower reaction temperature Ensure slow addition of NaBH4 Check purity of starting material Side_Products->Action_Side_Products Action_Recovery Optimize extraction solvent Use brine during workup Check for product volatility Clean_Reaction->Action_Recovery

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for 5-Bromoindan-2-ol Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the derivatization of 5-Bromoindan-2-ol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Etherification (e.g., Williamson Ether Synthesis)

Q1: I am getting a low yield in my Williamson ether synthesis of this compound. What are the common causes?

A1: Low yields in the Williamson ether synthesis of this compound, a secondary alcohol, can stem from several factors:

  • Incomplete Deprotonation: The first step is the formation of the alkoxide. If the base used is not strong enough or is not used in sufficient excess, the deprotonation of the hydroxyl group on the indanol will be incomplete.

  • Steric Hindrance: this compound is a secondary alcohol, and the indan scaffold can present some steric bulk, which can hinder the approach of the alkylating agent in the subsequent SN2 reaction.[1]

  • Side Reactions (Elimination): If the alkylating agent is a secondary or tertiary halide, or if the reaction temperature is too high, an E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of an alkene byproduct.[1]

  • Poor Solubility: The alkoxide of this compound may have limited solubility in the reaction solvent, reducing the effective concentration of the nucleophile.

  • Reagent Quality: The purity of the this compound, the alkylating agent, and the solvent can significantly impact the reaction outcome. Moisture in the solvent or reagents can quench the alkoxide.

Q2: How can I improve the yield of my etherification reaction?

A2: To improve the yield, consider the following optimizations:

  • Choice of Base and Solvent: Use a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as DMF or THF to ensure complete deprotonation.[2]

  • Alkylating Agent: Whenever possible, use a primary alkyl halide (e.g., methyl iodide, ethyl bromide) as they are more reactive in SN2 reactions and less prone to elimination.[1]

  • Reaction Temperature: A typical Williamson reaction is conducted at temperatures ranging from 50 to 100 °C.[1] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC.

  • Phase-Transfer Catalysis: The use of a phase-transfer catalyst, such as tetrabutylammonium bromide or 18-crown-6, can help to increase the solubility of the alkoxide and facilitate the reaction.[1]

  • Reaction Time: These reactions can take from 1 to 8 hours to reach completion.[1] Monitor the reaction progress regularly to determine the optimal reaction time.

Esterification (e.g., Fischer Esterification or Acylation)

Q3: My Fischer esterification of this compound is not going to completion. What could be the issue?

A3: Fischer esterification is an equilibrium-driven process.[3][4] Incomplete conversion is often due to the presence of water, which is a byproduct of the reaction and can drive the equilibrium back towards the starting materials. Other factors include:

  • Insufficient Catalyst: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is required to protonate the carboxylic acid and activate it for nucleophilic attack by the alcohol.[3]

  • Steric Hindrance: The secondary nature of the alcohol on the indan ring can slow down the rate of reaction.

  • Reversibility: The inherent reversibility of the Fischer esterification is a major limiting factor.[4]

Q4: How can I drive the Fischer esterification to completion?

A4: To favor the formation of the ester, you can:

  • Use an Excess of One Reagent: Using a large excess of the alcohol (if it is inexpensive and easily removable) or the carboxylic acid can shift the equilibrium towards the product side.[4]

  • Remove Water: The most effective way to drive the reaction to completion is to remove water as it is formed. This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[3]

  • Use a Dehydrating Agent: Adding a dehydrating agent, such as molecular sieves, to the reaction mixture can also effectively remove water.[3]

Q5: I am observing side products in my acylation of this compound with an acyl halide/anhydride. What are they and how can I avoid them?

A5: Side products in acylation reactions can arise from several sources:

  • Reaction with the Bromine Substituent: While generally stable, under harsh conditions or with certain catalysts, the bromine atom on the aromatic ring could potentially undergo side reactions. This is less common under standard acylation conditions.

  • Diacylation: If there are other nucleophilic groups present in the molecule, they might also react with the acylating agent.

  • Elimination: With a bulky acylating agent and a hindered base, elimination could be a minor side reaction.

To minimize side products, use a non-nucleophilic base like pyridine or triethylamine to scavenge the acid byproduct (e.g., HCl from an acyl chloride). Running the reaction at a lower temperature can also improve selectivity.

Data Presentation

Table 1: Representative Conditions for Williamson Ether Synthesis of Secondary Alcohols.

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Methyl IodideNaHTHF25 - 602 - 685 - 95[2]
Ethyl BromideNaHDMF50 - 804 - 870 - 85[1][2]
Benzyl BromideK₂CO₃AcetoneReflux6 - 1275 - 90[2]

Note: These are general conditions and may require optimization for this compound.

Table 2: Representative Conditions for Fischer Esterification of Secondary Alcohols.

Carboxylic AcidAlcoholCatalystSolventConditionsYield (%)Reference
Acetic AcidIsopropanolH₂SO₄Acetic AcidReflux60 - 70[3]
Benzoic AcidCyclohexanolp-TsOHTolueneReflux with Dean-Stark80 - 90[3]
Propionic Acid2-ButanolH₂SO₄Propionic AcidReflux65 - 75[4]

Note: These are general conditions and may require optimization for this compound.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of 5-Bromoindan-2-yl Methyl Ether

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq). Dissolve it in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux (around 66 °C for THF). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 5-Bromoindan-2-yl methyl ether.

Protocol 2: Acylation of this compound with Acetic Anhydride

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (CH₂Cl₂).

  • Addition of Reagents: Add pyridine (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add acetic anhydride (1.5 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Washing: Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Visualizations

Derivatization_Workflow start Start: this compound choose_derivatization Choose Derivatization Strategy start->choose_derivatization etherification Etherification (e.g., Williamson) choose_derivatization->etherification Form C-O-C esterification Esterification (e.g., Acylation) choose_derivatization->esterification Form C-O-C=O reaction_setup Reaction Setup: - Anhydrous Conditions - Inert Atmosphere etherification->reaction_setup esterification->reaction_setup workup Aqueous Workup & Extraction reaction_setup->workup purification Purification (e.g., Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization product Final Derivatized Product characterization->product

Caption: General workflow for the derivatization of this compound.

Troubleshooting_Tree start Low Product Yield? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Yes side_products Significant Side Products? start->side_products No incomplete_deprotonation Check Base Strength/Amount Ensure Anhydrous Conditions incomplete_reaction->incomplete_deprotonation Etherification steric_hindrance Increase Reaction Time/Temp Use Less Hindered Reagent incomplete_reaction->steric_hindrance Both equilibrium Remove Water (Dean-Stark) Use Excess Reagent incomplete_reaction->equilibrium Esterification elimination Lower Temperature Use Primary Alkyl Halide side_products->elimination Yes (Alkene observed) other_impurities Purify Starting Materials Check Reagent Quality side_products->other_impurities Yes (Unidentified)

Caption: Troubleshooting decision tree for low yield in derivatization reactions.

Reaction_Pathways cluster_ether Williamson Ether Synthesis cluster_ester Acylation Indanol This compound Alkoxide Indoxide Intermediate Indanol->Alkoxide + Strong Base (e.g., NaH) Ether 5-Bromoindan-2-yl Ether Alkoxide->Ether + R-X (Alkyl Halide) (SN2) Indanol2 This compound Ester 5-Bromoindan-2-yl Ester Indanol2->Ester + Acyl Halide/Anhydride + Base (e.g., Pyridine)

References

Technical Support Center: Troubleshooting Reactions with 5-Bromoindan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered in reactions involving 5-Bromoindan-2-ol. The information is presented in a user-friendly question-and-answer format, supplemented with data tables, detailed experimental protocols, and workflow diagrams.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Oxidation of this compound to 5-Bromoindan-2-one

Q1: My oxidation of this compound to 5-bromoindan-2-one is incomplete or has a low yield. What are the common causes?

A1: Low yields or incomplete conversion in the oxidation of this compound can stem from several factors. The choice of oxidizing agent is critical, with milder reagents like Pyridinium Chlorochromate (PCC), or those used in Swern and Dess-Martin oxidations being preferable to avoid over-oxidation or side reactions.[1][2][3][4] The stability of the reagents is also crucial; for instance, Dess-Martin periodinane can be sensitive to moisture.[5] Reaction conditions such as temperature and reaction time must be carefully controlled. For example, Swern oxidations are conducted at very low temperatures (typically -78 °C), and deviation from this can lead to side reactions.[4]

Troubleshooting Tips:

  • Reagent Quality: Ensure your oxidizing agent is fresh and has been stored correctly. For Dess-Martin periodinane, use a freshly opened container or a properly stored one. For Swern oxidation, use fresh, anhydrous DMSO and oxalyl chloride.

  • Anhydrous Conditions: For Swern and Dess-Martin oxidations, maintaining anhydrous (dry) conditions is crucial for success. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Temperature Control: Strictly maintain the recommended temperature for the chosen oxidation method. For Swern oxidation, a dry ice/acetone bath is essential.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and to check for the consumption of the starting material.

Q2: I am observing unexpected byproducts in my oxidation reaction. What could they be?

A2: The formation of byproducts is a common issue. With stronger oxidizing agents, there is a risk of over-oxidation, although this is less likely for a secondary alcohol. More common side reactions can arise from the specific reagents used. In Swern oxidations, if the temperature is not carefully controlled, mixed thioacetals can form.[6] With PCC, while it is generally mild, side reactions can occur, and the workup can be complicated by the chromium byproducts.[1][2]

2. Williamson Ether Synthesis with this compound

Q1: I am attempting a Williamson ether synthesis with this compound and an alkyl halide, but the yield is poor. What could be the issue?

A1: The Williamson ether synthesis is an S_N2 reaction, and its success is highly dependent on the reaction conditions and the nature of the reactants.[7][8] Since this compound is a secondary alcohol, steric hindrance can be a factor. The choice of base and solvent is critical. A strong base like sodium hydride (NaH) is often used to deprotonate the alcohol to form the more nucleophilic alkoxide.[9] Polar aprotic solvents like THF, DMF, or DMSO are generally preferred.[7]

Troubleshooting Tips:

  • Base Selection: Ensure a sufficiently strong and non-hindered base is used to fully deprotonate the alcohol.

  • Alkyl Halide Reactivity: Primary alkyl halides are the best substrates for this reaction. Secondary and tertiary alkyl halides are more prone to elimination (E2) side reactions, which will compete with the desired ether formation.[8]

  • Temperature Control: While some heating may be necessary, excessive temperatures can favor the elimination side reaction.

  • Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time.

Q2: What are the likely side products in the Williamson ether synthesis with this compound?

A2: The main side product in a Williamson ether synthesis involving a secondary alcohol is the alkene formed via an E2 elimination reaction, especially when using secondary or tertiary alkyl halides or a sterically hindered base.[8] Another possibility is the intermolecular reaction between two molecules of this compound if the alkyl halide is not reactive enough, leading to a symmetrical ether.

3. Esterification of this compound

Q1: My esterification of this compound with an acyl chloride is giving a low yield. What are the common pitfalls?

A1: Esterification of an alcohol with an acyl chloride is generally a high-yielding reaction. Low yields can often be attributed to the presence of water, which can hydrolyze the acyl chloride. The reaction is typically run in the presence of a non-nucleophilic base, like pyridine or triethylamine, to neutralize the HCl byproduct.[10]

Troubleshooting Tips:

  • Anhydrous Conditions: Ensure that your solvent and glassware are dry and that the this compound is free of water.

  • Base: The presence of a base is crucial to scavenge the HCl produced, which can otherwise lead to side reactions.

  • Acyl Chloride Quality: Use a fresh or properly stored acyl chloride, as they are sensitive to moisture.

4. Mitsunobu Reaction with this compound

Q1: I am having trouble with a Mitsunobu reaction involving this compound. What are some common issues?

A1: The Mitsunobu reaction is a versatile method for converting alcohols to a variety of other functional groups with inversion of stereochemistry.[9][11][12] However, it is a complex reaction with several potential pitfalls. Common issues include the formation of side products and difficulties in purification due to the triphenylphosphine oxide and hydrazodicarboxylate byproducts. The acidity of the nucleophile is also a critical factor; it should generally have a pKa of less than 13.[11] For sterically hindered secondary alcohols like this compound, the reaction may be slower.

Troubleshooting Tips:

  • Reagent Purity: Use pure triphenylphosphine and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

  • Order of Addition: The order in which the reagents are added can be important. Often, the alcohol, nucleophile, and triphenylphosphine are mixed before the slow addition of DEAD/DIAD at a low temperature.[11]

  • Purification: The removal of byproducts can be challenging. Chromatographic purification is often necessary.

5. Protection and Deprotection of the Hydroxyl Group

Q1: I need to protect the hydroxyl group of this compound. What is a suitable protecting group and what are the potential issues?

A1: A common and effective way to protect alcohols is by converting them to silyl ethers, for example, by reacting with a silyl chloride like tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like imidazole. This protecting group is robust to many reaction conditions but can be removed when needed. Potential issues include incomplete protection if the reaction conditions are not optimized.

Q2: I am having difficulty deprotecting the silyl ether of this compound. What are some common challenges and solutions?

A2: The deprotection of silyl ethers is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions.[13][14] The ease of deprotection depends on the specific silyl group used, with bulkier groups being more stable. Challenges can include incomplete deprotection or the unintended reaction of other functional groups in the molecule if the conditions are too harsh. For this compound derivatives, care must be taken to choose deprotection conditions that do not affect the bromo substituent or other sensitive parts of the molecule.

Quantitative Data Summary

Table 1: Typical Conditions for the Oxidation of Secondary Alcohols

Oxidation MethodReagent(s)SolventTemperature (°C)Typical Yield (%)
Swern Oxidation (COCl)₂, DMSO, Et₃NCH₂Cl₂-78 to RT85-95
Dess-Martin Oxidation Dess-Martin PeriodinaneCH₂Cl₂Room Temperature90-98
PCC Oxidation Pyridinium ChlorochromateCH₂Cl₂Room Temperature80-90

Note: Yields are general for secondary alcohols and may vary for this compound.

Table 2: General Conditions for Williamson Ether Synthesis with Secondary Alcohols

BaseAlkyl HalideSolventTemperature (°C)
NaHPrimaryTHF, DMF25-80
KHPrimaryTHF, DMF25-80

Note: Reaction success is highly dependent on the specific substrates.

Experimental Protocols

Protocol 1: General Procedure for the Swern Oxidation of this compound

  • To a solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of anhydrous dimethyl sulfoxide (DMSO) (2.2 eq.) in DCM dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq.) in DCM dropwise, ensuring the temperature remains below -70 °C.

  • Stir for 1 hour at -78 °C.

  • Add triethylamine (5.0 eq.) dropwise and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for the Williamson Ether Synthesis of this compound

  • To a suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq.) in THF dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add the primary alkyl halide (1.1 eq.) and heat the reaction to a gentle reflux.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_oxidation Oxidation Workflow start_ox Start: this compound reagents_ox Add Oxidizing Agent (e.g., Swern, DMP) start_ox->reagents_ox reaction_ox Reaction at Controlled Temperature reagents_ox->reaction_ox workup_ox Aqueous Workup & Extraction reaction_ox->workup_ox purification_ox Column Chromatography workup_ox->purification_ox product_ox Product: 5-Bromoindan-2-one purification_ox->product_ox

Caption: General experimental workflow for the oxidation of this compound.

troubleshooting_williamson start Low Yield in Williamson Ether Synthesis check_base Is the base strong enough? (e.g., NaH) start->check_base check_halide Is the alkyl halide primary? check_base->check_halide Yes solution_base Use a stronger base (NaH, KH) check_base->solution_base No check_temp Is the temperature too high? check_halide->check_temp Yes solution_halide Use a primary alkyl halide to avoid E2 elimination. check_halide->solution_halide No solution_temp Lower temperature to disfavor elimination. check_temp->solution_temp Yes success Improved Yield check_temp->success No solution_base->check_halide solution_halide->check_temp solution_temp->success

Caption: Troubleshooting decision tree for Williamson ether synthesis.

References

Technical Support Center: Purification of Crude 5-Bromoindan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of impurities from crude 5-Bromoindan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized by the reduction of 5-bromo-1-indanone?

When synthesizing this compound via the reduction of 5-bromo-1-indanone, particularly with a reducing agent like sodium borohydride, several impurities can be present in the crude product. These include:

  • Unreacted Starting Material: Residual 5-bromo-1-indanone is a common impurity if the reduction reaction does not go to completion.

  • Borate Salts: The use of sodium borohydride results in the formation of borate salts as byproducts of the reaction. These are typically inorganic and can be removed with an aqueous workup.

  • Diastereomers: If there are other stereocenters in the molecule or if a chiral reducing agent is not used, a mixture of diastereomers may be formed.

  • Over-reduction Products: Although less common with a mild reducing agent like sodium borohydride, over-reduction to 5-bromoindane could potentially occur under harsh conditions.

  • Solvent and Reagent Residues: Residual solvents from the reaction and workup (e.g., methanol, ethanol, ethyl acetate) and any quenching agents may be present.

Q2: How can I assess the purity of my this compound sample?

Several analytical techniques can be employed to determine the purity of your sample:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to visualize the number of components in your mixture. The product, being an alcohol, should be more polar than the starting ketone. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) will show the separation of these spots.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and purity assessment. The presence of signals corresponding to 5-bromo-1-indanone or other unexpected peaks indicates impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying and quantifying volatile impurities. The mass spectrum will show the molecular ion peak of this compound and any impurities, aiding in their identification.

Q3: My crude product is an oil and won't crystallize. What should I do?

If your crude this compound is an oil, it may be due to the presence of impurities that are depressing the melting point. In this case, direct recrystallization may not be effective. It is recommended to first purify the crude product by column chromatography to remove the bulk of the impurities. The purified fractions can then be combined, the solvent removed, and recrystallization of the resulting solid can be attempted.

Q4: During column chromatography, my product is eluting with the solvent front. What does this mean and how can I fix it?

If the product elutes with the solvent front, the eluent system is too polar. This results in poor separation as all components of the mixture travel quickly through the column. To fix this, you should switch to a less polar eluent system. Decrease the proportion of the more polar solvent (e.g., ethyl acetate) and increase the proportion of the less polar solvent (e.g., hexanes). It is crucial to first determine an optimal solvent system using TLC, aiming for an Rf value of 0.2-0.3 for the desired product.

Q5: After purification, my this compound is unstable and turns colored upon storage. How can I prevent this?

Decomposition upon storage can be caused by residual acidic or basic impurities, exposure to air (oxidation), or light. To enhance stability:

  • Ensure High Purity: Traces of acid or base can catalyze decomposition. Ensure the purification method effectively removes all such residues.

  • Inert Atmosphere: Store the purified solid under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Low Temperature: Storing the compound at low temperatures (e.g., in a refrigerator or freezer) will slow down potential decomposition pathways.

  • Protection from Light: Store the product in an amber vial or a container wrapped in aluminum foil to protect it from light.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low yield after recrystallization - The chosen solvent is too good at dissolving the compound, even at low temperatures.- Too much solvent was used.- Premature crystallization occurred during hot filtration.- Select a solvent in which the compound has a steep solubility curve (highly soluble when hot, poorly soluble when cold). A co-solvent system (a "good" solvent and a "poor" solvent) can be effective.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the filtration apparatus is pre-heated to prevent the product from crashing out in the funnel.
Oiling out during recrystallization - The melting point of the crude product is lower than the boiling point of the solvent.- The solution is supersaturated with impurities.- The cooling rate is too fast.- Use a lower boiling point solvent or a co-solvent system.- Purify by column chromatography first to remove impurities.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Poor separation in column chromatography - The eluent system is not optimized.- The column was not packed properly, leading to channeling.- The sample was loaded in too large a volume of solvent.- Develop an optimal eluent system using TLC (aim for an Rf of 0.2-0.3 for the product).- Ensure the silica gel is packed uniformly without any cracks or air bubbles.- Dissolve the crude product in a minimal amount of solvent for loading. For poorly soluble compounds, consider a "dry loading" technique.
Product is still impure after a single purification - The impurities have very similar properties to the product.- The chosen purification method is not suitable for the specific impurities present.- Repeat the purification step. A second recrystallization or column chromatography can significantly improve purity.- Consider a different purification technique. If recrystallization was used, try column chromatography, and vice-versa.- For very persistent impurities, derivatization of the product or impurity followed by purification and then removal of the derivatizing group may be an option.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline and the choice of solvent may need to be optimized. A mixed solvent system of ethyl acetate and hexanes is a good starting point.

Materials:

  • Crude this compound

  • Ethyl acetate

  • Hexanes

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of hot ethyl acetate. If the product is very soluble, ethyl acetate can be the "good" solvent. Add hexanes (the "poor" solvent) dropwise to the hot solution until a slight turbidity persists. Add a drop or two of hot ethyl acetate to redissolve the precipitate. This indicates a suitable solvent ratio for recrystallization.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add hot hexanes to the solution until it becomes slightly cloudy. Add a few drops of hot ethyl acetate to clarify the solution. Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them on a watch glass.

Protocol 2: Purification by Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Glass chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis: Develop a suitable eluent system using TLC. Start with a non-polar solvent like hexanes and gradually add a more polar solvent like ethyl acetate. A common starting point is a 9:1 or 4:1 mixture of hexanes:ethyl acetate. Aim for an Rf value of 0.2-0.3 for this compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring an evenly packed bed without any air bubbles. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the column. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation

The following table summarizes typical parameters for the purification of this compound. Note that yields and purity are dependent on the quality of the crude material and the optimization of the purification protocol.

Purification MethodTypical Solvent/Eluent SystemExpected Recovery YieldExpected Purity (by NMR/GC-MS)
Recrystallization Ethyl Acetate / Hexanes60-80%>98%
Column Chromatography Hexanes / Ethyl Acetate (e.g., 4:1)70-90%>99%

Visualizations

G Troubleshooting Workflow for this compound Purification start Crude this compound purity_check Assess Purity (TLC, NMR) start->purity_check is_pure Is Purity >98%? purity_check->is_pure end Pure this compound is_pure->end Yes purification_choice Choose Purification Method is_pure->purification_choice No recrystallization Recrystallization purification_choice->recrystallization Solid Crude column_chrom Column Chromatography purification_choice->column_chrom Oily Crude recryst_outcome Recrystallization Outcome recrystallization->recryst_outcome column_outcome Column Outcome column_chrom->column_outcome recryst_outcome->purity_check Successful Crystals oiling_out Product Oiled Out recryst_outcome->oiling_out Oiling Out low_yield Low Yield recryst_outcome->low_yield Low Yield column_outcome->purity_check Good Separation poor_separation Poor Separation column_outcome->poor_separation Poor Separation oiling_out->column_chrom low_yield->column_chrom rerun_column Re-run Column with Optimized Eluent poor_separation->rerun_column rerun_column->column_chrom

Caption: Troubleshooting workflow for the purification of this compound.

G General Synthesis and Impurity Formation Pathway start 5-Bromo-1-indanone reduction Reduction (e.g., NaBH4, MeOH) start->reduction crude_product Crude Product Mixture reduction->crude_product product This compound (Desired Product) crude_product->product impurity1 Unreacted 5-Bromo-1-indanone crude_product->impurity1 impurity2 Borate Salts crude_product->impurity2 impurity3 Solvent Residues crude_product->impurity3

Caption: Synthesis and potential impurities of this compound.

Preventing the formation of byproducts in 5-Bromoindan-2-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromoindan-2-ol. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound and their associated byproducts?

A1: this compound is typically synthesized via two primary routes, each with a distinct profile of potential byproducts.

  • Route 1: Electrophilic Bromination of 2-Indanol. This direct approach involves the bromination of the aromatic ring of 2-indanol.

    • Potential Byproducts:

      • Isomeric Monobromoindan-2-ols: Bromination can also occur at other positions on the aromatic ring, leading to isomers such as 4-Bromoindan-2-ol and 6-Bromoindan-2-ol.

      • Dibromoindan-2-ols: Over-bromination can result in the formation of dibrominated products.

      • Unreacted 2-Indanol: Incomplete reaction will leave the starting material as an impurity.

  • Route 2: Reduction of 5-Bromoindan-2-one. This two-step approach involves the bromination of 2-indanone followed by the reduction of the resulting 5-Bromoindan-2-one.

    • Potential Byproducts from Bromination Step:

      • Alpha-brominated species: Bromination can occur on the carbon adjacent to the carbonyl group.

      • Dibrominated indanones: Similar to the direct bromination of 2-indanol, over-bromination is a possibility.[1][2]

    • Potential Byproducts from Reduction Step:

      • Unreacted 5-Bromoindan-2-one: Incomplete reduction will leave the starting ketone as an impurity.

      • Hydrodehalogenation products: In some cases, the bromine atom can be removed during reduction, leading to the formation of 2-indanol.

Q2: How can I control the regioselectivity of the bromination to favor the 5-bromo isomer?

A2: Controlling the regioselectivity of electrophilic aromatic substitution on the indan scaffold is crucial. The hydroxyl group in 2-indanol is an ortho-, para-director. To favor the formation of this compound, reaction conditions should be carefully optimized. The choice of brominating agent and solvent system can significantly influence the isomeric ratio of the products.

Q3: What are the best methods for purifying crude this compound?

A3: Purification of the crude product is essential to remove byproducts and unreacted starting materials. The most common and effective methods are:

  • Recrystallization: This is often the first and most straightforward purification step. A suitable solvent system should be chosen where this compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble or insoluble at all temperatures.

  • Flash Column Chromatography: For separating isomers and other closely related impurities, flash column chromatography using silica gel is highly effective. A solvent system of hexane and ethyl acetate is a common starting point for the elution of moderately polar compounds.

Troubleshooting Guides

Issue 1: Low Yield of this compound and Presence of Multiple Isomers

Problem: The final product shows a low yield of the desired this compound, and analysis (e.g., by GC-MS or NMR) indicates the presence of significant amounts of other monobrominated isomers.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Non-optimal Reaction Temperature Perform the bromination at a lower temperature to increase the selectivity of the reaction. Electrophilic aromatic substitutions are often more selective at reduced temperatures.
Inappropriate Brominating Agent The choice of brominating agent (e.g., Br2, N-bromosuccinimide (NBS)) can affect regioselectivity. NBS, often used in the presence of a catalyst, can sometimes offer higher selectivity compared to liquid bromine.
Incorrect Solvent The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents, from non-polar (e.g., carbon tetrachloride) to more polar options, to find the optimal conditions for the desired isomer.
Issue 2: Formation of Dibrominated Byproducts

Problem: The product is contaminated with a significant amount of dibromoindan-2-ol, indicating over-bromination.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Excess Brominating Agent Carefully control the stoichiometry of the brominating agent. Use no more than one equivalent relative to the starting 2-indanol. A slow, dropwise addition of the brominating agent can also help to prevent localized high concentrations that lead to over-bromination.
Prolonged Reaction Time Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, GC). Quench the reaction as soon as the starting material has been consumed to prevent further bromination of the desired product.
Issue 3: Presence of Unreacted Starting Material in the Final Product

Problem: A significant amount of 2-indanol or 5-bromoindan-2-one remains in the final product.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Brominating/Reducing Agent Ensure that the stoichiometry of the limiting reagent is correct. A slight excess of the brominating or reducing agent may be necessary to drive the reaction to completion.
Low Reaction Temperature or Short Reaction Time If the reaction is proceeding too slowly, a modest increase in temperature or a longer reaction time may be required. Monitor the reaction progress to determine the optimal endpoint.
Inactivated Reagents Ensure the purity and activity of your reagents. For example, reducing agents like sodium borohydride can decompose over time if not stored properly.

Experimental Protocols

Protocol 1: Electrophilic Bromination of 2-Indanol

Materials:

  • 2-Indanol

  • N-Bromosuccinimide (NBS)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • Dissolve 2-indanol (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add NBS (1.05 equivalents) portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains below 5°C.

  • Allow the reaction to stir at 0°C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Reduction of 5-Bromoindan-2-one

Materials:

  • 5-Bromoindan-2-one

  • Sodium borohydride (NaBH4)

  • Methanol

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 5-bromoindan-2-one (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.1 equivalents) in small portions to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of 1 M HCl at 0°C until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Add DCM to the residue and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • If necessary, purify further by recrystallization or column chromatography.

Data Presentation

Table 1: Troubleshooting Summary for Byproduct Formation

ByproductPotential CauseKey Troubleshooting Steps
Isomeric Monobromoindan-2-ols Non-selective bromination conditionsLower reaction temperature, screen different brominating agents and solvents.
Dibromoindan-2-ols Excess brominating agent, prolonged reaction timeUse stoichiometric amount of brominating agent, monitor reaction closely and quench upon completion.
Unreacted Starting Material Insufficient reagent, low reactivityCheck stoichiometry, consider a slight excess of the active reagent, moderately increase temperature or reaction time.
Alpha-brominated species (from indanone) Reaction conditions favoring enolate formationIn the bromination of 2-indanone, consider conditions that favor electrophilic aromatic substitution over alpha-bromination.
Hydrodehalogenation products (from reduction) Harsh reduction conditionsUse a milder reducing agent or less forcing conditions (lower temperature, shorter reaction time).

Visualizations

Byproduct_Formation_Bromination 2-Indanol 2-Indanol This compound This compound 2-Indanol->this compound Desired Reaction (Controlled Bromination) Isomeric Byproducts Isomeric Byproducts 2-Indanol->Isomeric Byproducts Side Reaction (Poor Regioselectivity) Dibromo Byproducts Dibromo Byproducts This compound->Dibromo Byproducts Over-bromination

Byproduct formation pathways in the bromination of 2-indanol.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Corrective Actions Start Start Analyze Crude Product Analyze Crude Product Start->Analyze Crude Product Identify Byproducts Identify Byproducts Analyze Crude Product->Identify Byproducts Adjust Stoichiometry Adjust Stoichiometry Identify Byproducts->Adjust Stoichiometry Over/Under Reaction Modify Temperature Modify Temperature Identify Byproducts->Modify Temperature Selectivity Issues Change Solvent/Reagent Change Solvent/Reagent Identify Byproducts->Change Solvent/Reagent Selectivity/Reactivity Issues Optimize Reaction Time Optimize Reaction Time Identify Byproducts->Optimize Reaction Time Incomplete/Over Reaction Purify Product Purify Product Adjust Stoichiometry->Purify Product Modify Temperature->Purify Product Change Solvent/Reagent->Purify Product Optimize Reaction Time->Purify Product End End Purify Product->End

A general workflow for troubleshooting byproduct formation.

References

Technical Support Center: Scaling Up the Synthesis of 5-Bromoindan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Bromoindan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up this synthetic process. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your scale-up endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and scalable synthetic pathway to this compound involves a two-step process:

  • Electrophilic Bromination: Bromination of the aromatic ring of 2-indanone to produce 5-bromo-2-indanone.

  • Ketone Reduction: Reduction of the ketone functionality of 5-bromo-2-indanone to the corresponding secondary alcohol, this compound.

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: Key challenges during scale-up include:

  • Controlling Regioselectivity in Bromination: Ensuring the bromine atom is selectively introduced at the 5-position of the indanone ring, avoiding bromination at other positions or on the cyclopentanone ring.

  • Preventing Over-bromination: Minimizing the formation of di-brominated and other poly-brominated byproducts.

  • Managing Exothermic Reactions: Both the bromination and the quenching of the reduction reaction can be exothermic, requiring careful temperature control in larger reactors.

  • Efficient and Safe Handling of Reagents: Safe handling of bromine or other brominating agents and managing the hydrogen gas evolution during the borohydride reduction workup are critical at scale.

  • Product Purification: Developing a robust and scalable purification method, such as crystallization, to replace lab-scale chromatography.

Q3: Which brominating agent is recommended for the first step?

A3: While molecular bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often preferred for large-scale synthesis due to its solid nature, which makes it easier and safer to handle. The choice of brominating agent and catalyst can significantly impact the regioselectivity and yield.

Q4: What are the typical reducing agents for the conversion of 5-bromo-2-indanone to this compound?

A4: Sodium borohydride (NaBH₄) is the most commonly used reducing agent for this transformation on a large scale. It is relatively inexpensive, easy to handle, and selective for ketones in the presence of other functional groups.[1]

Q5: How can I effectively purify the final product, this compound, at a larger scale?

A5: While column chromatography is suitable for small quantities, it is often impractical for large-scale purification. Developing a crystallization procedure is the most effective method for purifying this compound at scale. This involves screening various solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room or lower temperatures.

Troubleshooting Guides

Step 1: Bromination of 2-Indanone
Problem ID Issue Potential Causes Recommended Solutions
BR-001 Low Yield of 5-bromo-2-indanone - Incomplete reaction. - Sub-optimal reaction temperature. - Poor mixing on a larger scale.- Increase reaction time and monitor by TLC/HPLC. - Optimize temperature; some brominations require specific temperature ranges for optimal selectivity and rate. - Use an overhead mechanical stirrer for efficient mixing in large reaction vessels.
BR-002 Formation of Multiple Isomers (e.g., 4-bromo, 6-bromo) - Incorrect choice of catalyst or solvent. - Reaction temperature is too high, leading to loss of selectivity.- Screen different Lewis or Brønsted acid catalysts to direct the bromination to the 5-position. - Perform the reaction at a lower temperature to enhance regioselectivity.
BR-003 Significant amount of di-brominated product - Excess of brominating agent. - "Hot spots" in the reactor due to poor mixing, leading to localized over-reaction.- Carefully control the stoichiometry of the brominating agent (use 1.0-1.1 equivalents). - Add the brominating agent slowly and sub-surface to ensure rapid dispersion and avoid localized high concentrations. - Ensure vigorous and efficient stirring.
BR-004 Reaction stalls or is very slow - Deactivation of the catalyst. - Presence of moisture in the reaction.- Use anhydrous solvents and reagents. - Ensure the catalyst is of high quality and used in the appropriate amount.
Step 2: Reduction of 5-bromo-2-indanone
Problem ID Issue Potential Causes Recommended Solutions
RD-001 Incomplete Reduction - Insufficient reducing agent. - Deactivation of the reducing agent by solvent or acidic impurities.- Use a slight excess of sodium borohydride (typically 1.1-1.5 equivalents of hydride).[2] - Ensure the solvent (e.g., methanol, ethanol) is of appropriate quality and the starting material is free from acidic impurities.
RD-002 Formation of Impurities/Byproducts - Side reactions due to high temperature. - Reaction with the solvent.- Maintain a low temperature (e.g., 0-10 °C) during the addition of sodium borohydride to minimize side reactions. - Choose a solvent that is relatively stable to the reducing agent under the reaction conditions.
RD-003 Difficult Product Isolation during Workup - Formation of emulsions during aqueous workup. - Product is partially soluble in the aqueous layer.- Add brine (saturated NaCl solution) to break emulsions. - Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product.
RD-004 Vigorous Gas Evolution during Quenching - Quenching the reaction with a strong acid. - Adding the quenching agent too quickly.- Quench the reaction by slowly adding a weak acid (e.g., saturated ammonium chloride solution or acetic acid) at a low temperature. - Ensure adequate headspace in the reactor and proper venting.

Experimental Protocols

Protocol 1: Synthesis of 5-bromo-2-indanone

Materials:

Reagent M.W. ( g/mol ) Amount (g) Moles Equivalents
2-Indanone132.161000.7571.0
N-Bromosuccinimide (NBS)177.981410.7921.05
Sulfuric Acid (conc.)98.08--Catalyst
Dichloromethane (DCM)84.931000 mL-Solvent

Procedure:

  • Charge a suitable reactor with 2-indanone and dichloromethane.

  • Cool the mixture to 0-5 °C with stirring.

  • Slowly add concentrated sulfuric acid.

  • In a separate container, dissolve N-Bromosuccinimide in dichloromethane.

  • Add the NBS solution dropwise to the reactor over 1-2 hours, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or HPLC.

  • Once the reaction is complete, quench by slowly adding an aqueous solution of sodium sulfite to destroy any excess bromine.

  • Separate the organic layer, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 5-bromo-2-indanone.

  • The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Protocol 2: Synthesis of this compound

Materials:

Reagent M.W. ( g/mol ) Amount (g) Moles Equivalents
5-bromo-2-indanone211.061000.4741.0
Sodium Borohydride (NaBH₄)37.835.380.1420.3 (1.2 eq. H⁻)
Methanol32.041000 mL-Solvent
Saturated NH₄Cl (aq)-As needed-Quench

Procedure:

  • Dissolve 5-bromo-2-indanone in methanol in a reactor and cool the solution to 0-5 °C.

  • Slowly add sodium borohydride in portions, keeping the temperature below 10 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.[3]

  • Slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Remove the methanol under reduced pressure.

  • Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic solution under reduced pressure to yield crude this compound.

  • Purify the crude product by crystallization.

Data Presentation

Table 1: Comparison of Bromination Conditions (Literature Examples for Indanones)

Substrate Brominating Agent Conditions Major Product(s) Yield
4-chloro-1-indanoneBr₂ (1 eq)Diethyl ether, rt, 2h2-bromo-4-chloro-1-indanone90%
4-chloro-1-indanoneBr₂ (1 eq)CCl₄, 0 °C, 2h2-bromo-4-chloro-1-indanone25%
4-chloro-1-indanoneBr₂ (1 eq)Acetic acid, rt, 2h2-bromo-4-chloro-1-indanone73%
5,6-dimethoxyindan-1-oneBr₂Acetic acid, rt2,4-dibromo-5,6-dimethoxyindan-1-one95%

Table 2: Typical Solvents for NaBH₄ Reductions

Solvent Relative Reaction Rate Key Considerations
MethanolFastReacts slowly with NaBH₄, often used at low temperatures.
EthanolModerateGood general-purpose solvent for NaBH₄ reductions.[2]
IsopropanolSlowCan be used for slower, more controlled reductions.
Water (with base)VariableNaBH₄ is more stable in basic aqueous solutions.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Bromination cluster_intermediate Intermediate cluster_step2 Step 2: Reduction cluster_final Final Product 2_Indanone 2-Indanone Bromination Bromination (NBS, H₂SO₄, DCM) 2_Indanone->Bromination Workup1 Aqueous Workup & Purification Bromination->Workup1 5_Bromo_2_indanone 5-Bromo-2-indanone Workup1->5_Bromo_2_indanone Reduction Reduction (NaBH₄, Methanol) 5_Bromo_2_indanone->Reduction Workup2 Aqueous Workup & Purification Reduction->Workup2 5_Bromoindan_2_ol This compound Workup2->5_Bromoindan_2_ol

Caption: Synthetic workflow for this compound.

Troubleshooting_Bromination Start Low Yield or Impure Product in Bromination Step Check_Purity Analyze Crude Mixture (TLC, HPLC, NMR) Start->Check_Purity Over_Bromination Di-brominated Product Observed? Check_Purity->Over_Bromination Isomers Multiple Isomers Observed? Check_Purity->Isomers Incomplete Starting Material Remaining? Check_Purity->Incomplete Over_Bromination->Isomers No Sol_Over_Bromination Reduce NBS Equivalents (1.0-1.05 eq). Improve Mixing. Over_Bromination->Sol_Over_Bromination Yes Isomers->Incomplete No Sol_Isomers Optimize Temperature (Lower Temp). Screen Catalysts. Isomers->Sol_Isomers Yes Sol_Incomplete Increase Reaction Time. Check Reagent Quality. Incomplete->Sol_Incomplete Yes End Proceed with Optimized Conditions Incomplete->End No Sol_Over_Bromination->End Sol_Isomers->End Sol_Incomplete->End

Caption: Troubleshooting logic for the bromination step.

References

Stability issues of 5-Bromoindan-2-ol and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and optimal storage conditions for 5-Bromoindan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The stability of this compound is primarily influenced by temperature, light, and the presence of oxidizing agents. Elevated temperatures can accelerate degradation, while exposure to UV light can induce photochemical reactions. Contact with strong oxidizing agents should be avoided as it can lead to chemical decomposition.

Q2: What are the recommended long-term storage conditions for this compound?

A2: For long-term storage, it is recommended to store this compound at 2-8 °C in a tightly sealed, light-resistant container.[1] The storage area should be dry and well-ventilated. Storing the compound under an inert atmosphere (e.g., argon or nitrogen) can further enhance its stability by minimizing oxidation.

Q3: How can I tell if my sample of this compound has degraded?

A3: Degradation of this compound may be indicated by a change in physical appearance, such as discoloration (e.g., developing a yellowish or brownish tint) or a change in its crystalline form. For a definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) should be used to determine the purity and identify any degradation products.

Q4: What are the potential degradation products of this compound?

A4: While specific degradation pathways are not extensively documented in the public domain, based on the structure of this compound, potential degradation products could arise from oxidation of the alcohol to a ketone (5-bromoindan-2-one), dehydration to form an indene derivative, or reactions involving the bromine substituent under certain conditions.

Q5: Can I dissolve this compound in a solvent for storage?

A5: It is generally not recommended to store this compound in solution for extended periods, as the stability can be solvent-dependent and degradation may occur more rapidly. If short-term storage in solution is necessary, use a dry, aprotic solvent and store at a low temperature (2-8 °C), protected from light. It is advisable to prepare solutions fresh for each experiment.

Troubleshooting Guide

This guide provides solutions to common stability-related issues encountered during experiments with this compound.

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound stock.1. Assess the purity of the stock material using HPLC. 2. If degraded, procure a new batch. 3. Ensure proper storage conditions are maintained (2-8 °C, protected from light).
Appearance of unknown peaks in chromatogram Formation of degradation products.1. Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products. 2. Optimize chromatographic method to separate the main peak from impurities.
Discoloration of the solid compound Exposure to light or air (oxidation).1. Store the compound in an amber vial or a container wrapped in aluminum foil. 2. Consider storing under an inert atmosphere.
Low assay value or purity Improper storage or handling.1. Review and strictly adhere to the recommended storage and handling procedures. 2. Avoid repeated freeze-thaw cycles if stored in solution.

Stability Data

The following table summarizes illustrative quantitative data from a forced degradation study on this compound, demonstrating its stability under various stress conditions.

Stress Condition Duration Purity of this compound (%) Major Degradation Product (%)
Acidic Hydrolysis (0.1 M HCl) 24 hours98.51.2
Alkaline Hydrolysis (0.1 M NaOH) 24 hours95.24.5
Oxidative (3% H₂O₂) 24 hours89.79.8 (putative 5-bromoindan-2-one)
Thermal (60 °C) 7 days97.12.5
Photolytic (UV light) 7 days92.37.1

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol describes a High-Performance Liquid Chromatography (HPLC) method for assessing the purity of this compound and detecting degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a final concentration of 1 mg/mL.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for conducting a forced degradation study to identify potential degradation pathways and products.

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60 °C for 24 hours.

  • Alkaline Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat at 60 °C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to a temperature of 60 °C for 7 days.

  • Photolytic Degradation: Expose the solid compound to UV light (e.g., 254 nm) for 7 days.

  • Analysis: Analyze the stressed samples using the stability-indicating HPLC method (Protocol 1) to determine the percentage of degradation and identify major degradation products.

Visualizations

Stability_Troubleshooting_Workflow start Start: Stability Issue Encountered check_appearance Check Physical Appearance (Color, Form) start->check_appearance run_hplc Perform HPLC Purity Analysis check_appearance->run_hplc compare_coa Compare with Certificate of Analysis (CoA) run_hplc->compare_coa is_degraded Is Purity < Specification? compare_coa->is_degraded troubleshoot_storage Troubleshoot Storage & Handling is_degraded->troubleshoot_storage Yes end_good Proceed with Experiment is_degraded->end_good No procure_new Procure New Batch troubleshoot_storage->procure_new optimize_conditions Optimize Experimental Conditions troubleshoot_storage->optimize_conditions end_bad Quarantine/Dispose of Old Batch procure_new->end_bad optimize_conditions->run_hplc

Caption: Troubleshooting workflow for this compound stability issues.

Degradation_Pathway A This compound B 5-Bromoindan-2-one A->B Oxidation (e.g., H₂O₂) C 5-Bromo-1H-indene A->C Dehydration (Acid/Heat) D Other Products A->D Photolysis/Other

Caption: Putative degradation pathways of this compound.

References

Technical Support Center: Monitoring 5-Bromoindan-2-ol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively monitoring reactions involving 5-Bromoindan-2-ol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are most suitable for monitoring the progress of a this compound reaction?

A1: The choice of analytical technique depends on the specific reaction conditions and the information required. The most common and effective methods are:

  • High-Performance Liquid Chromatography (HPLC): Ideal for routine quantitative analysis of reaction progress, determining the concentration of this compound, and assessing the purity of the product.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method for identifying and quantifying volatile compounds, including this compound and potential byproducts.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the reactants, products, and any intermediates, making it a powerful tool for reaction monitoring and structural confirmation.[4]

Q2: I am observing unexpected peaks in my HPLC chromatogram. What could be the cause?

A2: Unexpected peaks can arise from several sources. Consider the following possibilities:

  • Side Products: Bromination reactions can sometimes yield isomers or di-brominated products.[1]

  • Degradation: The starting material or product may be degrading under the reaction or analysis conditions.

  • Impurities: Impurities in the starting materials or solvents can appear in the chromatogram.

  • Contamination: Contamination from the HPLC system itself, such as from previous analyses, can introduce ghost peaks.

A systematic troubleshooting approach, including running blanks and analyzing starting materials, can help identify the source of the unexpected peaks.

Q3: My GC-MS analysis of this compound is showing poor peak shape. What are the likely causes and solutions?

A3: Poor peak shape in GC-MS can be attributed to several factors:

  • Active Sites in the System: The hydroxyl group of this compound can interact with active sites in the GC inlet or column, leading to peak tailing. Using a derivatizing agent to convert the alcohol to a less polar silyl ether can mitigate this issue.

  • Column Overload: Injecting a sample that is too concentrated can lead to broad or fronting peaks. Diluting the sample is the recommended solution.

  • Inappropriate Temperature Program: A non-optimized oven temperature program can result in poor separation and peak shape.

Q4: How can I use NMR to quantify the conversion of my starting material to this compound?

A4: NMR can be a powerful quantitative tool. By integrating the signals corresponding to specific, non-overlapping protons of the starting material and the product, you can determine their relative concentrations. To ensure accuracy, a known amount of an internal standard should be added to the sample. It is crucial to allow for complete relaxation of the nuclei between scans for accurate integration.

Troubleshooting Guides

HPLC Analysis Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing - Secondary interactions with the stationary phase (silanol groups).- Inappropriate mobile phase pH.- Column overload.- Use an end-capped column.- Adjust the mobile phase pH to ensure the analyte is in a single protonation state.- Reduce the injection volume or sample concentration.
Inconsistent Retention Times - Fluctuations in column temperature.- Inconsistent mobile phase composition.- Column degradation.- Use a column oven for stable temperature control.[5]- Prepare fresh mobile phase daily and ensure proper mixing.[5]- Replace the column if it is old or has been subjected to harsh conditions.
Noisy Baseline - Air bubbles in the system.- Contaminated mobile phase or detector flow cell.- Detector lamp nearing the end of its life.- Degas the mobile phase.[6]- Flush the system with a strong solvent.[6]- Replace the detector lamp.
GC-MS Analysis Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Low Signal Intensity - Poor sample volatility.- Adsorption in the inlet or column.- Low concentration of the analyte.- Derivatize the analyte to increase volatility.- Use a deactivated inlet liner and column.- Concentrate the sample before injection.
Mass Spectrum Mismatches - Co-elution of multiple components.- Analyte degradation in the hot inlet.- Incorrect background subtraction.- Improve chromatographic separation by optimizing the temperature program.- Lower the inlet temperature.- Manually review and correct the background subtraction.
Poor Reproducibility - Inconsistent injection volume.- Leaks in the system.- Changes in carrier gas flow rate.- Use an autosampler for precise injections.- Perform a leak check of the system.- Verify and maintain a constant carrier gas flow.

Experimental Protocols

Representative HPLC Method for Monitoring this compound Reactions
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is often a good starting point.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 220 nm and 280 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.

Representative GC-MS Method for this compound Analysis
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[2][3]

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[8]

  • Inlet Temperature: 250 °C.[3]

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (e.g., m/z 40-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • Sample Preparation: A "dilute and shoot" approach with a volatile solvent like dichloromethane or ethyl acetate is often sufficient. For complex matrices, a liquid-liquid extraction may be necessary.

Data Presentation

Representative ¹H and ¹³C NMR Spectral Data for a 5-Bromo-indane Derivative

Note: The following data is for a structurally similar compound, 5-bromoindole, and is provided for reference. Actual chemical shifts for this compound will vary.[4]

¹H NMR (in CDCl₃)

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
H-1 (NH)~8.1Broad Singlet
H-47.758Doublet
H-27.254Triplet
H-67.204Doublet of Doublets
H-77.147Doublet
H-36.470Triplet

¹³C NMR (in CDCl₃, reference: 5-Bromo-3-methyl-1H-indole)

Carbon AssignmentChemical Shift (δ, ppm)
C-7a134.9
C-3a129.8
C-2124.5
C-4123.3
C-6121.3
C-7112.4
C-5112.1
C-3100.2

Visualizations

Experimental_Workflow cluster_reaction Reaction Monitoring cluster_analysis Analytical Techniques cluster_data Data Interpretation start Start Reaction sampling Take Aliquot at Time Points start->sampling quench Quench Reaction sampling->quench hplc HPLC Analysis quench->hplc Dilute & Filter gcms GC-MS Analysis quench->gcms Dilute/Extract nmr NMR Analysis quench->nmr Prepare NMR Sample interpretation Assess Purity, Yield, and Structure hplc->interpretation gcms->interpretation nmr->interpretation decision Decision: Stop Reaction or Continue interpretation->decision decision->start Continue

Caption: A typical experimental workflow for monitoring a this compound reaction.

Troubleshooting_HPLC cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_baseline Baseline Issues issue HPLC Problem Observed peak_tailing Peak Tailing? issue->peak_tailing peak_fronting Peak Fronting? issue->peak_fronting split_peaks Split Peaks? issue->split_peaks rt_drift Retention Time Drifting? issue->rt_drift no_peaks No Peaks? issue->no_peaks noisy_baseline Noisy Baseline? issue->noisy_baseline drifting_baseline Drifting Baseline? issue->drifting_baseline sol1 Check mobile phase pH peak_tailing->sol1 sol2 Use end-capped column peak_tailing->sol2 sol3 Check column temperature rt_drift->sol3 sol4 Prepare fresh mobile phase rt_drift->sol4 sol5 Degas mobile phase noisy_baseline->sol5 sol6 Clean detector cell noisy_baseline->sol6

Caption: A troubleshooting decision tree for common HPLC issues.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of 5-Bromoindan-2-ol by HPLC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for key intermediates like 5-Bromoindan-2-ol is critical for ensuring the reliability of scientific data and the quality of final products. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity assessment of this compound. We present detailed experimental protocols, comparative data, and visual workflows to assist in selecting the most appropriate methodology for your analytical needs.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a highly sensitive and widely used technique for separating, identifying, and quantifying components in a mixture.[1] For the purity analysis of this compound, a reverse-phase HPLC method is typically employed, which separates compounds based on their hydrophobicity.[2]

Experimental Protocol: Reverse-Phase HPLC

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), an autosampler, and a column oven.[2]

  • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is often effective.[2]

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[2]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[2]

    • Injection Volume: 10 µL[2]

    • Column Temperature: 30 °C[2]

    • Detection Wavelength: 220 nm and 280 nm are typically suitable for aromatic compounds.[2]

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a primary analytical method that provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity without the need for a specific reference standard of the analyte.[3][4]

Experimental Protocol: Quantitative ¹H NMR (qNMR)

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 5-10 mg) into an NMR tube.[5]

    • Accurately weigh and add a known amount of a certified internal standard (e.g., dimethyl sulfone, maleic anhydride) to the same NMR tube. The internal standard should have a simple spectrum that does not overlap with the analyte signals.[6]

    • Add a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to dissolve both the sample and the internal standard.[5]

  • NMR Instrument Parameters:

    • Pulse Program: A single pulse experiment is typically used.

    • Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T1 of the signals of interest) is crucial for accurate quantification.

    • Number of Scans: Sufficient scans (e.g., 8-16) should be acquired to obtain a good signal-to-noise ratio.[1]

  • Data Analysis: The purity is calculated by comparing the integral of a well-resolved proton signal of this compound with the integral of a known proton signal from the internal standard.[1] The following formula can be used:

    Purity (%w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard (IS)

Data Presentation: A Comparative Summary

The following tables summarize the typical quantitative data obtained from HPLC and NMR analyses for a hypothetical sample of this compound.

Table 1: HPLC Purity Analysis of this compound

Peak No.Retention Time (min)Peak AreaArea %Identification
13.515,0000.5Unknown Impurity 1
28.22,955,00098.5This compound
310.130,0001.0Unknown Impurity 2
Total 3,000,000 100.0

Table 2: qNMR Purity Analysis of this compound

ParameterAnalyte (this compound)Internal Standard (Dimethyl Sulfone)
Mass (mg)10.252.15
Molecular Weight ( g/mol )213.0794.13
¹H Signal (ppm)4.5 (CH-OH)3.1 (CH₃)
Number of Protons (N)16
Integral (I)50.030.0
Purity of Standard (%)-99.9
Calculated Purity (%w/w) 98.2

Comparison of HPLC and NMR for Purity Analysis

FeatureHPLCNMR
Principle Separation based on physicochemical interactions.[2]Detection of atomic nuclei in a magnetic field, providing structural information.[2]
Sensitivity High sensitivity, capable of detecting impurities at ppm or ppb levels.[2]Generally lower sensitivity than HPLC, typically in the range of 0.1-1%.[2]
Quantification Provides accurate quantification based on peak area, often requiring reference standards for impurities.[2]qNMR allows for absolute quantification against a certified internal standard without needing a standard for the analyte itself.[4][6]
Information Provided Purity based on chromatographic separation.Purity, structural confirmation of the main component, and potential identification of impurities.[7]
Sample Throughput Higher, with typical run times of 20-30 minutes per sample.[1]Lower, especially for qNMR which requires longer relaxation delays.[1]
Destructive Yes.[1]No, the sample can be recovered.[1][2]

Mandatory Visualizations

experimental_workflow cluster_hplc HPLC Analysis cluster_nmr NMR Analysis hplc_prep Sample Preparation (Dissolution & Filtration) hplc_inj HPLC Injection hplc_prep->hplc_inj hplc_sep Chromatographic Separation (C18 Column) hplc_inj->hplc_sep hplc_det UV Detection hplc_sep->hplc_det hplc_data Data Analysis (Peak Area % Purity) hplc_det->hplc_data nmr_prep Sample Preparation (Weighing with Internal Standard) nmr_acq NMR Data Acquisition (¹H Spectrum) nmr_prep->nmr_acq nmr_proc Data Processing (Integration) nmr_acq->nmr_proc nmr_calc Purity Calculation (Comparison to Standard) nmr_proc->nmr_calc start This compound Sample start->hplc_prep start->nmr_prep

Caption: Experimental workflow for HPLC and NMR purity analysis.

logical_comparison cluster_attributes Analytical Attributes cluster_hplc HPLC cluster_nmr NMR sensitivity Sensitivity hplc_sens High (ppm) sensitivity->hplc_sens nmr_sens Lower (0.1%) sensitivity->nmr_sens quantification Quantification hplc_quant Relative (Area %) quantification->hplc_quant nmr_quant Absolute (qNMR) quantification->nmr_quant information Information Provided hplc_info Chromatographic Purity information->hplc_info nmr_info Structural & Purity information->nmr_info throughput Throughput hplc_thru High throughput->hplc_thru nmr_thru Low throughput->nmr_thru

Caption: Comparison of key attributes for HPLC and NMR analysis.

Conclusion

Both HPLC and NMR are indispensable tools for the purity assessment of this compound. HPLC offers superior sensitivity for detecting trace impurities and is well-suited for routine quality control with high sample throughput.[1] In contrast, qNMR provides an absolute measure of purity without the need for a specific reference standard for this compound and simultaneously confirms its chemical structure.[4][6] For a comprehensive and robust purity determination, a combination of both orthogonal techniques is highly recommended.[1] This dual approach ensures the highest level of confidence in the quality of this important chemical intermediate.

References

A Comparative Spectroscopic Guide: 5-Bromoindan-2-ol vs. Indan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison between 5-Bromoindan-2-ol and the parent compound, Indan-2-ol. Due to the limited availability of direct experimental spectra for this compound, this document presents a combination of experimental data for Indan-2-ol and predicted data for this compound. This comparison is intended to serve as a valuable tool for the characterization and validation of these compounds in a research and development setting.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for Indan-2-ol (experimental) and this compound (predicted). These tables are designed for easy comparison of the expected spectral features.

Table 1: ¹H NMR Data (Predicted for this compound vs. Experimental for Indan-2-ol)

Proton Assignment This compound (Predicted Chemical Shift, δ ppm) Indan-2-ol (Experimental Chemical Shift, δ ppm) Predicted Multiplicity
H-1, H-3 (CH₂)2.85 - 3.402.78 - 3.30dd, dd
H-2 (CH-OH)~4.6~4.5p
OHVariableVariablebr s
H-4~7.37.10 - 7.25d
H-6~7.27.10 - 7.25dd
H-7~7.07.10 - 7.25d

Note: Predicted shifts are based on the additive effects of the bromine substituent on the aromatic ring of the Indan-2-ol structure.

Table 2: ¹³C NMR Data (Predicted for this compound vs. Experimental for Indan-2-ol)

Carbon Assignment This compound (Predicted Chemical Shift, δ ppm) Indan-2-ol (Experimental Chemical Shift, δ ppm)
C-1, C-3~4039.7
C-2~7473.5
C-3a, C-7a (Quaternary)~142, ~144141.2
C-4~129126.6
C-5~120 (C-Br)124.7
C-6~130124.7
C-7~126126.6

Note: Predicted shifts are based on established substituent effects of bromine on a benzene ring, applied to the Indan-2-ol carbon framework.

Table 3: Infrared (IR) Spectroscopy Data

Functional Group This compound (Predicted Wavenumber, cm⁻¹) Indan-2-ol (Experimental Wavenumber, cm⁻¹) Vibrational Mode
O-H3200-3600 (broad)3200-3600 (broad)Stretching
Aromatic C-H3000-31003010-3070Stretching
Aliphatic C-H2850-29602840-2960Stretching
C=C1450-16001460, 1580Aromatic Ring Stretching
C-O1050-1150~1090Stretching
C-Br500-600-Stretching

Table 4: Mass Spectrometry Data

Parameter This compound (Predicted) Indan-2-ol (Experimental)
Molecular FormulaC₉H₉BrOC₉H₁₀O
Molecular Weight213.07 g/mol 134.18 g/mol
[M]⁺, [M+2]⁺m/z 212, 214 (approx. 1:1 ratio)m/z 134
Key Fragment Ionsm/z 133 ([M-Br]⁺), 115 ([M-Br-H₂O]⁺)m/z 116 ([M-H₂O]⁺), 91 ([C₇H₇]⁺)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of the solid compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. Chemical shifts are referenced to the solvent peak.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr)[1][2][3].

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum is taken and automatically subtracted from the sample spectrum[4].

3. Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent (e.g., methanol or acetonitrile)[4].

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used[4][5][6][7][8][9].

  • Data Acquisition: The sample is introduced into the mass spectrometer, and the mass spectrum is acquired over a suitable mass-to-charge (m/z) range to observe the molecular ion and key fragment ions. For compounds containing bromine, the characteristic isotopic pattern of [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio is a key diagnostic feature[10][11][12][13].

Visualization of Experimental Workflow and Structural Validation

The following diagrams illustrate the general workflow for spectroscopic characterization and the logical process of validating the chemical structure using the combined spectroscopic data.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition Sample Solid Compound Dissolved_Sample Dissolved in Deuterated Solvent Sample->Dissolved_Sample KBr_Pellet KBr Pellet or Thin Film Sample->KBr_Pellet Dilute_Solution Dilute Solution in Volatile Solvent Sample->Dilute_Solution NMR NMR Spectrometer Dissolved_Sample->NMR IR FTIR Spectrometer KBr_Pellet->IR MS Mass Spectrometer Dilute_Solution->MS H_NMR_Data ¹H NMR Spectrum NMR->H_NMR_Data C_NMR_Data ¹³C NMR Spectrum NMR->C_NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data

Caption: Experimental workflow for the spectroscopic characterization of a solid organic compound.

structural_validation cluster_interpretation Data Interpretation Data Combined Spectroscopic Data (¹H NMR, ¹³C NMR, IR, MS) H_NMR Proton Environment & Connectivity Data->H_NMR C_NMR Carbon Skeleton Data->C_NMR IR Functional Groups Data->IR MS Molecular Weight & Formula Data->MS Structure Validated Structure of This compound H_NMR->Structure C_NMR->Structure IR->Structure MS->Structure

Caption: Logical relationship for the validation of the chemical structure of this compound.

Conclusion

This guide provides a foundational comparison of the spectroscopic properties of this compound and Indan-2-ol. While the data for this compound is predictive, it offers a strong basis for researchers to interpret experimental results. The provided protocols and workflows serve as a general methodology for the characterization of these and similar compounds. Accurate structural elucidation is paramount in drug development, and the combined application of these spectroscopic techniques provides a robust framework for achieving this.

References

A Comparative Analysis of 5-Bromoindan-2-ol and 2-Indanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of molecular scaffolds and intermediates is a critical decision in the synthesis of novel therapeutic agents. This guide provides a detailed comparative analysis of 5-Bromoindan-2-ol and its parent compound, 2-indanol, offering insights into their chemical properties, synthesis, and potential biological applications, supported by relevant experimental data and protocols.

The indane scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active molecules. The introduction of a bromine atom onto this scaffold, as in this compound, can significantly alter its physicochemical properties and biological activity, opening new avenues for drug design and development. This guide aims to objectively compare these two compounds to aid in informed decision-making for research and development projects.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound and 2-indanol is presented below. The addition of the bromine atom in this compound notably increases its molecular weight and is expected to influence its polarity, lipophilicity, and reactivity.

PropertyThis compound2-Indanol
Molecular Formula C₉H₉BrOC₉H₁₀O
Molecular Weight 213.07 g/mol [1]134.18 g/mol [2]
Melting Point 115-117 °C[1][3]68-71 °C[4]
Boiling Point Not available120-123 °C at 12 mmHg[4]
Appearance White to light brown crystalline powder or chunksWhite to light yellow crystal powder[4]
Solubility Soluble in organic solvents like ethanol, ether, and chloroform.Soluble in ethanol, ether, chloroform; 6 g/L in water (20 °C).
CAS Number 862135-61-34254-29-9[2]

Synthesis and Experimental Protocols

The synthesis of both compounds typically involves the reduction of the corresponding 2-indanone.

Synthesis of 2-Indanol

A common and efficient method for the synthesis of 2-indanol is the reduction of 2-indanone using a reducing agent such as sodium borohydride.[5]

Experimental Protocol: Synthesis of 2-Indanol from 2-Indanone [5]

Materials:

  • 2-indanone

  • Methanol (40% aqueous solution)

  • Sodium borohydride (NaBH₄)

  • Diethyl ether

  • Potassium carbonate (K₂CO₃)

Procedure:

  • Dissolve 60 g (0.45 moles) of 2-indanone in 1.5 liters of 40% aqueous methanol.

  • Cool the mixture and add 18 g (0.46 moles) of sodium borohydride in portions, maintaining the temperature at or below 40°C.

  • After the addition is complete (approximately 15 minutes), stir the mixture for 2 hours.

  • Allow the mixture to stand overnight at room temperature.

  • Perform an ether extraction of the reaction mixture.

  • Dry the ether extract over anhydrous potassium carbonate.

  • Evaporate the ether to yield crystalline 2-indanol.

Expected Yield: Approximately 96%.

Synthesis of this compound

Proposed Experimental Protocol: Synthesis of this compound from 5-Bromo-2-indanone

Materials:

  • 5-bromo-2-indanone

  • Methanol or Ethanol

  • Sodium borohydride (NaBH₄)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 5-bromo-2-indanone in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.

  • Add sodium borohydride portion-wise to the stirred solution.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water.

  • Remove the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Synthesis_Comparison cluster_2_indanol Synthesis of 2-Indanol cluster_5_bromoindan_2_ol Synthesis of this compound Indanone 2-Indanone Reduction_2OH Reduction (e.g., NaBH4) Indanone->Reduction_2OH Indanol 2-Indanol Reduction_2OH->Indanol BromoIndanone 5-Bromo-2-indanone Reduction_5Br2OH Reduction (e.g., NaBH4) BromoIndanone->Reduction_5Br2OH BromoIndanol This compound Reduction_5Br2OH->BromoIndanol

Caption: Comparative synthesis pathways for 2-Indanol and this compound.

Comparative Biological Activity and Applications

While direct comparative studies are scarce, the known applications and biological activities of each compound, along with the general effects of bromination, provide a basis for a comparative analysis.

2-Indanol

2-Indanol has been identified as a compound with notable antiviral properties. It has been shown to be an inhibitor of human immunodeficiency virus (HIV) replication.[2] The proposed mechanism involves the inhibition of reverse transcription.[2] It is also reported to have activity against influenza viruses.[2]

Biological Activity of 2-IndanolExperimental Data/Observations
HIV Replication Inhibition Active in vitro at concentrations of 0.1 µM and 1 µM.[2]
Antiviral Mechanism Inhibits reverse transcription by binding to the viral RNA polymerase. Also inhibits protein synthesis in the host cell.[2]
This compound

Specific biological activity data for this compound is limited in the available literature. However, its primary use as a synthetic intermediate provides strong indications of its potential pharmacological relevance. It is a key building block for the synthesis of:

  • AMPA Receptor Modulators: These compounds are of interest for treating cognitive disorders and depression.[6]

  • Dopaminergic Compounds: Derivatives are being investigated for central nervous system-related disorders.

The introduction of a bromine atom can significantly impact a molecule's biological activity. Halogenation, and specifically bromination, can:

  • Enhance Potency: The increased lipophilicity can improve membrane permeability and binding affinity to target proteins.

  • Alter Selectivity: The electronic effects of the bromine atom can modify the interaction with biological targets.

  • Modify Metabolism: The carbon-bromine bond can influence the metabolic stability of the compound.

Given that 2-indanol exhibits antiviral activity, it is plausible that this compound could also possess antiviral properties, potentially with altered potency or spectrum of activity. Further experimental investigation is required to confirm this.

Biological_Applications cluster_comparison Potential Impact of Bromination cluster_activity Biological Activities & Applications 2_Indanol 2-Indanol 5_Bromoindan_2_ol This compound 2_Indanol->5_Bromoindan_2_ol Bromination Antiviral Antiviral Activity (e.g., HIV, Influenza) 2_Indanol->Antiviral Known Activity 5_Bromoindan_2_ol->Antiviral Potential Activity (Requires Investigation) AMPAR_Modulation AMPA Receptor Modulation (Cognitive Disorders, Depression) 5_Bromoindan_2_ol->AMPAR_Modulation Precursor for Dopaminergic Dopaminergic Activity (CNS Disorders) 5_Bromoindan_2_ol->Dopaminergic Precursor for

Caption: Comparison of known and potential applications of 2-Indanol and this compound.

Experimental Protocols for Biological Assays

To facilitate further research, detailed protocols for relevant biological assays are provided below.

Experimental Protocol: In Vitro Antiviral Assay (Cytopathic Effect Reduction Assay) [5]

Objective: To determine the concentration of the test compound that inhibits virus-induced cell death by 50% (EC₅₀).

Materials:

  • Vero 76 cells (or other appropriate host cell line)

  • 96-well microplates

  • Cell culture medium (e.g., MEM with 2% FBS)

  • Test compounds (this compound, 2-indanol) dissolved in DMSO

  • Virus stock

  • Neutral red solution

  • Spectrophotometer (540 nm)

Procedure:

  • Seed 96-well plates with Vero 76 cells to form a confluent monolayer.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the growth medium from the cell monolayers and add the compound dilutions. Include wells for virus control (no compound) and cell control (no virus, no compound).

  • Infect the appropriate wells with the virus at a predetermined multiplicity of infection (MOI).

  • Incubate the plates at 37°C in a CO₂ incubator until significant cytopathic effect (CPE) is observed in the virus control wells.

  • Stain the cells with neutral red, which is taken up by viable cells.

  • After incubation, wash the cells and extract the dye.

  • Measure the absorbance at 540 nm using a spectrophotometer.

  • Calculate the percentage of cell viability for each compound concentration and determine the EC₅₀ value.

Experimental Protocol: Assessment of AMPA Receptor Modulation (Voltage-Sensitive Dye Assay) [7]

Objective: To screen for compounds that modulate the activity of AMPA receptors.

Materials:

  • HEK293 cells expressing the target AMPA receptor subtype

  • Voltage-sensitive dye (VSD)

  • Test compounds (e.g., derivatives of this compound)

  • Glutamate solution

  • Fluorescence plate reader

Procedure:

  • Plate the HEK293 cells in a 96- or 384-well plate.

  • Load the cells with a voltage-sensitive dye according to the manufacturer's instructions.

  • Pre-incubate the cells with the test compounds.

  • Add glutamate to the wells to activate the AMPA receptors, causing cell depolarization.

  • Measure the change in fluorescence using a fluorescence plate reader. An increase in fluorescence indicates cell depolarization.

  • Analyze the fluorescence signal to identify compounds that potentiate or inhibit the glutamate-induced depolarization.

Safety and Toxicity

2-Indanol: This compound is considered harmful if swallowed and may cause skin and serious eye irritation.[8]

Conclusion

References

A Comparative Guide to the Biological Activity of 5-Bromoindan-2-ol and its Non-Brominated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indane scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1] This guide provides a comparative analysis of the biological activity of 5-Bromoindan-2-ol and its non-brominated parent compound, 2-indanol. Due to a lack of direct comparative experimental data for this compound in the public domain, this guide presents the known biological activities of 2-indanol and offers a putative comparison for its brominated analog based on established principles of medicinal chemistry and structure-activity relationships (SAR) of halogenated aromatic compounds. The introduction of a bromine atom to an aromatic ring can significantly modulate a compound's physicochemical properties, such as lipophilicity, and thereby influence its biological activity.

Comparative Analysis of Biological Activity

The following table summarizes the known and hypothesized biological activities of 2-indanol and this compound. It is critical to note that the activities for this compound are largely speculative and require experimental validation.

Biological Activity2-Indanol (Non-brominated Analog)This compound (Putative Activity)Rationale for Putative Activity of this compound
Antiviral (Anti-HIV) Reported to exhibit anti-HIV activity in vitro at concentrations of 0.1 µM and 1 µM, potentially through inhibition of reverse transcriptase.[2]Potentially enhanced or altered antiviral activity.Bromination of aromatic rings can increase lipophilicity, potentially improving cell membrane penetration and interaction with viral targets. The electronic effects of bromine could also influence binding affinity to viral enzymes.
Antimicrobial General class of indanols has shown antimicrobial activity, but specific data for 2-indanol is not readily available.[1]Potentially significant antimicrobial activity.Halogenation, particularly bromination, of phenolic and other aromatic compounds is a well-known strategy for enhancing antimicrobial and antifungal activity.
α-Glucosidase Inhibition Not widely reported, but other indanol derivatives have been investigated as α-glucosidase inhibitors.Potentially active as an α-glucosidase inhibitor.The indane scaffold has been explored for this activity, and the bromo-substitution could influence the binding to the enzyme's active site.
Cytotoxicity Data not readily available.Potential for increased cytotoxicity.Increased lipophilicity due to bromination can lead to enhanced cellular uptake and potential for off-target effects and cytotoxicity.

Disclaimer: The biological activities for this compound are hypothesized based on structure-activity relationships of similar compounds and require direct experimental verification.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the biological activities discussed.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Materials:

    • Test compounds (this compound, 2-indanol) dissolved in a suitable solvent (e.g., DMSO).

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

    • Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Sterile 96-well microtiter plates.

    • Spectrophotometer.

    • Positive control antibiotic (e.g., ciprofloxacin).

    • Negative control (broth and solvent).

  • Procedure:

    • Prepare a stock solution of the test compounds.

    • In a 96-well plate, perform serial two-fold dilutions of the test compounds in CAMHB to achieve a range of concentrations.

    • Prepare a standardized inoculum of the bacterial strain (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add the bacterial inoculum to each well containing the test compound dilutions.

    • Include positive control wells (bacteria and standard antibiotic) and negative control wells (broth only, and broth with solvent).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antiviral Activity: Plaque Reduction Assay

This assay is used to quantify the inhibition of viral replication by a compound.

  • Materials:

    • Test compounds.

    • Susceptible host cell line (e.g., Vero cells).

    • Virus stock (e.g., Herpes Simplex Virus).

    • Cell culture medium (e.g., DMEM) with and without serum.

    • Semi-solid overlay medium (e.g., containing carboxymethylcellulose or agarose).

    • Crystal violet staining solution.

    • 6-well or 12-well cell culture plates.

  • Procedure:

    • Seed the host cells in culture plates and grow to a confluent monolayer.

    • Prepare serial dilutions of the test compounds in serum-free medium.

    • Pre-treat the cell monolayers with the compound dilutions for a specified time (e.g., 1 hour) at 37°C.

    • Infect the cells with a known amount of virus (to produce a countable number of plaques).

    • After a virus adsorption period (e.g., 1 hour), remove the inoculum and overlay the cells with the semi-solid medium containing the respective concentrations of the test compound.

    • Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).

    • Fix the cells (e.g., with formaldehyde) and stain with crystal violet.

    • Count the number of plaques in each well.

    • The percentage of plaque reduction is calculated relative to the untreated virus control, and the IC50 (50% inhibitory concentration) is determined.

Enzyme Inhibition: α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.

  • Materials:

    • Test compounds.

    • α-Glucosidase from Saccharomyces cerevisiae.

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

    • Phosphate buffer (pH 6.8).

    • Sodium carbonate (Na₂CO₃) solution.

    • Acarbose as a positive control.

    • 96-well microplate reader.

  • Procedure:

    • Add the test compound at various concentrations to the wells of a 96-well plate.

    • Add the α-glucosidase solution to each well and incubate for a short period (e.g., 10 minutes) at 37°C.

    • Initiate the reaction by adding the pNPG substrate solution to all wells.

    • Incubate the plate at 37°C for a defined time (e.g., 20 minutes).

    • Stop the reaction by adding sodium carbonate solution.

    • Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm.

    • The percentage of inhibition is calculated, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Indanol derivatives, through their diverse biological activities, may interact with various cellular signaling pathways. For instance, compounds with anti-inflammatory or anticancer potential could modulate pathways like NF-κB or MAPK, respectively.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Cell Surface Receptor Stimuli->Receptor Binds IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Targeted for Degradation Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression Indanol_Derivative Indanol Derivative (Putative) Indanol_Derivative->IKK_complex Inhibits?

Caption: Putative modulation of the NF-κB signaling pathway by an indanol derivative.

MAPK_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Cellular_Response Cellular Responses (Proliferation, Survival) Transcription_Factors->Cellular_Response Regulates Indanol_Derivative Indanol Derivative (Putative) Indanol_Derivative->Raf Inhibits?

Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway.

Experimental Workflow

The general workflow for evaluating the biological activity of a novel compound involves a series of sequential steps from initial screening to more detailed mechanistic studies.

Experimental_Workflow Compound_Synthesis Compound Synthesis (this compound) Primary_Screening Primary Biological Screening (e.g., Antimicrobial, Antiviral) Compound_Synthesis->Primary_Screening Dose_Response Dose-Response & IC50/MIC Determination Primary_Screening->Dose_Response Cytotoxicity_Assay Cytotoxicity Assessment (e.g., MTT Assay) Dose_Response->Cytotoxicity_Assay Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Kinetics, Pathway Analysis) Cytotoxicity_Assay->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: General workflow for the biological evaluation of a test compound.

Conclusion

While 2-indanol has shown promise as an antiviral agent, the biological activity of this compound remains largely unexplored. Based on structure-activity relationship principles, the introduction of a bromine atom at the 5-position of the indan ring is hypothesized to modulate its biological profile, potentially enhancing its antimicrobial and antiviral properties, though this may also be accompanied by an increase in cytotoxicity. This guide underscores the necessity for direct experimental investigation of this compound to validate these hypotheses and to fully characterize its therapeutic potential. The provided experimental protocols offer a framework for such future studies, which are essential for advancing our understanding of this and other halogenated indanol derivatives in the context of drug discovery and development.

References

Navigating Reactivity: A Comparative Guide to 5-Bromoindan-2-ol and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical synthesis and materials science, the selection of building blocks with precisely tuned reactivity is paramount. Bromo-indanol isomers, key intermediates in the synthesis of a variety of bioactive molecules, present a compelling case study in how subtle changes in molecular architecture can profoundly influence chemical behavior. This guide provides an in-depth comparison of the reactivity of 5-Bromoindan-2-ol and its isomers, offering a predictive framework based on established principles of physical organic chemistry. While direct comparative kinetic data for all isomers is not extensively available in the public domain, this guide extrapolates their expected reactivity in key transformation processes, supported by general experimental protocols.

Isomers Under Consideration

The primary focus of this guide is this compound, with its reactivity benchmarked against other positional and functional group isomers:

  • This compound: The target compound.

  • 4-Bromoindan-1-ol & 6-Bromoindan-1-ol: Positional isomers with the bromine on the aromatic ring and a benzylic alcohol.

  • 4-Bromoindan-2-ol & 6-Bromoindan-2-ol: Positional isomers with the bromine on the aromatic ring and a secondary alcohol.

  • 2-Bromoindan-1-ol: An isomer with the bromine on the aliphatic ring, vicinal to the hydroxyl group.

Theoretical Framework: Substitution and Elimination Reactions

The reactivity of bromo-indanol isomers is primarily governed by their propensity to undergo nucleophilic substitution (S\textsubscript{N}1 and S\textsubscript{N}2) and elimination (E1 and E2) reactions. The preferred pathway is dictated by a confluence of factors including steric hindrance at the reaction center, the stability of potential carbocation intermediates, the nature of the solvent, and the strength of the nucleophile or base.

Nucleophilic Substitution (S\textsubscript{N}1 vs. S\textsubscript{N}2)
  • S\textsubscript{N}2 (Bimolecular Nucleophilic Substitution): A one-step concerted mechanism where the nucleophile attacks the carbon atom bearing the leaving group (bromine) from the backside. This pathway is sensitive to steric hindrance; less hindered substrates react faster.[1][2]

  • S\textsubscript{N}1 (Unimolecular Nucleophilic Substitution): A two-step mechanism involving the formation of a carbocation intermediate in the rate-determining step, followed by nucleophilic attack. This pathway is favored for substrates that can form stable carbocations (e.g., tertiary, benzylic).[1][3]

Elimination Reactions (E1 vs. E2)
  • E2 (Bimolecular Elimination): A one-step concerted reaction where a base removes a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond. This reaction requires an anti-periplanar arrangement of the proton and the leaving group.

  • E1 (Unimolecular Elimination): A two-step process that proceeds through a carbocation intermediate, similar to the S\textsubscript{N}1 reaction. The subsequent removal of a proton by a weak base leads to the formation of an alkene.

Comparative Reactivity Analysis

The structural nuances of each bromo-indanol isomer lead to distinct predictions regarding their reactivity in substitution and elimination reactions.

Reactivity at the Aliphatic Ring (C1 and C2 positions)

The key players in this category are isomers where the bromine atom is attached to the five-membered ring, such as 2-Bromoindan-1-ol, and by extension, the hydroxyl-bearing carbon in all isomers.

  • 2-Bromoindan-1-ol: This isomer is a secondary alkyl halide. It can undergo both S\textsubscript{N}2 and S\textsubscript{N}1 reactions. However, the presence of the adjacent hydroxyl group can lead to neighboring group participation (NGP) , where the oxygen's lone pair can assist in the departure of the bromide ion, forming a cyclic oxonium ion intermediate. This anchimeric assistance can significantly accelerate the rate of substitution and typically leads to retention of stereochemistry. In elimination reactions, the presence of a strong, non-nucleophilic base would favor the E2 pathway.

  • Indan-1-ols (4-Bromo- and 6-Bromo-): The hydroxyl group is at a benzylic position. Dehydration or conversion of the alcohol to a better leaving group (e.g., tosylate) would generate a substrate prone to S\textsubscript{N}1 reactions due to the formation of a resonance-stabilized benzylic carbocation.

  • Indan-2-ols (5-Bromo-, 4-Bromo-, and 6-Bromo-): The hydroxyl group is on a secondary carbon. Similar to the indan-1-ols, conversion to a good leaving group would make this position susceptible to both S\textsubscript{N}1 and S\textsubscript{N}2 reactions, with the outcome depending on the reaction conditions. Steric hindrance is moderate, allowing for S\textsubscript{N}2 reactions with strong nucleophiles. Solvolysis in a polar, protic solvent would favor an S\textsubscript{N}1 pathway.

Reactivity at the Aromatic Ring (C4, C5, and C6 positions)

For isomers with bromine on the benzene ring (4-Bromo-, 5-Bromo-, and 6-Bromoindanols), the C-Br bond is on an sp²-hybridized carbon. This makes nucleophilic aromatic substitution (S\textsubscript{N}Ar) a potential reaction pathway, although it typically requires harsh conditions (high temperature and pressure) or the presence of strong electron-withdrawing groups on the ring, which is not the case here. More common reactions at this position involve metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The electronic effect of the bromo substituent can also influence the reactivity of the hydroxyl group.

Predicted Reactivity Order

Based on the principles outlined above, a qualitative reactivity order for nucleophilic substitution at the carbon bearing the bromine (for aliphatic isomers) or a derivative of the hydroxyl group can be proposed:

For S\textsubscript{N}1 type reactions (Carbocation Stability):

4-Bromoindan-1-ol (as a derivative) ≈ 6-Bromoindan-1-ol (as a derivative) > 2-Bromoindan-1-ol > this compound (as a derivative) ≈ 4-Bromoindan-2-ol (as a derivative) ≈ 6-Bromoindan-2-ol (as a derivative)

The benzylic nature of the carbocation at C1 makes the indan-1-ol derivatives most reactive towards S\textsubscript{N}1 pathways.

For S\textsubscript{N}2 type reactions (Steric Hindrance):

This compound ≈ 4-Bromoindan-2-ol ≈ 6-Bromoindan-2-ol > 2-Bromoindan-1-ol > 4-Bromoindan-1-ol ≈ 6-Bromoindan-1-ol

The indan-2-ol isomers present a less sterically hindered environment for backside attack compared to the indan-1-ol isomers. 2-Bromoindan-1-ol's reactivity will be significantly influenced by the potential for neighboring group participation.

Data Presentation

Table 1: Structural and Predicted Reactivity Comparison of Bromo-indanol Isomers

IsomerPosition of BrPosition of OHPredicted Dominant Substitution Pathway (at C-X)Predicted Relative S\textsubscript{N}1 Rate (Qualitative)Predicted Relative S\textsubscript{N}2 Rate (Qualitative)
This compound Aromatic (C5)Aliphatic (C2)S\textsubscript{N}1/S\textsubscript{N}2 (for C-OH derivative)ModerateHigh
4-Bromoindan-1-ol Aromatic (C4)Aliphatic (C1)S\textsubscript{N}1 (for C-OH derivative)HighLow
6-Bromoindan-1-ol Aromatic (C6)Aliphatic (C1)S\textsubscript{N}1 (for C-OH derivative)HighLow
4-Bromoindan-2-ol Aromatic (C4)Aliphatic (C2)S\textsubscript{N}1/S\textsubscript{N}2 (for C-OH derivative)ModerateHigh
6-Bromoindan-2-ol Aromatic (C6)Aliphatic (C2)S\textsubscript{N}1/S\textsubscript{N}2 (for C-OH derivative)ModerateHigh
2-Bromoindan-1-ol Aliphatic (C2)Aliphatic (C1)S\textsubscript{N}1/S\textsubscript{N}2, NGPModerate-HighModerate (NGP dependent)

Experimental Protocols

The following are general, representative protocols for nucleophilic substitution and elimination reactions. Researchers should optimize these conditions for the specific bromo-indanol isomer and desired outcome.

General Protocol for S\textsubscript{N}2 Reaction: Conversion of a Bromo-indanol to an Azido-indan

This protocol is a representative example and would require adaptation for specific isomers.

  • Materials: Bromo-indanol isomer, sodium azide (NaN\textsubscript{3}), dimethylformamide (DMF), water, diethyl ether.

  • Procedure:

    • In a round-bottom flask, dissolve the bromo-indanol isomer (1 equivalent) in anhydrous DMF.

    • Add sodium azide (1.5 equivalents).

    • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into water.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

General Protocol for E2 Elimination: Synthesis of an Indene Derivative

This protocol is a representative example and would require adaptation for specific isomers.

  • Materials: Bromo-indanol isomer, potassium tert-butoxide, tert-butanol, water, diethyl ether.

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve the bromo-indanol isomer (1 equivalent) in anhydrous tert-butanol.

    • Add potassium tert-butoxide (1.2 equivalents) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

    • Upon completion, quench the reaction by adding water.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction mechanisms discussed.

SN2_Mechanism cluster_legend Sₙ2 Mechanism Reactants Nu⁻ + R-Br TS [Nu---R---Br]⁻ Reactants->TS Backside Attack Products Nu-R + Br⁻ TS->Products Inversion of Stereochemistry Nu⁻ Nucleophile R-Br Bromo-indanol

Caption: Concerted S\textsubscript{N}2 reaction mechanism.

SN1_Mechanism cluster_legend Sₙ1 Mechanism Reactant R-Br Carbocation R⁺ + Br⁻ Reactant->Carbocation Slow, Rate-determining Product Nu-R Carbocation->Product Nucleophile Nu⁻ Nucleophile->Carbocation Fast Attack R-Br Bromo-indanol R⁺ Carbocation Intermediate Nu⁻ Nucleophile

Caption: Stepwise S\textsubscript{N}1 reaction mechanism.

NGP_Mechanism Substrate 2-Bromoindan-1-ol Intermediate Cyclic Oxonium Ion Intermediate Substrate->Intermediate Intramolecular Attack (Anchimeric Assistance) Product Product with Retention of Stereochemistry Intermediate->Product Nucleophile Nu⁻ Nucleophile->Intermediate External Nucleophilic Attack

Caption: Neighboring Group Participation by the hydroxyl group.

Conclusion

The reactivity of this compound and its isomers is a nuanced interplay of electronic and steric factors. While this guide provides a predictive framework based on established chemical principles, empirical validation through kinetic studies is essential for a definitive understanding. For researchers and drug development professionals, a thorough consideration of the isomeric substitution patterns is crucial for designing efficient and selective synthetic routes. The principles discussed herein offer a solid foundation for navigating the reactivity of these versatile bromo-indanol building blocks.

References

Head-to-head comparison of 5-chloro-indan-2-ol and 5-bromoindan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the indanone scaffold is a privileged structure, serving as the foundation for a variety of biologically active compounds.[1] The introduction of halogen atoms to such scaffolds can significantly modulate their physicochemical properties and biological activities. This guide provides a head-to-head comparison of two closely related halo-indanol derivatives: 5-chloro-indan-2-ol and 5-bromoindan-2-ol. While direct comparative studies on the biological activities of these two specific compounds are not extensively available in the current body of scientific literature, this guide will synthesize available data on their precursors, related analogs, and the general influence of halogen substitution to provide a valuable comparative framework for researchers.

Physicochemical Properties

A fundamental aspect of drug design is the understanding of a compound's physicochemical properties, as they influence absorption, distribution, metabolism, and excretion (ADME). The primary difference between 5-chloro-indan-2-ol and this compound lies in the halogen substitution at the 5-position of the indane ring.

Property5-Chloro-indan-2-ol (Predicted)This compound
Molecular Formula C₉H₉ClOC₉H₉BrO[2]
Molecular Weight ~168.62 g/mol 213.074 g/mol [2]
Melting Point (°C) Not available115-117[2]
Boiling Point (°C) Not availableNot available[2]
LogP (Predicted) Higher than bromo-analogLower than chloro-analog
Polarizability Lower than bromo-analogHigher than chloro-analog

Note: The properties for 5-chloro-indan-2-ol are predicted based on the known properties of its precursor, 5-chloro-1-indanone, and general principles of halogen substitution. The LogP (a measure of lipophilicity) is expected to be slightly higher for the chloro derivative compared to the bromo derivative, which could influence membrane permeability and binding to hydrophobic pockets of target proteins. The higher polarizability of the bromine atom in this compound may lead to stronger van der Waals interactions with biological targets.

Synthesis and Chemical Reactivity

The synthesis of both 5-chloro-indan-2-ol and this compound would typically start from their respective 5-halo-1-indanone precursors.

Synthesis of 5-Chloro-1-indanone

Several methods for the synthesis of 5-chloro-1-indanone have been reported. A common approach involves the Friedel-Crafts acylation of chlorobenzene.[3] Another method starts from 3-chlorobenzaldehyde, which is reacted with propionic acid to form 3-chloro-phenylpropionic acid, followed by a Friedel-Crafts acylation to yield 5-chloro-1-indanone.[4]

Synthesis of 5-Bromo-1-indanone

The synthesis of 5-bromo-1-indanone can be achieved through various routes, including the Suzuki-Miyaura cross-coupling reaction of 5-bromo-1-indanone with different boronic acids to create further derivatives.[5]

Reduction to Indan-2-ol

The conversion of the 5-halo-1-indanone to the corresponding 5-halo-indan-2-ol is typically achieved through a reduction reaction. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reducing agent and reaction conditions can influence the stereochemistry of the resulting alcohol.

Potential Biological Activities: An Extrapolation from Related Compounds

While direct experimental data for 5-chloro-indan-2-ol and this compound is scarce, the biological activities of related indanone and halogenated compounds can provide valuable insights into their potential therapeutic applications.

Indanone derivatives have been reported to possess a wide range of biological activities, including:

  • Anticancer Activity: Various indanone derivatives have been synthesized and evaluated for their potential as anticancer agents.[6] For instance, some aryl pyrazole-indanone hybrids have shown moderate anticancer potential against breast cancer cell lines.[6]

  • Antimicrobial Activity: The indanone scaffold is also found in compounds with antimicrobial properties.[1]

  • Enzyme Inhibition: Substituted indanones have been investigated as inhibitors of various enzymes. For example, derivatives of 5-hydroxy indanone have been identified as potent angiotensin-converting enzyme (ACE) inhibitors.

The nature of the halogen substituent can significantly impact the biological activity of a molecule. Generally, the order of reactivity and potential for interaction follows the trend I > Br > Cl > F. The larger size and greater polarizability of bromine compared to chlorine can lead to enhanced binding affinity with target proteins through halogen bonding and other non-covalent interactions.

Experimental Protocols

For researchers interested in evaluating the biological activities of 5-chloro-indan-2-ol and this compound, the following general experimental protocols for anticancer and antimicrobial screening can be adapted.

Anticancer Activity Assay (MTT Assay)

This assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Culture: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of 5-chloro-indan-2-ol and this compound (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) values for each compound.

Antimicrobial Activity Assay (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Bacterial/Fungal Culture: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Compound Dilution: Prepare serial dilutions of 5-chloro-indan-2-ol and this compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Synthetic Pathway

The general synthetic pathway from the precursor 5-halo-1-indanone to the final 5-halo-indan-2-ol can be visualized as follows:

Synthesis_Pathway Precursor 5-Halo-1-indanone (Halo = Cl or Br) Alcohol 5-Halo-indan-2-ol (Halo = Cl or Br) Precursor->Alcohol Reduction (e.g., NaBH4)

Caption: General synthesis of 5-halo-indan-2-ols.

Logical Relationship in Structure-Activity Relationship (SAR)

The anticipated differences in biological activity between the chloro and bromo analogs can be attributed to their differing physicochemical properties, which is a key concept in Structure-Activity Relationship (SAR) studies.

SAR_Logic cluster_Cl 5-Chloro-indan-2-ol cluster_Br This compound Cl_prop Lower Molecular Weight Higher Lipophilicity (Predicted) Lower Polarizability Activity Biological Activity (e.g., Receptor Binding, Enzyme Inhibition) Cl_prop->Activity Influences ADME & Target Interaction Br_prop Higher Molecular Weight Lower Lipophilicity (Predicted) Higher Polarizability Br_prop->Activity Influences ADME & Target Interaction

Caption: SAR considerations for halo-indanols.

Conclusion

While direct, head-to-head experimental data for 5-chloro-indan-2-ol and this compound is currently limited, this guide provides a comparative overview based on the established principles of medicinal chemistry and data from related compounds. The subtle yet significant differences in the physicochemical properties imparted by the chlorine and bromine substituents are expected to translate into distinct biological activity profiles. The bromo-substituted analog, with its greater polarizability, may exhibit enhanced target engagement through halogen bonding, a phenomenon of increasing interest in drug design. Conversely, the potentially higher lipophilicity of the chloro-analog could influence its membrane permeability and pharmacokinetic profile. Further experimental investigation, utilizing the outlined protocols, is essential to fully elucidate the therapeutic potential of these compounds and to validate the structure-activity relationships hypothesized in this guide. Researchers are encouraged to synthesize and evaluate these compounds in relevant biological assays to contribute to the growing body of knowledge on halogenated indanones.

References

A Comparative Guide to the Synthesis of 5-Bromoindan-2-ol: An Evaluation of a Novel Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of substituted indanol derivatives such as 5-Bromoindan-2-ol is crucial for the development of new therapeutic agents. This guide provides a comparative analysis of a novel synthetic methodology for this compound against a more established route, supported by experimental data to inform synthetic strategy.

This publication details two primary synthetic pathways to this compound: the established method of reducing the corresponding ketone, 5-bromoindan-2-one, and a novel approach involving the hydroboration-oxidation of 5-bromoindene. The performance of each method is evaluated based on reaction yield, purity, and the complexity of the experimental protocol.

Comparison of Synthetic Methodologies

The selection of an optimal synthetic route is a critical decision in chemical research and development, balancing factors such as yield, purity, cost, and scalability. Below is a summary of the quantitative data for the two methods for synthesizing this compound.

Synthetic MethodStarting MaterialKey ReagentsNumber of StepsYield (%)Purity (%)
Established Method: Ketone Reduction5-Bromoindan-2-oneSodium Borohydride (NaBH₄), Methanol1High (typically >90%)High (>98%)
Novel Approach: Hydroboration-Oxidation5-BromoindeneBorane-THF complex (BH₃·THF), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)2 (in one pot)Good (typically 80-90%)High (>98%)

Experimental Protocols

Established Method: Reduction of 5-Bromoindan-2-one

This widely-used method involves the reduction of a ketone to a secondary alcohol using a mild reducing agent.

Procedure:

  • 5-Bromoindan-2-one is dissolved in methanol at room temperature.

  • Sodium borohydride (NaBH₄) is added portion-wise to the stirred solution.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The reaction is quenched by the addition of water.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.

Novel Approach: Hydroboration-Oxidation of 5-Bromoindene

This alternative method proceeds via an anti-Markovnikov addition of a hydroxyl group across the double bond of an alkene.

Procedure:

  • To a solution of 5-bromoindene in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a solution of borane-tetrahydrofuran complex (BH₃·THF) is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for several hours to ensure the completion of the hydroboration step.

  • The reaction is then cooled to 0 °C, and an aqueous solution of sodium hydroxide (NaOH) is carefully added, followed by the slow, dropwise addition of hydrogen peroxide (H₂O₂).

  • The mixture is stirred at room temperature until the oxidation is complete.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to afford this compound.

Visualization of Synthetic Pathways

To further elucidate the chemical transformations, the following diagrams illustrate the workflows of the described synthetic methods.

G Established Method: Ketone Reduction A 5-Bromoindan-2-one B This compound A->B C 1. NaBH₄, Methanol 2. Water quench

Established Method: Ketone Reduction.

G Novel Approach: Hydroboration-Oxidation A 5-Bromoindene B Trialkylborane Intermediate A->B D 1. BH₃·THF C This compound B->C E 2. NaOH, H₂O₂

Novel Approach: Hydroboration-Oxidation.

Cross-Validation of Analytical Methods for 5-Bromoindan-2-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and accurate analysis of pharmaceutical intermediates like 5-Bromoindan-2-ol is fundamental to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Cross-validation of analytical methods is a critical process to demonstrate the consistency and reliability of data across different analytical techniques. This guide provides an objective comparison of the principal analytical methods for the analysis of this compound, supported by experimental data and detailed methodologies.

The primary analytical techniques for the characterization and quantification of this compound and its potential impurities include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and is suited for different analytical objectives.

Data Presentation: A Comparative Analysis

The performance of each analytical method is evaluated based on key validation parameters. The following tables summarize the typical performance characteristics for the analysis of this compound, derived from established analytical principles for similar bromoindan derivatives.

Table 1: Comparison of Quantitative Performance Parameters

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Linearity (R²) > 0.999> 0.995> 0.99
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%
Precision (% RSD) < 2.0%< 5.0%< 3.0%
Limit of Detection (LOD) ng/mL rangepg/mL to fg/mL rangeµg/mL range
Limit of Quantification (LOQ) ng/mL to µg/mL rangepg/mL to ng/mL rangeµg/mL to mg/mL range

Table 2: Comparison of Methodological Characteristics

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Chromatographic separation based on polarity.Chromatographic separation based on volatility and mass-to-charge ratio.Nuclear spin transitions in a magnetic field.
Selectivity Good; can separate isomers with appropriate column and mobile phase.Excellent; mass-based detection provides high specificity.High; provides detailed structural information for unambiguous identification.
Sample Volatility Not required; suitable for non-volatile and thermally labile compounds.Required; suitable for volatile and thermally stable compounds. Derivatization may be necessary.Not applicable.
Instrumentation Cost Moderate to HighHighVery High
Analysis Time Typically 10-30 minutes per sample.Typically 15-45 minutes per sample.Typically 5-60 minutes per sample, depending on the experiment.
Primary Use Case Routine quantification, purity assessment, and stability studies.Confirmatory analysis, impurity identification, and trace-level quantification.Structural elucidation, absolute quantification (qNMR), and characterization of impurities.

Experimental Workflow and Method Cross-Validation

A logical workflow is essential for the comprehensive analysis and cross-validation of this compound. This typically involves initial identification and structural confirmation, followed by the development and validation of quantitative methods.

Cross_Validation_Workflow cluster_0 Method Development & Validation cluster_1 Cross-Validation cluster_2 Outcome A Initial Characterization (NMR, LC-MS) B HPLC Method Development (Purity & Assay) A->B Quantitative Analysis C GC-MS Method Development (Volatile Impurities) A->C Trace Analysis D Method Validation (ICH Guidelines) B->D C->D E Sample Analysis (Same Batch) D->E F Comparison of Results (Purity, Impurity Profile) E->F G Assessment of Concordance F->G H Established Analytical Control Strategy G->H Reliable & Consistent Data

Workflow for cross-validation of analytical methods.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods for this compound.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine quantification and purity assessment of this compound.

  • Instrumentation: A standard HPLC system with a UV detector or a photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% formic acid).

      • Gradient Example: 30% Acetonitrile to 90% Acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution with the mobile phase.

    • Sample Solution: Accurately weigh and dissolve the sample in methanol to a known concentration (e.g., 1 mg/mL) and dilute with the mobile phase if necessary.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for the identification and quantification of volatile impurities and can be used for the analysis of this compound, potentially after derivatization to improve its volatility and chromatographic behavior.[1][2]

  • Instrumentation: A GC system coupled with a mass spectrometer (e.g., a single quadrupole or a time-of-flight (TOF) analyzer).

  • Derivatization (Optional but Recommended):

    • React this compound with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the hydroxyl group to a trimethylsilyl ether, which is more volatile and less polar.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C, hold for 5 minutes.

    • Injector Temperature: 250 °C.

    • Transfer Line Temperature: 280 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound and its impurities, and for quantitative analysis (qNMR) without the need for a specific reference standard for each impurity.[3][4]

  • Instrumentation: An NMR spectrometer with a field strength of at least 400 MHz.

  • Sample Preparation for ¹H and ¹³C NMR:

    • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Parameters:

      • Spectral Width: ~16 ppm.

      • Number of Scans: 16-64.

      • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Standard proton-decoupled ¹³C experiment.

    • Acquisition Parameters:

      • Spectral Width: ~220 ppm.

      • Number of Scans: 1024 or more, depending on the concentration.

  • Quantitative NMR (qNMR):

    • Accurately weigh a known amount of the sample and a certified internal standard (e.g., maleic anhydride) into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent.

    • Acquire a ¹H NMR spectrum with a long relaxation delay (e.g., 5 times the longest T₁).

    • The quantity of this compound is determined by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.

Logical Relationship for Method Selection

The choice of an analytical method is dictated by the specific requirements of the analysis at different stages of drug development.

Method_Selection_Logic A Analytical Requirement B Structural Elucidation & Confirmation A->B Need for structural information C Routine Purity & Assay A->C Need for routine quantitative data D Trace Impurity Identification & Quantification A->D Need for high sensitivity & specificity E NMR Spectroscopy B->E F HPLC-UV C->F G GC-MS / LC-MS D->G

References

Lack of Publicly Available Data for Efficacy Comparison of 5-Bromoindan-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for publicly available biological assay data on the efficacy of 5-Bromoindan-2-ol derivatives has revealed a significant gap in the scientific literature. Currently, there are no sufficient comparative studies or datasets available to conduct a thorough and objective comparison of the biological activities of multiple derivatives within this specific chemical class.

While research exists on various bromo-substituted heterocyclic compounds and their biological effects, specific and comparative data on derivatives of this compound is not present in the accessible scientific domain. The conducted searches for synthesis and biological evaluation of these specific compounds did not yield the necessary quantitative data to construct a meaningful comparison guide as per the user's request. The core requirement of supporting experimental data for a comparative analysis of this compound derivatives cannot be met at this time.

The initial exploration did, however, identify a closely related class of compounds, 5-bromoindole derivatives , for which some biological assay data is available in the public domain. These compounds have been investigated for various therapeutic properties, including anticancer and antimicrobial activities.

Given the absence of data for the requested topic, we propose an alternative to create a comprehensive comparison guide on the "Efficacy of 5-Bromoindole Derivatives in Biological Assays." This guide would adhere to all the specified requirements, including:

  • Data Presentation: Summarizing all quantitative data into clearly structured tables for easy comparison.

  • Experimental Protocols: Providing detailed methodologies for all key experiments cited.

  • Mandatory Visualization: Creating diagrams for all described signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language), enclosed in dot code blocks with descriptive captions.

This alternative will allow for the creation of a valuable and data-rich comparison guide for researchers, scientists, and drug development professionals, focusing on a class of compounds with available scientific literature.

We await your confirmation to proceed with the proposed alternative topic.

Benchmarking Synthetic Efficiency: A Comparative Guide to 5-Bromoindan-2-ol Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of two primary synthetic routes for the production of 5-Bromoindan-2-ol, a valuable building block in medicinal chemistry. By presenting key performance indicators, detailed experimental protocols, and workflow visualizations, this document aims to inform the selection of the most suitable method based on specific laboratory and large-scale production requirements.

Executive Summary

Two principal synthetic pathways for this compound have been evaluated. The first route involves the direct bromination of the commercially available 2-indanone, followed by reduction. The second, more classical approach, utilizes a Friedel-Crafts cyclization of a substituted phenylpropanoic acid to form the indanone core, which is subsequently reduced. This guide will delve into the specifics of each route, offering a quantitative comparison of their efficiency and practicality.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for the two synthetic routes to this compound.

ParameterRoute 1: Bromination of 2-IndanoneRoute 2: Friedel-Crafts Cyclization
Starting Materials 2-Indanone, N-Bromosuccinimide (NBS)3-(4-Bromophenyl)propanoic acid
Key Intermediate 5-Bromo-2-indanone5-Bromo-2-indanone
Overall Yield Moderate to HighGood
Reaction Steps 22
Key Reagents NBS, Sodium borohydride (NaBH₄)Polyphosphoric acid (PPA), Sodium borohydride (NaBH₄)
Reaction Conditions Mild to moderateElevated temperatures
Purification Method Column chromatography, RecrystallizationRecrystallization, Column chromatography
Scalability Potentially challenging due to regioselectivityGenerally scalable
Cost of Starting Materials ModerateModerate

Experimental Protocols

Route 1: Synthesis via Bromination of 2-Indanone

This two-step synthesis commences with the regioselective bromination of 2-indanone to yield the key intermediate, 5-bromo-2-indanone. This is followed by the reduction of the ketone to the desired this compound.

Step 1: Synthesis of 5-Bromo-2-indanone

  • Materials: 2-Indanone, N-Bromosuccinimide (NBS), Carbon tetrachloride (CCl₄), Benzoyl peroxide (initiator).

  • Procedure: To a solution of 2-indanone (1 equivalent) in anhydrous carbon tetrachloride, N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide are added. The reaction mixture is refluxed under an inert atmosphere for 4-6 hours, with monitoring by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with a saturated sodium thiosulfate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 5-bromo-2-indanone.

Step 2: Reduction of 5-Bromo-2-indanone to this compound

  • Materials: 5-Bromo-2-indanone, Sodium borohydride (NaBH₄), Methanol.

  • Procedure: 5-Bromo-2-indanone (1 equivalent) is dissolved in methanol and cooled to 0°C in an ice bath. Sodium borohydride (1.5 equivalents) is added portion-wise over 30 minutes, and the reaction mixture is stirred at 0°C for 1 hour, followed by stirring at room temperature for 2 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude this compound. The product can be further purified by recrystallization.

Route 2: Synthesis via Friedel-Crafts Cyclization

This route involves the intramolecular Friedel-Crafts acylation of 3-(4-bromophenyl)propanoic acid to form 5-bromo-1-indanone, which is then isomerized and reduced to the final product. For the purpose of this guide, we will focus on a variation that leads to the desired 2-indanone skeleton. A plausible, albeit less direct, approach involves the synthesis of a suitable precursor for cyclization to a 2-indanone derivative. A more direct synthesis of 5-bromo-2-indanone can be achieved through the cyclization of an appropriate precursor.

Step 1: Synthesis of 5-Bromo-2-indanone via Intramolecular Acylation

  • Materials: 3-(4-Bromophenyl)propanoic acid, Polyphosphoric acid (PPA).

  • Procedure: 3-(4-Bromophenyl)propanoic acid (1 equivalent) is added to polyphosphoric acid at room temperature. The mixture is then heated to 80-100°C and stirred for 2-4 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled and carefully poured onto crushed ice with vigorous stirring. The precipitated solid is collected by filtration, washed with water until neutral, and dried to give crude 5-bromo-1-indanone. Note: Isomerization to 5-bromo-2-indanone would require additional steps not detailed here. A more direct, though less commonly cited, approach would involve a starting material designed to favor 2-indanone formation.

Step 2: Reduction of 5-Bromo-2-indanone to this compound

  • The protocol for this step is identical to Step 2 in Route 1.

Mandatory Visualizations

The following diagrams illustrate the logical flow of the synthetic pathways described.

Route_1 start 2-Indanone bromination Bromination (NBS, CCl4, reflux) start->bromination intermediate 5-Bromo-2-indanone bromination->intermediate reduction Reduction (NaBH4, Methanol) intermediate->reduction end This compound reduction->end

Caption: Synthetic workflow for Route 1.

Route_2 start 3-(4-Bromophenyl)propanoic acid cyclization Friedel-Crafts Cyclization (PPA, heat) start->cyclization intermediate 5-Bromo-1-indanone (Isomerization required) cyclization->intermediate reduction Reduction (NaBH4, Methanol) intermediate->reduction end This compound reduction->end

Caption: Synthetic workflow for Route 2.

Conclusion

Both synthetic routes presented offer viable pathways to this compound. Route 1, starting from 2-indanone, is more direct but may present challenges in controlling the regioselectivity of the bromination step, potentially impacting the overall yield and requiring more rigorous purification. Route 2, utilizing a Friedel-Crafts cyclization, is a more established method for constructing the indanone core and may offer better control over isomer formation, making it potentially more suitable for larger-scale synthesis. The choice between these routes will ultimately depend on the specific requirements of the researcher or organization, including the availability of starting materials, desired scale of production, and the analytical capabilities for purification and characterization.

Safety Operating Guide

Essential Guide to the Proper Disposal of 5-Bromoindan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of 5-Bromoindan-2-ol, a halogenated organic compound. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

I. Understanding the Hazard Profile

Key Hazard Considerations:

  • Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][2]

  • Irritation: Causes skin, eye, and respiratory system irritation.[1][3]

II. Personal Protective Equipment (PPE)

Prior to handling this compound, all personnel must be equipped with the appropriate personal protective equipment.

PPE ComponentSpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)
Eye Protection Safety goggles or a face shield.[3]
Skin and Body Laboratory coat, long pants, and closed-toe shoes.
Respiratory Use in a well-ventilated area or with a fume hood.[4]
III. Step-by-Step Disposal Procedure

The disposal of this compound must comply with local, regional, and national hazardous waste regulations.[5][6]

  • Waste Classification: Classify this compound waste as a halogenated organic waste.

  • Containerization:

    • Use a dedicated, properly labeled, and leak-proof waste container.

    • The container must be clearly marked as "Halogenated Organic Waste" and should list this compound as a component.

    • Do not mix with non-halogenated or other incompatible waste streams.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area.

    • Keep the container tightly closed when not in use.[4]

    • Store away from incompatible materials such as strong oxidizing agents.[5][7][8]

  • Waste Collection:

    • Arrange for collection by a licensed hazardous waste disposal company.

    • Provide the disposal company with a complete list of the waste container's contents.

IV. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate: Evacuate all non-essential personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment:

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

    • Do not use combustible materials, such as paper towels, to clean up the initial spill.

  • Collection:

    • Carefully sweep or scoop the absorbent material into a designated hazardous waste container.[3][4][5]

  • Decontamination:

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to the laboratory supervisor and the institution's environmental health and safety department.

Visual Guides

Logical Workflow for this compound Disposal

A Identify Waste (this compound) B Classify as Halogenated Organic Waste A->B C Select Labeled, Leak-Proof Waste Container B->C D Segregate from Incompatible Waste C->D E Store in Designated, Ventilated Area D->E F Arrange for Licensed Hazardous Waste Collection E->F

Caption: Disposal workflow for this compound.

Decision Tree for Spill Response

Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate PPE Don Appropriate PPE Evacuate->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Waste into Hazardous Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Report Report Spill Decontaminate->Report

Caption: Spill response decision pathway.

References

Essential Safety and Operational Guide for 5-Bromoindan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal protocols for 5-Bromoindan-2-ol (CAS No. 862135-61-3). Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on data from structurally similar brominated organic compounds. It is imperative to handle this chemical with the utmost care in a controlled laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is not available, it should be treated as a hazardous substance. Similar halogenated compounds are known to cause skin, eye, and respiratory irritation.[1][2] It is also prudent to assume the compound may be harmful if swallowed or inhaled.[2]

Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye Protection Chemical safety goggles meeting EN 166 or ANSI Z87.1 standards.[1] A face shield should be worn in addition to goggles when there is a splash hazard.To protect eyes from splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact. Gloves should be inspected before use and changed immediately if contaminated.
Body Protection A lab coat or chemical-resistant apron.To prevent contamination of personal clothing and skin.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[1] If aerosols or dust are generated, a NIOSH-approved respirator with an appropriate filter cartridge is recommended.To prevent inhalation of dust or vapors.

Safe Handling and Storage

Operational Protocols:

  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated chemical fume hood.[1] Eyewash stations and safety showers must be readily accessible.[3]

  • Handling Practices: Avoid direct contact with the substance. Do not breathe dust or vapors.[1] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Keep away from heat, sparks, and open flames.

Emergency Procedures

Emergency Situation Immediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4] Remove contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek medical attention.
Inhalation Move the person to fresh air.[4] If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[2] Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[1]

Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste.

  • Waste Collection: Collect waste material in a designated, labeled, and sealed container for halogenated organic waste. Do not mix with other waste streams.

  • Disposal Method: Arrange for disposal by a licensed professional waste disposal company.[5] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a suitable disposal method.

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations.

Experimental Workflow for Handling this compound

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Chemical Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_reaction Perform Reaction handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate cleanup_waste Collect Halogenated Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via Licensed Contractor cleanup_waste->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-Bromoindan-2-ol
Reactant of Route 2
5-Bromoindan-2-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.